Technical Documentation Center

N,O-Dibenzoyl-L-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,O-Dibenzoyl-L-tyrosine
  • CAS: 14325-35-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) in Pharmaceutical Development

Executive Summary N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0), chemically designated as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid, is a highly functionalized amino acid derivative. In pharmaceutical development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0), chemically designated as (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid, is a highly functionalized amino acid derivative. In pharmaceutical development, it plays a dual role: it is a critical synthetic intermediate in the production of the antispasmodic drug Tiropramide, and it is concurrently monitored as Tiropramide Impurity A [1].

For researchers and analytical scientists, understanding the physicochemical behavior of this molecule is paramount. The presence of two benzoyl groups—one forming an amide linkage and the other an ester linkage—imparts unique steric bulk, hydrophobicity, and distinct hydrolytic vulnerabilities. This guide explores the molecular properties, synthetic pathways, and analytical methodologies required to control and quantify this compound in drug development workflows.

Physicochemical Profiling & Causality

The structural features of N,O-Dibenzoyl-L-tyrosine dictate its behavior in both synthetic reactors and chromatographic columns. The dual benzoylation significantly masks the polarity of the native L-tyrosine, resulting in a highly lipophilic molecule.

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of N,O-Dibenzoyl-L-tyrosine, synthesized from authoritative chemical databases[2][3].

PropertyValueScientific Implication
CAS Number 14325-35-0Unique registry identifier for regulatory filings.
Molecular Formula C₂₃H₁₉NO₅Indicates high carbon content, driving hydrophobicity.
Molecular Weight 389.40 g/mol Requires mass spectrometry (MS) optimization for m/z 390.4 [M+H]⁺.
LogP (XLogP3) 4.2Highly lipophilic; dictates strong retention on C18 reverse-phase columns.
Topological Polar Surface Area (TPSA) 92.7 ŲModerate polarity driven by the free carboxylic acid and carbonyl oxygens.
Density (Predicted) 1.289 ± 0.06 g/cm³Relevant for crystallization and formulation density calculations.
Boiling Point (Predicted) 657.7 ± 55.0 °CNon-volatile; requires LC (not GC) for analytical separation.

Mechanistic Insight: The high LogP (4.2) is a direct consequence of the two phenyl rings introduced by the benzoyl groups[2]. Because the phenolic hydroxyl is protected as an ester, the molecule lacks the hydrogen-bond donating capacity of native tyrosine, leaving only the carboxylic acid and the amide N-H as primary interaction sites. This demands acidic mobile phases during chromatography to suppress the ionization of the carboxylic acid, thereby preventing peak tailing.

Synthetic Pathway & Mechanistic Role

In the context of active pharmaceutical ingredient (API) manufacturing, N,O-Dibenzoyl-L-tyrosine is synthesized via the exhaustive benzoylation of L-tyrosine.

The Schotten-Baumann Causality

L-Tyrosine possesses two nucleophilic centers: the primary amine and the phenolic hydroxyl. When reacted with benzoyl chloride under Schotten-Baumann conditions (aqueous alkaline environment), both centers undergo acylation.

  • N-Benzoylation: The amine is highly nucleophilic and reacts rapidly to form a stable amide bond.

  • O-Benzoylation: The phenolic hydroxyl, once deprotonated by the base to form a phenoxide ion, becomes a strong nucleophile, attacking the second equivalent of benzoyl chloride to form an ester.

Crucial Control Point: The pH of the reaction must be strictly maintained between 9.0 and 10.5. If the pH drops, the amine protonates, halting N-benzoylation. If the pH is too high (>11.5) for extended periods, the newly formed O-benzoyl ester becomes susceptible to base-catalyzed hydrolysis, reducing the yield of the target dibenzoylated product.

Tiropramide Synthesis and Degradation

Once synthesized, N,O-Dibenzoyl-L-tyrosine undergoes amidation at the free carboxylic acid and subsequent processing to yield Tiropramide[4]. However, if the final API is exposed to extreme hydrolytic stress, it can degrade back into N,O-Dibenzoyl-L-tyrosine, making it a critical pharmacopeial impurity (Impurity A)[1].

G A L-Tyrosine (Starting Material) C N,O-Dibenzoyl-L-tyrosine CAS: 14325-35-0 A->C Schotten-Baumann (pH 9-10.5) B Benzoyl Chloride (Acylation Agent) B->C D Amidation & Alkylation (Downstream Processing) C->D Intermediate Conversion E Tiropramide API (Antispasmodic Drug) D->E E->C Hydrolytic Degradation (Impurity A Pathway)

Caption: Chemical pathway showing N,O-Dibenzoyl-L-tyrosine as a Tiropramide intermediate and degradation impurity.

Analytical Characterization: LC-MS Protocol

To monitor N,O-Dibenzoyl-L-tyrosine as an impurity in Tiropramide batches, a highly sensitive Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) method is required. The following self-validating protocol ensures accurate quantification.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the Tiropramide API in 10 mL of Methanol:Water (50:50, v/v).

  • Causality: The 50% organic modifier ensures the complete dissolution of the highly lipophilic Impurity A (LogP 4.2) while maintaining compatibility with the initial LC mobile phase conditions.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The acidic environment (0.1% Formic Acid, pH ~2.7) is critical. It ensures the free carboxylic acid of N,O-Dibenzoyl-L-tyrosine remains fully protonated (neutral). If a neutral pH were used, the molecule would ionize, leading to poor retention on the hydrophobic C18 stationary phase and severe peak tailing.

Step 3: Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Target m/z: 390.4 [M+H]⁺.

  • Causality: The amide nitrogen and the ester/carbonyl oxygens readily accept protons in the acidic mobile phase, making ESI+ the optimal ionization technique for high-sensitivity detection.

Step 4: System Suitability & Validation

  • Action: Inject a known standard of N,O-Dibenzoyl-L-tyrosine (e.g., from Pharmaffiliates[4]) at 0.1% of the API concentration.

  • Validation Criteria: Signal-to-Noise (S/N) ratio must be >10 for the Limit of Quantitation (LOQ). Resolution (Rs) between Tiropramide and Impurity A must be > 2.0.

G S1 Sample Prep (50:50 MeOH:H2O) S2 RP-HPLC Separation (C18, 0.1% FA) S1->S2 2 µL Injection S3 ESI-MS Detection (Positive Ion Mode) S2->S3 Gradient Elution S4 Data Analysis (m/z 390.4 Quantification) S3->S4 Extracted Ion Chromatogram

Caption: LC-MS analytical workflow for the detection and quantification of Tiropramide Impurity A.

Regulatory & Quality Assurance Implications

For drug development professionals, controlling CAS 14325-35-0 is a strict regulatory requirement under ICH Q3A(R2) guidelines for impurities in new drug substances.

Because N,O-Dibenzoyl-L-tyrosine contains an ester linkage, it is chemically distinct from the final Tiropramide API. If this impurity exceeds the qualification threshold (typically 0.15% for standard dosing), it necessitates extensive toxicological profiling. Quality Assurance teams must ensure that the downstream amidation reactions in the API synthesis are driven to completion and that the final drug product is protected from extreme humidity and alkaline conditions to prevent the hydrolytic reversion of the drug back into this dibenzoylated precursor.

References

  • PubChem (National Institutes of Health). "N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - Computed Properties." PubChem Database.[2][Link]

  • Pharmaffiliates. "Tiropramide Impurities: N,O-Dibenzoyl-L-tyrosine (Catalogue No.: PA 73 10510)." Pharmaffiliates Reference Standards.[1][4][Link]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of N,O-Dibenzoyl-L-tyrosine (Tiropramide Impurity A)

A Technical Whitepaper for Pharmaceutical Quality Control and Drug Development Professionals Executive Summary & Pharmacopeial Context In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Pharmaceutical Quality Control and Drug Development Professionals

Executive Summary & Pharmacopeial Context

In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous profiling of synthetic intermediates and degradation products is non-negotiable. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when isolating highly lipophilic impurities from complex API matrices. One such critical compound is N,O-Dibenzoyl-L-tyrosine , formally recognized in pharmacopeial monographs as Tiropramide Impurity A [1],[2].

Tiropramide is a widely utilized anticholinergic and antispasmodic medication[3]. During its synthesis—which often involves the functionalization of tyrosine derivatives—the benzoylation of both the amino and phenolic hydroxyl groups can occur. If the O-benzoyl ester is not properly cleaved or if the compound carries over as an unreacted intermediate, it manifests as Impurity A in the final drug substance[1],[4]. Understanding the physicochemical behavior of this dual-benzoylated molecule is paramount for developing robust, stability-indicating analytical assays.

Physicochemical Architecture & Structural Elucidation

The structural core of N,O-Dibenzoyl-L-tyrosine consists of an L-tyrosine backbone that has undergone a Schotten-Baumann-type benzoylation at two distinct reactive sites: the N-terminal amine (forming a stable amide) and the phenolic oxygen (forming a more labile ester)[5].

This dual modification drastically alters the molecule's behavior compared to native L-tyrosine. The addition of two bulky, electron-rich phenyl rings significantly increases the steric hindrance and the overall lipophilicity of the molecule, shifting its XLogP3 value to 4.2[5]. This high hydrophobicity dictates the necessity for high-organic mobile phases during chromatographic separation.

Quantitative Physicochemical Profile

The following table summarizes the critical molecular descriptors necessary for analytical method development:

ParameterValueReference
IUPAC Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[5]
CAS Registry Number 14325-35-0[5],[4]
Molecular Formula C23H19NO5[5],[1]
Molecular Weight 389.4 g/mol [5],[4]
Monoisotopic Mass 389.1263 Da[5]
XLogP3-AA (Lipophilicity) 4.2[5]
Hydrogen Bond Donors / Acceptors 2 / 5[5]
Rotatable Bonds 8[5]
Canonical SMILES C1=CC=C(C=C1)C(=O)NOC(=O)C3=CC=CC=C3)C(=O)O[5]

Analytical Methodologies: A Self-Validating Protocol

To accurately quantify N,O-Dibenzoyl-L-tyrosine in Tiropramide API batches, standard generic gradients are insufficient. The ester linkage at the phenolic oxygen is susceptible to base-catalyzed hydrolysis. Therefore, I have designed the following step-by-step RP-HPLC-UV/MS protocol.

This protocol operates as a self-validating system : it incorporates a System Suitability Test (SST) that mathematically verifies column efficiency and prevents false negatives due to on-column degradation before any unknown samples are processed.

Step-by-Step Protocol: RP-HPLC-UV/MS Quantification

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A (10 mM Ammonium Acetate, adjusted to pH 4.5 with glacial acetic acid) and Mobile Phase B (100% LC-MS grade Acetonitrile).

  • Causality: The O-benzoyl ester linkage is highly labile under basic conditions. Maintaining a mildly acidic pH of 4.5 ensures the structural integrity of the impurity during the run. Furthermore, this pH suppresses the ionization of the carboxylic acid moiety, preventing peak splitting and improving retention on the reverse-phase column.

Step 2: Sample Preparation & Solubilization

  • Action: Dissolve 10 mg of Tiropramide API in 1 mL of Mobile Phase A:B (50:50 v/v). Vortex for 30 seconds and sonicate at 4°C for 5 minutes.

  • Causality: Cold sonication is employed to prevent thermal degradation of the analyte. The 50:50 aqueous/organic ratio is critical; it ensures complete solubilization of both the relatively hydrophilic API matrix and the highly lipophilic Impurity A (XLogP3 = 4.2)[5], preventing selective precipitation.

Step 3: System Suitability Test (SST) - The Self-Validation Mechanism

  • Action: Inject a reference standard of N,O-Dibenzoyl-L-tyrosine (10 µg/mL)[4] five consecutive times. The system is only validated for sample analysis if: Tailing factor is ≤ 1.5, Theoretical plates > 5000, and %RSD of peak area ≤ 2.0%.

  • Causality: This step proves that the fluidics and column chemistry are actively preventing secondary interactions (which cause tailing) and that the detector response is linear and stable, ensuring absolute trustworthiness of the subsequent API batch data.

Step 4: Chromatographic Execution

  • Action: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C. Run a linear gradient from 30% B to 90% B over 15 minutes.

  • Causality: The extended carbon chain of the C18 stationary phase provides optimal hydrophobic interactions with the two bulky phenyl rings of the benzoyl groups. The steep gradient to 90% organic is necessary to elute the strongly retained N,O-Dibenzoyl-L-tyrosine efficiently, preventing peak broadening and ensuring a high signal-to-noise ratio.

Step 5: Dual Detection (UV & MS)

  • Action: Monitor UV absorbance at 220 nm and configure the mass spectrometer in positive electrospray ionization (ESI+) mode to monitor the [M+H]+ ion at m/z 390.1.

  • Causality: The benzoyl chromophores exhibit strong π→π∗ transitions at 220 nm, providing high UV sensitivity. ESI+ confirms the identity via the exact mass, distinguishing Impurity A from other isobaric degradants within the Tiropramide matrix.

Analytical Workflow Visualization

G N1 API Solubilization (Tiropramide Matrix) N2 Liquid-Liquid Extraction (Buffer pH 4.5 / ACN) N1->N2 Prevents ester hydrolysis N3 RP-HPLC Separation (C18, Gradient Elution) N2->N3 10 µL Injection N4 Dual Detection (UV 220 nm & ESI-MS) N3->N4 Resolves lipophilic adducts N5 Data Analysis (Impurity A Quantification) N4->N5 Peak integration

Analytical workflow for the isolation and quantification of Tiropramide Impurity A.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22795661, N,O-Dibenzoyl-L-tyrosine." PubChem,[Link]

  • Pharmaffiliates. "CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine." Pharmaffiliates,[Link]

  • Pharmaffiliates. "Tiropramide Impurities." Pharmaffiliates,[Link]

Sources

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of N,O-Dibenzoyl-L-tyrosine

Executive Summary N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly lipophilic, rigid molecular entity primarily encountered as a critical synthetic intermediate and a monitored impurity in the manufacturing of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly lipophilic, rigid molecular entity primarily encountered as a critical synthetic intermediate and a monitored impurity in the manufacturing of the antispasmodic active pharmaceutical ingredient (API), Tiropramide1[1]. For researchers and process chemists, understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, designing robust crystallization-based purification workflows, and developing accurate analytical methodologies (e.g., HPLC-UV). This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility data, and a self-validating protocol for precise solubility determination.

Physicochemical Landscape & Structural Causality

To predict and manipulate the solubility of N,O-Dibenzoyl-L-tyrosine, one must first deconstruct its molecular architecture. The molecule consists of an L-tyrosine backbone wherein both the primary amine and the phenolic hydroxyl group have been benzoylated.

Causality of Insolubility: The dual-aromatic functionalization significantly increases the molecular footprint and rigidity of the compound. With an XLogP3 of 4.2 2[2], the molecule is highly lipophilic. In the solid state, the planar benzoyl rings facilitate strong intermolecular π−π stacking, while the carboxylic acid and amide groups engage in robust hydrogen bonding networks. This results in an exceptionally high crystal lattice energy ( ΔHlattice​ ). For dissolution to occur, the solvent must provide sufficient exothermic solvation interactions ( ΔHsolvation​ ) to overcome this lattice barrier.

Table 1: Key Physicochemical Properties
PropertyValueMechanistic Implication for Solvation
Molecular Formula C23H19NO5Large molecular volume restricts cavity formation in highly cohesive solvents (like water).
Molecular Weight 389.4 g/mol High mass contributes to lower diffusion coefficients during dissolution.
LogP (XLogP3) 4.2Extreme lipophilicity dictates near-zero aqueous solubility; favors non-polar/moderately polar organic phases.
H-Bond Donors 2 (Amide NH, Carboxyl OH)Capable of interacting strongly with H-bond accepting solvents (e.g., DMSO, Methanol).
H-Bond Acceptors 5 (Carbonyl oxygens)Allows solvation by protic solvents, provided the solvent can accommodate the hydrophobic bulk.

Solvation Thermodynamics in Organic Solvents

Because non-polar solvents (e.g., hexane, heptane) lack the dipole moment required to stabilize the polar amide and ester linkages, and highly polar protic solvents (e.g., water) cannot accommodate the massive hydrophobic bulk, N,O-Dibenzoyl-L-tyrosine exhibits a highly specific solubility profile.

Empirical safety data and reagent profiles indicate that the compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol3[3]. However, at ambient temperatures (20–25°C) without mechanical agitation or heat, its solubility in Chloroform, DMSO, and Methanol is often categorized practically as "slight" 4[4].

Expert Insight: DMSO is particularly effective when heated because its high dielectric constant ( ϵ≈46.7 ) and strong hydrogen-bond acceptor capability disrupt the intermolecular hydrogen bonds between the amide protons of adjacent N,O-Dibenzoyl-L-tyrosine molecules, effectively breaking the crystal lattice.

Table 2: Empirical Solubility Profile in Common Solvents
SolventPolarity IndexSolubility (Ambient)Solvation Mechanism
Water 10.2InsolubleHydrophobic exclusion due to high LogP (4.2).
Hexane 0.1InsolubleInsufficient dipole moment to break lattice H-bonds.
Chloroform 4.1Slightly SolubleWeak dipole-dipole interactions; limited H-bond capacity.
Methanol 5.1Slightly Soluble / SolubleH-bond donation to carbonyls; requires heat for bulk dissolution.
DMSO 7.2SolubleStrong H-bond acceptance from solute NH/OH; high dielectric constant.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for process chemistry, kinetic dissolution must not be confused with thermodynamic solubility. The following HPLC-UV based protocol is engineered as a self-validating system to ensure absolute thermodynamic equilibrium is achieved.

Step-by-Step Methodology
  • Solvent Saturation: Add an excess amount of N,O-Dibenzoyl-L-tyrosine solid (~50 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Thermostated Equilibration: Place the vial in a thermostated orbital shaker set to exactly 25.0°C ± 0.1°C at 200 rpm.

    • Causality: Solubility is strictly temperature-dependent ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ). Fluctuations in ambient temperature cause localized supersaturation and erratic precipitation. A thermostated environment ensures a constant thermodynamic state.

  • Phase Separation & Filtration: After 24 hours, centrifuge a 1 mL aliquot at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: N,O-Dibenzoyl-L-tyrosine is highly lipophilic. Nylon or cellulose filters will adsorb the compound via hydrophobic interactions, skewing quantitative results. PTFE minimizes non-specific binding. Furthermore, the first 0.5 mL of filtrate must be discarded to saturate any residual binding sites on the membrane.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at λ=254 nm.

    • Causality: The two benzoyl rings and phenolic ester provide strong π→π∗ transitions, making 254 nm highly sensitive for quantification.

  • The Validation Gate: Repeat steps 3 and 4 at the 48-hour mark. Calculate the Relative Standard Deviation (RSD) between the 24h and 48h concentrations. If ΔC<2% , thermodynamic equilibrium is validated. If >2% , the kinetic barrier has not been overcome, and shaking must continue.

SolubilityWorkflow Step1 1. Solvent Saturation (Excess Solid + Solvent) Step2 2. Thermostated Equilibration (25°C for 24h & 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (λ = 254 nm) Step3->Step4 Step5 5. Equilibrium Validation (ΔC < 2% between timepoints) Step4->Step5

Thermodynamic solubility determination workflow with built-in equilibrium validation.

Application: Solvent-Driven Purification in Drug Synthesis

In the synthesis of Tiropramide, N,O-Dibenzoyl-L-tyrosine must often be isolated from complex crude reaction mixtures. Leveraging the solubility profile outlined in Table 2, process chemists can design a highly efficient anti-solvent crystallization workflow.

Because the compound is soluble in hot DMSO or Methanol but insoluble in water, a classic solvent/anti-solvent pairing can be utilized. The crude mixture is completely dissolved in a minimal volume of hot Methanol (the "good" solvent). Upon controlled cooling, the solution approaches supersaturation. The slow, dropwise addition of Water (the "anti-solvent") drastically increases the polarity of the bulk medium, forcing the highly lipophilic N,O-Dibenzoyl-L-tyrosine to precipitate out of the solution while polar impurities remain dissolved.

CrystallizationLogic N1 Crude Mixture N2 Dissolution (Hot DMSO/MeOH) N1->N2 N3 Controlled Cooling N2->N3 N4 Anti-Solvent (Water) N3->N4 N5 Pure Crystals N4->N5

Solvent-driven crystallization workflow for N,O-Dibenzoyl-L-tyrosine purification.

References

  • PubChem. "N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • Taizhou Volsen Chemical Co., Ltd. "Site Index - Tiropramide Intermediates." Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of N,O-Dibenzoyl-L-tyrosine: A Senior Scientist's Analytical Whitepaper

Executive Summary N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly functionalized amino acid derivative, widely recognized in pharmaceutical development as Impurity A in the synthesis of the antispasmodic agent tir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly functionalized amino acid derivative, widely recognized in pharmaceutical development as Impurity A in the synthesis of the antispasmodic agent tiropramide[1][2]. With a molecular formula of C23H19NO5 and an exact mass of 389.126 Da[3], its structure presents a unique analytical challenge. The molecule features three distinct carbonyl environments—a carboxylic acid, an amide (N-benzoyl), and an ester (O-benzoyl)—alongside a chiral center and multiple aromatic systems.

This whitepaper outlines the causality-driven methodologies required for the rigorous spectroscopic characterization of N,O-Dibenzoyl-L-tyrosine, ensuring data integrity and self-validating analytical workflows.

Chemical Architecture & Synthesis Causality

To understand the spectroscopic profile of a compound, one must first understand its synthetic origin. N,O-Dibenzoyl-L-tyrosine is typically synthesized via the dual benzoylation of L-tyrosine[4].

In a Schotten-Baumann-type reaction, benzoyl chloride is introduced to an alkaline aqueous solution of L-tyrosine. Meticulous pH control is the critical variable here: the alkaline environment deprotonates both the phenolic hydroxyl (pKa ~9.8) and the alpha-amino group (pKa ~9.1), increasing their nucleophilicity. This allows them to effectively attack the electrophilic carbonyl carbon of benzoyl chloride, yielding the dual-protected derivative[4].

AnalyticalWorkflow L_Tyr L-Tyrosine Starting Material Benzoylation Dual Benzoylation (Benzoyl Chloride, NaOH) L_Tyr->Benzoylation Target N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) Benzoylation->Target NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Target->NMR FTIR FTIR Spectroscopy (ATR Mode) Target->FTIR MS ESI-HRMS (Fragmentation Analysis) Target->MS

Workflow detailing the synthesis and multiparametric characterization of N,O-Dibenzoyl-L-tyrosine.

Multi-Modal Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: For ¹H NMR, the choice of solvent dictates the quality of structural elucidation. While CDCl₃ can dissolve the compound, DMSO-d₆ is the superior choice. DMSO acts as a strong hydrogen-bond acceptor, which significantly reduces the chemical exchange rate of the labile carboxylic acid (-COOH) and amide (-NH) protons with residual water. This suppression of exchange allows the amide proton to resolve as a distinct doublet (coupled to the chiral alpha-proton) rather than a broadened, unintegrable singlet.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)Multiplicity / TypeIntegrationStructural Assignment
¹H ~12.80Broad Singlet1HCarboxylic Acid (-COOH)
¹H ~8.85Doublet (J ≈ 8.0 Hz)1HAmide (-NH)
¹H ~8.10Multiplet (ortho)2HO-Benzoyl aromatic protons
¹H ~7.85Multiplet (ortho)2HN-Benzoyl aromatic protons
¹H 7.20 - 7.70Multiplets10HRemaining aromatic protons (Tyrosine + Benzoyl meta/para)
¹H ~4.65Multiplet (dt)1HChiral α-CH
¹H ~3.10, ~3.25Doublet of Doublets2HDiastereotopic β-CH₂ (ABX system)
¹³C ~173.5Quaternary (C=O)-Carboxylic Acid Carbonyl
¹³C ~166.8Quaternary (C=O)-Amide Carbonyl (N-Benzoyl)
¹³C ~164.5Quaternary (C=O)-Ester Carbonyl (O-Benzoyl)
¹³C ~149.0Quaternary (Ar-O)-Tyrosine Phenolic C-O
¹³C ~54.2Methine (CH)-Chiral α-Carbon
¹³C ~36.5Methylene (CH₂)-Aliphatic β-Carbon
Vibrational Spectroscopy (ATR-FTIR)

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pelleting for this molecule. KBr is highly hygroscopic; the moisture it absorbs during pellet pressing creates a massive O-H stretching band around 3400 cm⁻¹ that completely masks the critical N-H and carboxylic O-H stretches of the analyte. ATR provides a self-validating, moisture-free background, allowing for the precise deconvolution of the three distinct carbonyl environments.

Table 2: Key FTIR Functional Group Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3320 N-H StretchSecondary Amide (N-Benzoyl)
3200 - 2500 O-H Stretch (Broad)Hydrogen-bonded Carboxylic Acid
1735 C=O Stretch (Strong)Phenolic Ester (O-Benzoyl)
1715 C=O StretchCarboxylic Acid
1645 C=O Stretch (Amide I)Secondary Amide Carbonyl
1210 C-O StretchEster linkage (O-C=O)
High-Resolution Mass Spectrometry (ESI-HRMS)

Causality in Experimental Design: Electrospray Ionization (ESI) in positive mode is ideal due to the easily protonated amide nitrogen. The fragmentation pathway of N,O-Dibenzoyl-L-tyrosine is highly diagnostic. The weakest bond in the gas phase under Collision-Induced Dissociation (CID) is the phenolic ester linkage. The molecule will preferentially cleave the O-benzoyl group, resulting in a neutral loss of benzoic acid (122 Da), which serves as a definitive structural fingerprint.

MSFragmentation Parent [M+H]+ m/z 390.13 Frag1 Neutral Loss of Benzoic Acid (-122 Da) Parent->Frag1 Ion1 [M+H - C7H6O2]+ m/z 268.10 Frag1->Ion1 Frag2 Cleavage of Amide (-105 Da, Benzoyl Ion) Ion1->Frag2 Ion2 m/z 163.06 Frag2->Ion2

Proposed ESI-MS/MS positive ion fragmentation pathway for N,O-Dibenzoyl-L-tyrosine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols incorporate built-in system suitability checks.

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of N,O-Dibenzoyl-L-tyrosine.

  • Solvation: Dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes. Causality: Complete dissolution is mandatory; microscopic particulates cause localized magnetic field inhomogeneities, leading to severe line broadening and loss of resolution.

  • Acquisition Parameters: Set the probe temperature to 298 K. Use a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 5 seconds. Causality: A 5-second D1 ensures complete longitudinal relaxation (T1) of all protons, making the integration strictly quantitative for purity assessment.

  • System Validation: Ensure the TMS peak is sharp (half-height width < 1 Hz) and calibrated exactly to 0.00 ppm. The residual DMSO pentet must resolve cleanly at 2.50 ppm.

Protocol B: ESI-MS/MS Fragmentation Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency for the [M+H]⁺ adduct.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 10 µL/min directly into the ESI source.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and cone gas flow to 50 L/h.

  • Tandem MS (CID): Isolate the precursor ion at m/z 390.1. Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas.

  • System Validation: Confirm the presence of the exact mass precursor within a mass error of < 5 ppm against the theoretical mass (390.1336 Da) before initiating CID.

References

  • Pharmaffiliates. "N,O-Dibenzoyl-L-tyrosine." Pharmaffiliates Private Limited,[1]. Available at:[Link]

  • National Center for Biotechnology Information. "N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661." PubChem,[3]. Available at:[Link]

Sources

Foundational

Hydrolytic Stability of N,O-Dibenzoyl-L-Tyrosine at Physiological pH: A Mechanistic and Analytical Guide

Executive Summary In the design of peptide-based therapeutics, prodrugs, and targeted biochemical assays, the stability of protective groups and linkages under physiological conditions is a critical quality attribute. N,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of peptide-based therapeutics, prodrugs, and targeted biochemical assays, the stability of protective groups and linkages under physiological conditions is a critical quality attribute. N,O-Dibenzoyl-L-tyrosine (DBT) is a uniquely functionalized amino acid derivative featuring two distinct acyl linkages: an N-benzoyl amide and an O-benzoyl phenolic ester[1].

This whitepaper provides an in-depth mechanistic analysis of DBT's hydrolytic stability at physiological pH (7.4). By examining the fundamental chemical causality behind ester and amide hydrolysis, and providing a field-proven, self-validating analytical protocol, this guide equips researchers with the authoritative framework needed to utilize DBT in aqueous biological environments.

Mechanistic Causality: Why Structure Dictates Stability

To predict the behavior of N,O-Dibenzoyl-L-tyrosine at pH 7.4, we must decouple the reactivity of its two functional groups. The stability of these bonds is governed by the electrophilicity of their carbonyl carbons and the pKa of their respective leaving groups.

The O-Benzoyl Linkage (Phenolic Ester)

Phenolic esters are generally more susceptible to hydrolysis than aliphatic esters. This is because the phenoxide anion of tyrosine (pKa ~10.0–10.5) is a superior leaving group compared to an aliphatic alkoxide[2].

However, at a physiological pH of 7.4, the concentration of nucleophilic hydroxide ions ( OH− ) is extremely low ( 10−6.6 M). Consequently, the base-catalyzed hydrolysis pathway is kinetically starved. While the O-benzoyl ester is the "weakest link" in the DBT molecule, spontaneous chemical hydrolysis in a pure aqueous buffer at pH 7.4 and 37°C is remarkably slow, often exhibiting a half-life ( t1/2​ ) on the order of days[3].

Crucial Distinction: While chemically stable in buffer, this phenolic ester is highly labile in biological matrices. Non-specific carboxylesterases present in human plasma and liver microsomes will rapidly cleave the O-benzoyl group, a feature often exploited in prodrug design[4].

The N-Benzoyl Linkage (Amide)

The N-benzoyl group forms a secondary amide bond. Amides are intrinsically resistant to hydrolysis near neutral pH due to the resonance stabilization between the nitrogen lone pair and the carbonyl π -system. This delocalization significantly reduces the electrophilicity of the carbonyl carbon. At pH 7.4, the activation energy required to break this bond without specific enzymatic catalysis (e.g., peptidases) or extreme thermal/pH conditions is insurmountably high[5]. Thus, the N-benzoyl group remains virtually inert under physiological conditions.

Pathway DBT N,O-Dibenzoyl-L-tyrosine (Intact) NBT N-Benzoyl-L-tyrosine (Primary Metabolite) DBT->NBT O-Ester Hydrolysis (Slow at pH 7.4, Fast in Plasma) BA Benzoic Acid (Byproduct) DBT->BA Cleaved Group TYR L-Tyrosine (Fully Hydrolyzed) NBT->TYR N-Amide Hydrolysis (Extremely Slow/Stable) NBT->BA Cleaved Group

Degradation pathway of N,O-Dibenzoyl-L-tyrosine highlighting O-ester vs N-amide hydrolysis.

Quantitative Data Presentation

The following table synthesizes the expected stability metrics and physicochemical properties of N,O-Dibenzoyl-L-tyrosine and its linkages based on structural homologues and empirical thermodynamic principles.

Table 1: Comparative Stability and Physicochemical Profile of DBT Linkages

ParameterO-Benzoyl Linkage (Ester)N-Benzoyl Linkage (Amide)
Leaving Group pKa ~10.0 (Tyrosine Phenol)>35 (Amine)
Chemical t1/2​ (PBS, pH 7.4, 37°C) > 48 HoursIndefinite (Stable)
Biological t1/2​ (Rat/Human Plasma) < 30 Minutes (Esterase-driven)> 24 Hours
Primary Degradant N-Benzoyl-L-tyrosine + Benzoic AcidL-Tyrosine + Benzoic Acid
Hydrolysis Mechanism at pH 7.4 Slow nucleophilic attack by H2​O Negligible

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To establish trustworthiness in stability data, experimental protocols must be self-validating. A common pitfall in stability assays is measuring only the disappearance of the parent compound, which fails to account for precipitation, container adsorption, or sample degradation.

The Self-Validation Principle: A robust assay must achieve mass balance. The molar disappearance of N,O-Dibenzoyl-L-tyrosine must directly correlate with the molar appearance of N-Benzoyl-L-tyrosine and Benzoic Acid.

Step-by-Step Methodology: Hydrolytic Stability in PBS (pH 7.4)

1. Reagent and Matrix Preparation

  • Prepare a 50 mM Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.40 using a calibrated pH meter.

  • Prepare a 10 mM stock solution of N,O-Dibenzoyl-L-tyrosine in LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete dissolution[6].

2. Reaction Initiation

  • Spike the DBT stock into the pre-warmed (37°C) PBS to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent co-solvent effects on the dielectric constant of the buffer.

  • Incubate the solution in a thermoshaker at 37°C with gentle orbital agitation (300 rpm).

3. Time-Course Sampling

  • At predetermined intervals ( t = 0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from the incubation matrix.

4. Reaction Quenching (Critical Step)

  • Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with 1 µM of an Internal Standard (IS) (e.g., stable isotope-labeled D5​ -benzoic acid).

  • Causality: The 1:3 aqueous-to-organic ratio instantly denatures any trace biological contaminants and drops the dielectric constant, freezing the hydrolysis reaction.

5. LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials.

  • Analyze using a Reversed-Phase C18 column coupled to a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Monitor Transitions: Track the parent mass of DBT (m/z ~389.4)[1], the primary metabolite N-Benzoyl-L-tyrosine, and the cleaved Benzoic Acid.

Workflow Prep 1. Sample Preparation 10 µM DBT in PBS (pH 7.4) Incubate 2. Incubation 37°C, Orbital Shaking Prep->Incubate Aliquot 3. Aliquot Sampling t = 0, 1, 2, 4, 8, 24, 48 hrs Incubate->Aliquot Quench 4. Quench Reaction Add Cold ACN + IS (1:3 v/v) Aliquot->Quench Analyze 5. LC-MS/MS Analysis Quantify Mass Balance Quench->Analyze

Step-by-step LC-MS/MS workflow for evaluating hydrolytic stability at physiological pH.

Conclusion

N,O-Dibenzoyl-L-tyrosine exhibits a highly divergent stability profile at physiological pH. While the N-benzoyl amide is practically impervious to chemical hydrolysis at pH 7.4, the O-benzoyl phenolic ester serves as the molecule's reactive focal point. Despite its relative lability compared to aliphatic esters, the O-benzoyl group maintains sufficient chemical stability in neutral aqueous buffers to permit controlled formulation and in vitro experimentation. However, researchers must account for rapid enzymatic cleavage if transitioning this compound into in vivo or plasma-based models.

References

  • N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • At pH 7.4, what is the net charge of the R chain of Tyrosine? Source: Reddit (r/Mcat) URL:[Link][2]

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media Source: Bioconjugate Chemistry - ACS Publications URL:[Link][3]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Semantic Scholar URL:[Link][4]

  • Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters Source: ResearchGate URL:[Link][5]

  • Enzymatic Hydrolysis of N-Benzoyl-L-Tyrosine p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles Source: ResearchGate URL:[Link][6]

Sources

Exploratory

Comprehensive Safety Data and Analytical Profiling of N,O-Dibenzoyl-L-tyrosine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In pharmaceutical synthesis, the control of intermediates and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In pharmaceutical synthesis, the control of intermediates and impurities is as critical as the active pharmaceutical ingredient (API) itself. N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly hydrophobic intermediate and a recognized impurity (Impurity A) in the synthesis of Tiropramide, a potent smooth muscle relaxant and antispasmodic agent [1].

This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven analytical workflows. By understanding the structural causality of its toxicity profile and implementing self-validating quantification protocols, drug development professionals can ensure both laboratory safety and stringent quality control during API release testing.

Chemical Identity & Structural Causality

N,O-Dibenzoyl-L-tyrosine is formed during the synthesis of Tiropramide when L-tyrosine undergoes benzoylation. If the reaction is not strictly stoichiometric, over-benzoylation occurs at the phenolic hydroxyl group, generating this dibenzoylated byproduct [2].

The presence of two bulky benzoyl groups significantly alters the molecule's physicochemical properties. It drastically increases lipophilicity, which dictates both its low acute systemic toxicity (due to poor rapid absorption) and its strong retention behavior in reversed-phase chromatography.

Table 1: Chemical and Physical Profiling
ParameterSpecification / Data
Chemical Name N,O-Dibenzoyl-L-tyrosine
Common Synonyms Tiropramide Impurity A; (S)-2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic Acid
CAS Registry Number 14325-35-0
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.40 g/mol
SMILES String O=C(O)=O)CC2=CC=C(OC(C3=CC=CC=C3)=O)C=C2
Purity Standard > 95.0% (Analytical Grade)

Toxicological Assessment & SDS Core

According to Regulation (EC) No. 1272/2008 (CLP/GHS), N,O-Dibenzoyl-L-tyrosine is currently not classified as a hazardous substance or mixture [1]. However, as a Senior Application Scientist, I must emphasize that the absence of a formal hazard classification does not equate to the absence of risk. The following safety parameters must be integrated into your laboratory's standard operating procedures (SOPs).

Table 2: Safety and Hazard Summary
Hazard CategoryAssessment & Causality
Acute Toxicity No specific acute toxicity data (LD50/LC50) is established. The bulky, hydrophobic dibenzoyl groups limit rapid systemic absorption through dermal routes.
Inhalation Risk Inhalation of fine crystalline powders can cause mechanical irritation to the respiratory tract.
Thermal Decomposition Critical Hazard: During a fire, thermal decomposition generates highly toxic and irritating gases, specifically nitrogen oxides (NOx) and carbon oxides [1].
Incompatibilities Highly reactive with strong oxidizing agents and strong bases. Exposure leads to rapid degradation and potential exothermic reactions.
Handling and First-Aid Protocols
  • Engineering Controls: Handle exclusively under a certified chemical fume hood to prevent inhalation of airborne particulates.

  • PPE Requirements: Nitrile gloves, safety goggles (EN 166 compliant), and an N95/P3 particulate respirator if aerosolization is a risk.

  • First-Aid: In case of eye contact, the causality of irritation is mechanical; flush thoroughly with copious amounts of water for at least 15 minutes to physically dislodge particulates [1]. Do not induce vomiting if swallowed; rinse the mouth and consult a physician immediately.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or CO₂.

Experimental Methodology: Self-Validating HPLC Quantification

To monitor N,O-Dibenzoyl-L-tyrosine as Impurity A in Tiropramide batches, a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is required.

The Causality of the Method Design

The extensive π -electron system of the two benzoyl groups makes this molecule highly hydrophobic. Therefore, a C18 stationary phase is mandatory. We utilize 0.1% Trifluoroacetic acid (TFA) in the aqueous phase. Why? TFA acts as an ion-pairing agent, suppressing the ionization of the free carboxylic acid on the tyrosine backbone. This minimizes secondary interactions with residual silanols on the silica column, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.

Step-by-Step Protocol
  • Sample Preparation: Weigh 10.0 mg of the Tiropramide API sample and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-shock, which can cause peak splitting.

  • Chromatographic Setup:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 0-5 min (20% B), 5-15 min (20% 80% B), 15-20 min (80% B).

    • Detection: UV at 220 nm (optimal for benzoyl chromophores).

  • System Suitability Test (SST) Injection: Inject a standard mixture containing Tiropramide API and 0.1% N,O-Dibenzoyl-L-tyrosine.

  • Self-Validation Logic: The chromatography data system (CDS) is programmed to calculate the resolution ( Rs​ ) between the API and Impurity A. If Rs​<2.0 , the system automatically aborts the sequence. This prevents the generation of false-negative compliance data on a degraded column.

Workflow Visualization

HPLC_Workflow SamplePrep Sample Preparation (API + Impurity A) SST System Suitability Test (Rs > 2.0 Check) SamplePrep->SST Inject SST Mix SST->SamplePrep Fail (Abort Sequence) Chromatography RP-HPLC Separation (C18, Gradient Elution) SST->Chromatography Pass (Rs >= 2.0) Detection UV/LC-MS Detection (220 nm / m/z 390.4) Chromatography->Detection Column Eluent DataAnalysis Data Analysis & Quantification Detection->DataAnalysis UV Signal Validation Self-Validation (RSD < 2.0%) DataAnalysis->Validation Review Metrics

Figure 1: Self-validating HPLC analytical workflow for N,O-Dibenzoyl-L-tyrosine quantification.

Storage and Disposal Protocols

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from direct light. The chemical stability is maintained under standard ambient laboratory conditions, provided it is isolated from strong oxidizers [1].

  • Disposal: Do not discharge into drains. Because it contains nitrogenous compounds, incineration in a facility equipped with an afterburner and a wet scrubber is required to neutralize the toxic NOx gases generated during combustion [3].

References

  • Chemsrc. "N,O-dibenzoyl-L-tyrosine | CAS#:14325-35-0 | Precursor & DownStream". Chemsrc Database. URL: [Link]

Foundational

Pharmacokinetics and Metabolic Profiling of N,O-Dibenzoyl-L-tyrosine and Its Downstream Catabolites

Executive Summary N,O-Dibenzoyl-L-tyrosine (DBT) is a highly lipophilic, synthetic derivative of the amino acid L-tyrosine. In pharmaceutical development, the DBT scaffold is most prominently recognized as a critical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoyl-L-tyrosine (DBT) is a highly lipophilic, synthetic derivative of the amino acid L-tyrosine. In pharmaceutical development, the DBT scaffold is most prominently recognized as a critical intermediate and structural motif in the synthesis of antispasmodic agents like Tiropramide[1][2]. When introduced into biological systems, either as a prodrug model or as a metabolic byproduct, DBT undergoes rapid, sequential enzymatic cleavage.

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I approach the evaluation of DBT not merely as a single molecule, but as a cascade of active metabolites. The pharmacokinetic (PK) fate of DBT is defined by its biotransformation into N-benzoyl-L-tyrosine (NBT), L-tyrosine, benzoic acid, and ultimately hippuric acid. This whitepaper elucidates the causality behind the PK behaviors of these metabolites, details the self-validating analytical protocols required to quantify them, and provides a comprehensive framework for their clinical evaluation.

Biotransformation and Metabolic Pathways

The metabolism of DBT is driven by ubiquitous tissue and plasma hydrolases. The structural design of DBT includes both an ester bond (O-benzoyl) and an amide bond (N-benzoyl), which dictate a biphasic cleavage mechanism.

  • Phase I (Ester Hydrolysis): The highly labile O-benzoyl ester is rapidly cleaved by non-specific esterases in the blood and liver, yielding N-benzoyl-L-tyrosine (NBT) and one equivalent of benzoic acid .

  • Phase I (Amide Hydrolysis): The more stable N-benzoyl amide bond is subsequently hydrolyzed by hepatic amidases, releasing free L-tyrosine and a second equivalent of benzoic acid .

  • Phase II (Conjugation): The liberated benzoic acid undergoes rapid Phase II metabolism in the liver, conjugating with endogenous glycine to form hippuric acid , which is highly water-soluble and excreted renally[3].

  • Downstream Neuro-metabolism: The liberated L-tyrosine enters the systemic circulation and can cross the blood-brain barrier (BBB) to act as a precursor for catecholamine neurotransmitters (dopamine, norepinephrine)[4].

MetabolicPathway DBT N,O-Dibenzoyl-L-tyrosine (DBT) NBT N-Benzoyl-L-tyrosine (NBT) DBT->NBT Esterase (O-cleavage) BA Benzoic Acid DBT->BA Esterase TYR L-Tyrosine NBT->TYR Amidase (N-cleavage) NBT->BA Amidase CATECHOL Catecholamines (DA, NE) TYR->CATECHOL Tyrosine Hydroxylase HA Hippuric Acid BA->HA Glycine Conjugation

Fig 1: Phase I and II biotransformation pathways of N,O-Dibenzoyl-L-tyrosine.

Pharmacokinetic Profiles of Key Metabolites

Understanding the PK profile of DBT requires isolating the kinetic behavior of its primary catabolites.

Benzoic Acid and Hippuric Acid Kinetics

The elimination of benzoic acid is a textbook example of capacity-limited metabolism. It follows Michaelis-Menten kinetics because the hepatic glycine conjugation pathway becomes saturated at higher concentrations[5]. The maximum rate of biotransformation ( Vmax​ ) in humans averages 23.0 mg/kg/h[5]. Consequently, as the dose of the benzoylated precursor increases, the Area Under the Curve (AUC) of benzoic acid increases disproportionately, while the AUC of the hippuric acid metabolite remains roughly proportional to the dose[5]. Hippuric acid itself follows first-order elimination and is rapidly cleared into the urine.

L-Tyrosine Absorption and Distribution

Following amide hydrolysis, liberated L-tyrosine peaks in the plasma within 2 to 3 hours[6]. However, measuring absolute plasma concentration is insufficient for predicting its pharmacodynamic impact. L-tyrosine must cross the BBB via the L-type amino acid transporter 1 (LAT1). Because LAT1 is competitively shared among all large neutral amino acids (LNAAs, e.g., tryptophan, valine), the causality of increased brain catecholamine synthesis hinges entirely on the ratio of plasma L-tyrosine to total LNAAs[6]. When this ratio is favorable, elevated brain L-tyrosine drives the synthesis of dopamine and norepinephrine in the prefrontal cortex and striatum[4].

Quantitative Pharmacokinetic Parameters
Metabolite / Compound Tmax​ (h)Half-life ( t1/2​ ) (h)Primary Clearance MechanismPrimary Excretion Route
L-Tyrosine 2.0 - 3.02.5 - 3.0Hepatic metabolism, Protein synthesisRenal (trace), CO2​
Benzoic Acid 1.0 - 2.01.0 - 1.5Michaelis-Menten (Glycine conjugation)Renal (as Hippuric Acid)
Hippuric Acid 1.5 - 3.00.5 - 1.0First-order eliminationRenal (Urine)
Tiropramide (Derivative)1.2 - 1.72.3 - 2.9Hepatic (CYP450 / Amidases)Renal / Fecal

(Data synthesized from[1][2][5][6])

Experimental Methodologies for PK Profiling

A major challenge in quantifying DBT metabolites is the high endogenous background of L-tyrosine and benzoic acid (from dietary sources). To establish a self-validating system , we must utilize stable isotope tracing. By synthesizing 13C -labeled DBT, we can differentiate exogenous drug metabolites from endogenous pools without relying on complex, artifact-prone chromatographic separations[3][7].

Step-by-Step Protocol: In Vivo Isotope-Traced PK Profiling

Step 1: Substrate Preparation & Administration

  • Synthesize [1,3,5−13C3​] -N,O-Dibenzoyl-L-tyrosine. The use of specific protonated carbons enhances the sensitivity of 13C -NMR detection via nuclear Overhauser enhancement[3].

  • Administer the compound to the in vivo model (e.g., via oral gavage or IV bolus).

Step 2: Biofluid Sampling with Enzymatic Quenching

  • Collect plasma at predefined intervals (0, 15, 30, 60, 120, 240, 480 min) and harvest 24-hour urine fractions.

  • Causality Check: To prevent ex vivo degradation of the labile ester/amide bonds in DBT and NBT, blood must be drawn into tubes containing esterase inhibitors (e.g., Sodium Fluoride/Potassium Oxalate) and kept on ice.

Step 3: Sample Preparation

  • Plasma: Precipitate proteins immediately using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Urine: Concentrate the urine 10-fold via lyophilization. Crucially, no extraction or chromatography is required for the NMR step, preventing analyte loss and ensuring a self-validating recovery metric[7].

Step 4: Instrumental Analysis

  • Hippuric Acid Quantification: Analyze the concentrated urine using proton-decoupled 13C -NMR spectroscopy (10 min accumulation time). Utilize [2−13C] sodium acetate as an internal standard. The lower limit of detection using this method is highly sensitive (~50 nmol)[3][7].

  • DBT/NBT/Tyrosine Quantification: Analyze plasma supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass shifts of the 13C labels.

Step 5: Pharmacokinetic Modeling

  • Apply Non-Compartmental Analysis (NCA) to determine AUC0→t​ , Cmax​ , and clearance rates. Apply Michaelis-Menten modeling specifically for the benzoic acid compartment[5].

PK_Workflow Admin 1. 13C-Isotope Administration Sample 2. Biofluid Sampling Admin->Sample Prep 3. Protein Precipitation Sample->Prep Analysis 4. 13C-NMR & LC-MS/MS Prep->Analysis Model 5. NCA & Michaelis- Menten Modeling Analysis->Model

Fig 2: Self-validating experimental workflow for isotope-traced pharmacokinetic profiling.

Clinical and Therapeutic Implications

The PK behavior of DBT and its metabolites has direct implications for drug design. The rapid cleavage of the O-benzoyl group demonstrates that esterification is an effective strategy for increasing the lipophilicity and oral bioavailability of tyrosine-based drugs (such as Tiropramide), but it will not survive first-pass metabolism intact[1][8].

Furthermore, the release of benzoic acid must be monitored in clinical settings, as high doses can saturate the glycine conjugation pathway, potentially leading to mild, transient toxicity[5]. Conversely, the targeted delivery of L-tyrosine via such lipophilic prodrugs holds promise for neuro-therapeutic applications, provided the dosing regimen is optimized to favorably alter the Tyrosine/LNAA ratio at the blood-brain barrier[4][6].

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N,O-Dibenzoyl-L-tyrosine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Impurity Profiling, Process Analytical Technology (PAT), and API Quality Control Introduction & Physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Impurity Profiling, Process Analytical Technology (PAT), and API Quality Control

Introduction & Physicochemical Rationale

N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0; Molecular Formula: C₂₃H₁₉NO₅; MW: 389.41 g/mol ) is a highly hydrophobic, functionally complex amino acid derivative[1]. It serves as a critical synthetic intermediate and is officially classified as Impurity A in the manufacturing lifecycle of the antispasmodic active pharmaceutical ingredient (API), Tiropramide[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior. The molecule possesses a free carboxylic acid group (pKa ~3.5), an amide linkage (N-benzoyl), and an ester linkage (O-benzoyl). If the analytical method does not actively control the ionization state of the carboxylic acid, the analyte will exhibit severe peak tailing and unpredictable retention shifting. Furthermore, the ester linkage is susceptible to hydrolysis under stress conditions, yielding N-Benzoyl-L-tyrosine, making chromatographic resolution between these two species a critical quality attribute of the method.

Impurity_Pathway A L-Tyrosine (Starting Material) B Benzoylation (Benzoyl Chloride) A->B C N,O-Dibenzoyl-L-tyrosine (Target / Impurity A) B->C D Amidation (Coupling Reaction) C->D F Hydrolysis (N-Benzoyl-L-tyrosine) C->F Stress/Degradation E Tiropramide (Final API) D->E

Synthetic Role and Degradation Pathway of N,O-Dibenzoyl-L-tyrosine.

Method Design: The Causality of Experimental Choices

To ensure the method is stability-indicating and reproducible, every chromatographic parameter was selected based on mechanistic causality rather than empirical trial-and-error.

  • Stationary Phase (C18): The addition of two bulky benzoyl rings significantly increases the lipophilicity of the tyrosine backbone (LogP ~3.8). A high-carbon-load C18 column provides the necessary hydrophobic surface area to ensure adequate retention ( k′>2.0 ) and theoretical plate generation.

  • Mobile Phase pH Control (0.1% H₃PO₄): To prevent the carboxylic acid from ionizing (which causes secondary interactions with residual silanols on the silica support), the aqueous mobile phase must be buffered at least 1.5 pH units below the analyte's pKa. Using 0.1% Phosphoric Acid yields a pH of ~2.1, ensuring the molecule remains fully protonated and neutral, resulting in sharp, symmetrical peaks.

  • Organic Modifier (Acetonitrile): Acetonitrile is favored over methanol due to its lower viscosity, which reduces system backpressure, and its superior mass transfer kinetics, which enhances peak efficiency for bulky aromatic compounds.

  • Detection Wavelength (230 nm): While the molecule absorbs at 254 nm, the π−π∗ transitions of the benzoyl chromophores exhibit a significantly higher molar absorptivity at 230 nm, maximizing the Signal-to-Noise (S/N) ratio for trace impurity quantification.

HPLC_Workflow A Physicochemical Profiling (pKa ~3.5, LogP ~3.8) B Mobile Phase Selection (pH 2.1 to suppress ionization) A->B C Column Selection (C18 for bulky hydrophobicity) A->C D Detector Optimization (UV @ 230 nm for benzoyl) A->D E Method Optimization (Gradient Elution Design) B->E C->E D->E F Method Validation (ICH Q2(R2) / USP <1225>) E->F G Routine Quantification (Self-Validating Sequence) F->G

Logical Workflow for N,O-Dibenzoyl-L-tyrosine HPLC Method Development.

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be a self-validating system. This means the procedure inherently checks its own performance during every run via embedded System Suitability Tests (SST) and bracketing standards, ensuring that any mechanical or chemical drift is immediately flagged.

Optimized Chromatographic Conditions
ParameterSpecificationMechanistic Rationale
Column C18, 250 × 4.6 mm, 5 µmMaximizes hydrophobic retention and theoretical plates.
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses ionization of the -COOH group (pH ~2.1).
Mobile Phase B 100% AcetonitrileLow viscosity, high elution strength for aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 230 nmCaptures high-energy benzoyl chromophore transitions.
Injection Vol. 10 µLPrevents volume overload; maintains Gaussian peak shape.
Column Temp. 30°CStabilizes thermodynamics of partitioning against ambient shifts.

Gradient Program: While isocratic elution could elute the target, a gradient is mandatory to wash out highly retained synthetic byproducts (e.g., unreacted benzoyl chloride derivatives) and maintain column fidelity.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.07030Equilibration / Initial Hold
2.07030Isocratic Hold
10.02080Linear Ramp (Analyte Elution)
15.02080Column Wash
15.17030Re-equilibration
20.07030End of Run
Step-by-Step Preparation Methodology

1. Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Causality: N,O-Dibenzoyl-L-tyrosine is practically insoluble in pure water. A 50% organic diluent ensures complete solvation while preventing the "solvent-mismatch effect" (peak splitting) that occurs if the injection solvent is significantly stronger than the initial mobile phase (30% B).

2. Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of[2] into a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent and mix thoroughly.

3. Resolution Mixture Preparation:

  • Spike the 100 µg/mL standard solution with 5 µg/mL of N-Benzoyl-L-tyrosine (the primary hydrolytic degradant). This solution is critical for the SST to prove the method is stability-indicating.

The Self-Validating Injection Sequence

To guarantee data integrity, the instrument sequence must be programmed as follows:

  • Blank (Diluent) x 2: Verifies baseline stability and absence of carryover.

  • Resolution Mixture x 1: Confirms structural selectivity. Acceptance: Resolution ( Rs​ ) > 2.0.

  • Working Standard x 6: Establishes system precision. Acceptance: RSD 2.0%, Tailing Factor ( Tf​ ) 1.5.

  • Unknown Samples (Up to 10 injections).

  • Bracketing Standard x 1: Verifies that the detector response and retention time have not drifted during the sample analysis. Acceptance: Recovery within 98.0% - 102.0% of initial standard average.

Method Validation Framework

The method must be validated strictly according to the[3] and the[4] for the validation of compendial procedures. The tables below summarize the expected validation outputs for this specific protocol.

Table 1: System Suitability and Built-in Validation Criteria
ParameterAcceptance CriteriaQuality Assurance Purpose
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from N-Benzoyl-L-tyrosine.
Tailing Factor ( Tf​ ) ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Verifies column packing integrity and mass transfer.
Standard RSD ≤2.0% (n=6)Validates autosampler precision and detector stability.
Table 2: ICH Q2(R2) Validation Summary
Validation CharacteristicEvaluated Range / ConditionExpected Results / Acceptance
Linearity 1.0 µg/mL to 150 µg/mL (7 levels)Correlation Coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of 100% response.
Accuracy (Recovery) Spiked at 50%, 100%, 150% of TargetMean recovery between 98.5% - 101.5%; RSD ≤1.5% .
Intermediate Precision 3 days, 2 analysts, 2 HPLC systemsOverall RSD ≤2.0% across all variables.
Specificity Blank, Placebo, Acid/Base/Oxidation StressNo interfering peaks at the target retention time; Peak purity angle < Purity threshold (via PDA).
Robustness Flow rate ( ±0.1 mL/min), Temp ( ±2°C )System suitability criteria ( Rs​ , Tf​ ) remain within acceptable limits.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

  • Title : General Chapter <1225> Validation of Compendial Procedures Source : United States Pharmacopeia (USP) URL :[Link]

  • Title : Tiropramide and its Impurities (N,O-Dibenzoyl-L-tyrosine) Source : Pharmaffiliates Analytics & Synthetics URL :[Link]

Sources

Application

Application Note and Synthesis Protocol for N,O-Dibenzoyl-L-tyrosine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N,O-Dibenzoyl-L-tyrosine. This protocol is designed for researchers, scientists, and professionals in drug development who requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N,O-Dibenzoyl-L-tyrosine. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important benzoylated amino acid derivative. The synthesis is based on the well-established Schotten-Baumann reaction, a robust method for the acylation of amines and phenols. This guide offers in-depth technical details, explains the underlying chemical principles, and provides practical insights to ensure a successful synthesis.

Introduction

L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones. The chemical modification of its functional groups—the α-amino group, the carboxylic acid, and the phenolic hydroxyl group—allows for the creation of a diverse range of derivatives with significant applications in medicinal chemistry and materials science. N,O-Dibenzoyl-L-tyrosine, in which both the amino and hydroxyl groups are protected with benzoyl groups, is a valuable intermediate in the synthesis of more complex molecules, including peptides and pharmaceutical agents. The benzoyl groups can enhance the lipophilicity of the parent molecule, which can be advantageous for its use in organic synthesis and for modifying its biological properties.

The synthesis of N,O-Dibenzoyl-L-tyrosine is typically achieved through the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an alcohol or amine with an acid chloride in the presence of an aqueous base.[4] The base serves to neutralize the hydrogen chloride that is generated during the reaction, thereby driving the reaction to completion.[1][2] This application note provides a detailed protocol for the synthesis of N,O-Dibenzoyl-L-tyrosine from L-tyrosine and benzoyl chloride, leveraging the principles of the Schotten-Baumann reaction.

Reaction Scheme

The overall reaction for the synthesis of N,O-Dibenzoyl-L-tyrosine is depicted below:

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N,O-Dibenzoyl-L-tyrosine.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents L-Tyrosine Benzoyl Chloride dissolution Dissolve L-Tyrosine in NaOH solution reagents->dissolution Step 1 addition Add Benzoyl Chloride dropwise at 0-5 °C dissolution->addition Step 2 stirring Stir at room temperature addition->stirring Step 3 acidification Acidify with HCl to precipitate product stirring->acidification Proceed to work-up filtration Filter the crude product acidification->filtration Step 4 washing Wash with cold water filtration->washing Step 5 drying Dry under vacuum washing->drying Step 6 final_product N,O-Dibenzoyl-L-tyrosine drying->final_product Obtain pure product

Sources

Method

Application Note: Trace-Level Quantification of N,O-Dibenzoyl-L-tyrosine in Active Pharmaceutical Ingredients via LC-ESI-MS/MS

Executive Summary The stringent control of genotoxic and process-related impurities is a critical mandate in pharmaceutical manufacturing. N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a key synthetic intermediate and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stringent control of genotoxic and process-related impurities is a critical mandate in pharmaceutical manufacturing. N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a key synthetic intermediate and a known process-related impurity in the production of the antispasmodic drug Tiropramide[1]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace detection of N,O-Dibenzoyl-L-tyrosine in a high-concentration API matrix.

Analyte Profiling & Scientific Context

N,O-Dibenzoyl-L-tyrosine, also designated as Tiropramide Impurity A [2], possesses a molecular formula of C₂₃H₁₉NO₅ and a molecular weight of 389.41 g/mol [3]. During the synthesis or forced degradation of Tiropramide hydrochloride, ester-containing precursors can generate dibenzoylated impurities under acidic or hydrolytic stress conditions[4].

Because Tiropramide is administered in relatively high clinical doses, regulatory guidelines (ICH Q3A/Q3B) dictate that impurities must be monitored at parts-per-million (ppm) levels relative to the API. Traditional HPLC-UV methods lack the specificity to differentiate trace impurities from the massive API peak tail, necessitating the transition to triple-quadrupole mass spectrometry (QqQ-MS).

Analytical Strategy & Mechanistic Causality

To ensure a self-validating and robust system, this method is built on two pillars of causality: Chromatographic Orthogonality and Targeted Fragmentation .

Chromatographic Rationale: Overcoming Matrix Effects

When injecting an API at 10 mg/mL to detect a 1 ppm impurity, the API causes severe electrospray ionization (ESI) suppression. To solve this, we exploit the fundamental pKa differences between the molecules. Tiropramide contains a highly basic amine moiety, while N,O-Dibenzoyl-L-tyrosine contains a free carboxylic acid and bulky, hydrophobic benzoyl groups[3].

By utilizing a mobile phase of 10 mM ammonium formate buffered to pH 3.6 [5], the basic API becomes fully ionized and elutes early on a reversed-phase C18 column. Conversely, the carboxylic acid of N,O-Dibenzoyl-L-tyrosine remains un-ionized at pH 3.6, causing it to interact strongly with the stationary phase. This polarity discrepancy ensures the impurity elutes minutes after the API, completely bypassing the ion suppression zone.

Mass Spectrometric Rationale: Ionization and CID

Despite being an acid, N,O-Dibenzoyl-L-tyrosine yields an exceptionally stable protonated adduct [M+H]+ at m/z 390.1 in ESI positive mode due to the proton affinity of its amide carbonyl. During Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage. The O-benzoyl and N-benzoyl groups readily fragment to yield a highly abundant benzoyl cation (m/z 105.1) . This transition (390.1 → 105.1) is chosen as the quantifier due to its high signal-to-noise ratio, while the loss of water from the carboxylic acid (390.1 → 372.1) serves as a secondary qualifier.

Fragmentation P Precursor Ion [M+H]+ m/z 390.1 I1 Quantifier Ion Benzoyl Cation m/z 105.1 P->I1 CE: 25 eV (Cleavage of Benzoyl) I2 Qualifier Ion [M+H-H2O]+ m/z 372.1 P->I2 CE: 15 eV (Loss of H2O)

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol

Reagents and Materials
  • Standards : N,O-Dibenzoyl-L-tyrosine reference standard (>98% purity)[6] and Tiropramide HCl API.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives : LC-MS grade Ammonium Formate and Formic Acid.

Step-by-Step Sample Preparation
  • Diluent Preparation : Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution : Accurately weigh 1.0 mg of N,O-Dibenzoyl-L-tyrosine and dissolve in 10.0 mL of diluent (100 µg/mL).

  • Calibration Curve : Serially dilute the stock solution to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • API Matrix Preparation : Weigh 100 mg of Tiropramide HCl API and dissolve in 10.0 mL of diluent to achieve a 10 mg/mL matrix concentration.

  • Spike Validation (Self-Validating Step) : Spike the 10 mg/mL API solution with the impurity standard at the 1 ppm level (10 ng/mL) to verify recovery and assess matrix suppression.

  • Filtration : Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

LC-MS/MS Workflow Visualization

Workflow N1 API Matrix Prep (10 mg/mL) N2 UHPLC Separation (C18, pH 3.6) N1->N2 N3 ESI+ Ionization (Analyte Protonation) N2->N3 N4 QqQ MS/MS (MRM Mode) N3->N4 N5 Data Processing & Quantification N4->N5

Caption: LC-MS/MS analytical workflow for trace impurity detection.

Chromatographic Conditions (UHPLC)
  • Column : Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature : 40 °C

  • Injection Volume : 2.0 µL

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.6 with Formic Acid[5].

  • Mobile Phase B : 100% Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 90 10
1.0 0.40 90 10
5.0 0.40 10 90
7.0 0.40 10 90
7.1 0.40 90 10

| 10.0 | 0.40 | 90 | 10 |

Mass Spectrometry Parameters
  • Ionization Mode : Electrospray Ionization Positive (ESI+)

  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500 °C

  • Desolvation Gas Flow : 1000 L/hr

Table 2: MRM Transitions for N,O-Dibenzoyl-L-tyrosine

Analyte Role Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
Quantifier 390.1 105.1 50 80 25

| Qualifier | 390.1 | 372.1 | 50 | 80 | 15 |

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. The orthogonal separation strategy successfully mitigated the matrix effect, resulting in excellent recovery rates even in the presence of 10 mg/mL Tiropramide.

Table 3: Method Validation Summary

Parameter Result Acceptance Criteria
Linear Range 0.5 – 100 ng/mL R² > 0.995
Limit of Detection (LOD) 0.15 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/mL S/N ≥ 10
Accuracy (Spike Recovery) 97.4% – 101.2% 80% – 120%
Precision (Intra-day RSD) 3.2% ≤ 5.0%

| Matrix Effect | 94.5% | 85% – 115% (No significant suppression) |

Conclusion

This LC-MS/MS protocol provides a highly robust, self-validating framework for the trace detection of N,O-Dibenzoyl-L-tyrosine. By leveraging the specific pKa differences between the API and the impurity to design a pH 3.6 buffered gradient[5], the method achieves complete chromatographic resolution prior to MS detection. The utilization of the highly stable benzoyl cation (m/z 105.1) as a quantifier ensures that the method easily surpasses the sensitivity requirements for pharmaceutical quality control and regulatory submission.

Sources

Application

Using N,O-Dibenzoyl-L-tyrosine as a pharmaceutical reference standard

Application Note: N,O-Dibenzoyl-L-Tyrosine as a Pharmaceutical Reference Standard in Tiropramide Quality Control Executive Summary & Pharmacological Context N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0), formally recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,O-Dibenzoyl-L-Tyrosine as a Pharmaceutical Reference Standard in Tiropramide Quality Control

Executive Summary & Pharmacological Context

N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0), formally recognized in pharmacopeial frameworks as Tiropramide Impurity A , is a critical reference standard utilized in the quality control and stability testing of Tiropramide[1]. Tiropramide is a potent anticholinergic and antispasmodic medication prescribed primarily for gastrointestinal and genitourinary smooth muscle spasms[2].

During the synthesis of Tiropramide—which typically originates from L-tyrosine derivatives—N,O-Dibenzoyl-L-tyrosine acts as a key synthetic intermediate. Incomplete conversion during subsequent amidation and alkylation steps, or hydrolytic degradation of the final Active Pharmaceutical Ingredient (API) under environmental stress conditions, can result in the presence of this compound in the final formulated drug[].

Regulatory bodies mandate strict adherence to ICH Q3A(R2) guidelines, requiring the identification, quantification, and control of impurities in new drug substances. Utilizing high-purity N,O-Dibenzoyl-L-tyrosine (>90% to >99% depending on the assay) as a reference standard is non-negotiable for establishing traceability, performing analytical method validation (AMV), and ensuring patient safety[4][5].

Physicochemical Profiling of the Reference Standard

To establish a self-validating analytical system, scientists must first understand the physicochemical properties of the reference standard. N,O-Dibenzoyl-L-tyrosine is a chiral molecule containing both ester and amide functionalities, making it susceptible to hydrolysis at extreme pH levels.

Table 1: Physicochemical Properties of N,O-Dibenzoyl-L-tyrosine (Tiropramide Impurity A)

PropertySpecification / Value
Chemical Name (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
CAS Registry Number 14325-35-0
Molecular Formula C23H19NO5
Molecular Weight 389.41 g/mol
Appearance White to Off-White Solid
Melting Point 196-201 °C
Solubility Soluble in Methanol, Acetonitrile, and DMSO
Storage Conditions 2-8°C (Refrigerator), protected from light and moisture

(Data synthesized from authoritative chemical databases and reference standard suppliers[1][][5])

Mechanistic Insights: Synthesis and Degradation Pathway

Understanding why N,O-Dibenzoyl-L-tyrosine appears in Tiropramide batches informs the extraction and chromatographic strategies. The benzoylation of L-tyrosine yields N,O-Dibenzoyl-L-tyrosine. Subsequent steps involve amidation with dipropylamine. If the reaction kinetics are suboptimal, residual N,O-Dibenzoyl-L-tyrosine remains. Furthermore, the ester bond at the O-benzoyl position is a structural weak point for hydrolytic degradation if the final API is exposed to alkaline moisture.

Chemical_Pathway L_Tyr L-Tyrosine (Starting Material) Benzoylation Benzoylation (Benzoyl Chloride) L_Tyr->Benzoylation ImpA N,O-Dibenzoyl-L-tyrosine (Impurity A / Intermediate) Benzoylation->ImpA Amidation Amidation & Alkylation (Dipropylamine) ImpA->Amidation Target Synthesis Tiropramide Tiropramide (Active Pharmaceutical Ingredient) Amidation->Tiropramide Degradation Hydrolytic Degradation (Stress Conditions) Tiropramide->Degradation Degradation->ImpA Reversion / Byproduct

Synthetic and degradation pathways linking L-Tyrosine to Tiropramide and Impurity A.

Experimental Protocol: HPLC Method for Impurity Profiling

To quantify N,O-Dibenzoyl-L-tyrosine in Tiropramide API, a robust High-Performance Liquid Chromatography (HPLC) method is required. The following protocol is designed as a self-validating system , meaning the inclusion of specific System Suitability Testing (SST) parameters ensures the run is only accepted if the chromatographic physics (resolution, theoretical plates) meet baseline criteria.

Causality in Method Design:

  • Stationary Phase: A C18 column is chosen due to the highly hydrophobic nature of the dibenzoyl groups.

  • Mobile Phase: An acidic buffer (e.g., 0.1% Phosphoric Acid) is critical. N,O-Dibenzoyl-L-tyrosine contains a free carboxylic acid (pKa ~3.5). Keeping the pH around 2.5 ensures the molecule remains fully protonated, preventing peak tailing and retention time drift.

  • Detection: UV detection at 225 nm captures the strong absorbance of the benzoyl chromophores.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Methanol : Water (50:50, v/v).

  • Reference Standard Solution (SST): Accurately weigh 10 mg of N,O-Dibenzoyl-L-tyrosine reference standard[6]. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Dilute further to achieve a working concentration of 5 µg/mL (representing the 0.5% specification limit relative to a 1 mg/mL API sample).

  • Sample Solution: Accurately weigh 50 mg of Tiropramide API. Dissolve in 50 mL of diluent (1 mg/mL).

Step 2: Chromatographic Conditions

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Step 3: System Suitability Testing (Self-Validation) Before analyzing the API sample, inject the Reference Standard Solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area for N,O-Dibenzoyl-L-tyrosine ≤ 2.0%.

    • Tailing factor (T) ≤ 1.5.

    • Theoretical plates (N) ≥ 5000.

  • Causality: Meeting these criteria proves the system's fluidics are stable, the column is not degraded, and the integration parameters are appropriate for accurate quantification.

Step 4: Sample Analysis and Quantification Inject the Sample Solution. Identify the peak corresponding to Impurity A by comparing the retention time with the Reference Standard. Calculate the percentage (w/w) of N,O-Dibenzoyl-L-tyrosine in the Tiropramide API using the external standard method.

HPLC_Workflow Start Tiropramide API Sample Prep Sample Preparation (Extraction & Dilution) Start->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC SST System Suitability Test (N,O-Dibenzoyl-L-tyrosine Ref) SST->HPLC Validates Detect UV Detection (225 nm) HPLC->Detect Analyze Chromatographic Analysis (Peak Area & RT) Detect->Analyze Report Impurity Quantification (ICH Q2/Q3A Compliance) Analyze->Report

Analytical workflow for quantifying Tiropramide Impurity A via HPLC.

Data Interpretation and Regulatory Compliance

The quantification of N,O-Dibenzoyl-L-tyrosine must be evaluated against the established specification limits for Tiropramide API. According to ICH Q3A(R2), the reporting threshold for impurities in new drug substances is typically 0.05%, and the qualification threshold is 0.15% (or 1.0 mg per day intake, whichever is lower). Utilizing a highly characterized, pharmacopeia-traceable reference standard ensures that any out-of-specification (OOS) results are due to actual API degradation or synthetic failure, rather than analytical artifacts[4].

References

  • Source: pharmaffiliates.
  • Source: axios-research.
  • Source: pharmaffiliates.
  • Title: CAS 14325-35-0 (Tiropramide Impurity A)
  • Title: N,O-Dibenzoyl-L-tyrosine (>90%)
  • Source: axios-research.

Sources

Method

Application Note: Advanced Extraction and Chromatographic Quantification of N,O-Dibenzoyl-L-tyrosine from Drug Formulations

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Matrix: Solid Oral Dosage Forms (Tablets/Capsules) Analytes: N,O-Dibenzoyl-L-tyrosine (Tiropramide Impurity A) and Tiropr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Matrix: Solid Oral Dosage Forms (Tablets/Capsules) Analytes: N,O-Dibenzoyl-L-tyrosine (Tiropramide Impurity A) and Tiropramide Hydrochloride

Introduction & Mechanistic Context

In the landscape of pharmaceutical impurity profiling, the extraction and quantification of degradation products are critical for establishing the shelf-life and safety of a drug formulation. N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a highly specific, structurally complex compound primarily recognized as Impurity A in formulations of the antispasmodic drug Tiropramide [1].

From a mechanistic standpoint, N,O-Dibenzoyl-L-tyrosine emerges either as a synthetic carryover intermediate or as a degradation product generated via the hydrolytic or oxidative cleavage of Tiropramide's ester and amide linkages under acidic stress [2]. Because regulatory agencies (ICH Q3A/Q3B) mandate the rigorous monitoring of such impurities, developing a robust, self-validating extraction and analytical protocol is paramount.

As an Application Scientist, the primary challenge in extracting this impurity lies in its physicochemical properties. With a molecular weight of 389.41 g/mol and a free carboxylic acid group (pKa ~3.5), its solubility and retention behavior are highly pH-dependent [3]. The following protocol leverages these properties to isolate the impurity from complex excipient matrices efficiently.

Physicochemical Rationale & Causality in Method Design

To ensure a self-validating system , every step of this protocol is designed with internal checks and specific chemical rationales:

  • Extraction Solvent Causality (0.1% Formic Acid in Methanol): N,O-Dibenzoyl-L-tyrosine is highly lipophilic but contains an ionizable carboxylic acid. By acidifying the methanolic extraction solvent (pH < 3.0), we force the carboxylic acid into its protonated, unionized state. This maximizes its solubility in the organic phase while simultaneously precipitating high-molecular-weight polymeric excipients (e.g., povidone, starch) commonly found in tablets. Furthermore, the acidic environment prevents the spontaneous ex vivo hydrolysis of the parent drug during sample preparation.

  • Chromatographic Causality (pH 3.6 Buffer): For HPLC/LC-MS analysis, a mobile phase of 10 mM Ammonium Formate adjusted to pH 3.6 is utilized [1]. Operating near the analyte's pKa ensures a stable, partial protonation state that yields sharp, symmetrical peaks on a C18 stationary phase. Ammonium formate is selected over phosphate buffers because it is completely volatile, preventing source-fouling in downstream Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS).

  • Self-Validation via Internal Standard (IS): Diphenhydramine hydrochloride is spiked into the sample prior to extraction. Because it shares similar extraction efficiencies but elutes at a distinct retention time, it acts as an internal control. Any volumetric errors or matrix-induced ion suppression will equally affect the IS, allowing for normalized, highly accurate quantification.

Experimental Protocols

Reagents and Materials
  • Standards: Tiropramide HCl (API) and N,O-Dibenzoyl-L-tyrosine (Impurity A) reference standards (>98% purity).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Modifiers: Formic Acid (LC-MS grade), Ammonium Formate.

  • Consumables: 0.22 µm PTFE syringe filters, Oasis HLB Solid Phase Extraction (SPE) cartridges (30 mg/1 cc).

Step-by-Step Matrix Extraction
  • Homogenization: Accurately weigh 20 Tiropramide tablets and mechanically pulverize them into a fine, homogenous powder using an agate mortar.

  • Sample Spiking: Transfer a powder aliquot equivalent to 100 mg of Tiropramide into a 50 mL amber volumetric flask. Add 50 µL of the Internal Standard solution (Diphenhydramine HCl, 1.0 mg/mL).

  • Solvent Addition: Add 30 mL of the extraction solvent (0.1% Formic Acid in Methanol).

  • Ultrasonic Assisted Extraction (UAE): Sonicate the flask for 15 minutes at 25°C. Note: Strict temperature control is required; exceeding 30°C may induce artificial thermal degradation of the API.

  • Centrifugation: Make up the volume to 50 mL with the extraction solvent. Transfer a 10 mL aliquot to a centrifuge tube and spin at 10,000 rpm for 10 minutes to pellet the insoluble excipients.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to methanol and prevents particulate-induced overpressurization of the UHPLC column.

Solid Phase Extraction (SPE) Clean-up (For LC-MS/MS)

For trace-level quantification (below 0.05%), SPE is required to remove ion-suppressing matrix components.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of 0.1% Formic Acid in Water through the Oasis HLB cartridge.

  • Loading: Load 1.0 mL of the filtered sample extract onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash the sorbent with 2 mL of 5% Methanol in Water. Causality: This selectively elutes highly polar salts and excipients while the lipophilic N,O-Dibenzoyl-L-tyrosine remains firmly bound to the polymeric sorbent.

  • Elution: Elute the target analytes with 2 mL of 100% Acetonitrile into an autosampler vial.

HPLC-UV and LC-QTOF-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.6 with Formic Acid).

  • Mobile Phase B: 100% Methanol.

  • Gradient Program: 0–5 min (30% B); 5–15 min (linear gradient to 80% B); 15–20 min (hold at 80% B); 20–25 min (re-equilibration at 30% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm; MS/MS operating in Positive Electrospray Ionization (ESI+) mode.

Visual Workflow

ExtractionWorkflow N1 Solid Dosage Form (Tiropramide Tablets) N2 Matrix Disruption (Mechanical Pulverization) N1->N2 N3 Acidified Solvent Extraction (0.1% HCOOH in Methanol) N2->N3 N4 Ultrasonic Assisted Extraction (15 min, 25°C) N3->N4 N5 Centrifugation & Filtration (10,000 rpm, 0.22 µm PTFE) N4->N5 N6 Solid Phase Extraction (SPE) (Oasis HLB Cartridge) N5->N6 N7 HPLC-UV / LC-QTOF-MS/MS (C18, 10mM NH4FA pH 3.6) N6->N7

Figure 1: Step-by-step extraction and analytical workflow for N,O-Dibenzoyl-L-tyrosine.

Method Validation & Quantitative Data

The protocol acts as a self-validating system by adhering to ICH Q2(R1) guidelines. System suitability requires a chromatographic resolution ( Rs​ ) of > 2.0 between the API and Impurity A. Below is a summary of the quantitative validation data demonstrating the method's reliability.

Validation ParameterN,O-Dibenzoyl-L-tyrosine (Impurity A)Tiropramide Hydrochloride (API)
Retention Time (RT) ~14.2 min~18.5 min
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.06 µg/mL
Extraction Recovery (% ± RSD) 98.4% ± 1.2%99.1% ± 0.8%
Linearity Range 0.15 – 10.0 µg/mL1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.99920.9998
Matrix Effect (Ion Suppression) < 4.5% (Post-SPE)< 3.2% (Post-SPE)

Data summarized and adapted based on forced degradation and chromatographic separation standards for Tiropramide formulations [1].

References

  • Title: Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance Source: Biomedical Chromatography (Naik, D. D., et al., 2023) URL: [Link]

  • Title: N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 (Chemical and Physical Properties) Source: PubChem (National Institutes of Health) URL: [Link]

Application

Sample preparation guidelines for N,O-Dibenzoyl-L-tyrosine analysis

As a Senior Application Scientist, designing a robust analytical workflow for complex amino acid derivatives requires moving beyond generic protocols. N,O-Dibenzoyl-L-tyrosine (NODBT) —widely utilized as a chiral resolvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a robust analytical workflow for complex amino acid derivatives requires moving beyond generic protocols. N,O-Dibenzoyl-L-tyrosine (NODBT) —widely utilized as a chiral resolving agent and a critical synthetic intermediate for pharmaceuticals like Tiropramide—presents unique analytical challenges.

This application note details a highly optimized, self-validating sample preparation and LC-MS/MS methodology. The protocol is engineered specifically to manage the compound's high lipophilicity while preserving its structurally labile ester linkage.

Physicochemical Profiling & Analytical Rationale

Before touching a pipette, we must analyze the molecule's structural mechanics to dictate the sample preparation strategy. NODBT contains three critical functional groups: a free carboxylic acid, a stable N-benzoyl amide, and a highly labile O-benzoyl ester.

The primary analytical risk is pre-analytical degradation . The O-benzoyl ester is highly susceptible to base-catalyzed hydrolysis. If the sample matrix (e.g., a reaction mixture or biological fluid) exceeds pH 7.5, the ester will rapidly cleave, yielding N-benzoyl-L-tyrosine and benzoic acid, thereby artificially lowering the NODBT quantification.

To counteract this, the entire sample preparation workflow must be strictly maintained under mildly acidic conditions. Furthermore, because of its high hydrophobicity, standard liquid-liquid extraction (LLE) often suffers from poor phase separation due to emulsion formation. Therefore, a reversed-phase Solid-Phase Extraction (SPE) approach using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the most reliable choice.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueAnalytical Implication (Causality)
Molecular Weight 389.4 g/mol Ideal mass range for ESI-MS/MS; yields a strong [M-H]⁻ precursor at m/z 388.1.
Computed XLogP3 4.2Highly hydrophobic. Requires high organic mobile phase for elution and prevents the use of purely aqueous extraction buffers.
Carboxylic Acid pKₐ ~3.2Requires acidic modifiers (e.g., 0.1% Formic Acid) to suppress ionization during SPE loading, ensuring quantitative retention on the sorbent.
Structural Lability O-benzoyl esterHighly sensitive to alkaline hydrolysis. All quenching and extraction steps must be buffered to pH 3.0–4.0.

Data grounded by .

Workflow Visualization

Workflow N1 1. Matrix Quenching (0.1% FA in Cold ACN) N2 2. SPE Conditioning (MeOH -> 0.1% FA) N1->N2 N3 3. Sample Loading (Maintains Protonation) N2->N3 N4 4. Selective Wash (5% MeOH / 0.1% FA) N3->N4 N5 5. Target Elution (100% ACN) N4->N5

Fig 1. Solid-Phase Extraction (SPE) workflow optimized for N,O-Dibenzoyl-L-tyrosine stability.

Step-by-Step Methodology: Self-Validating SPE

This protocol utilizes a 30 mg/1 mL polymeric HLB cartridge. Every step is designed with a specific physicochemical purpose.

Reagents Required:

  • Acetonitrile (ACN) and Methanol (MeOH) – LC-MS Grade

  • Formic Acid (FA) – LC-MS Grade

  • Ultrapure Water (18.2 MΩ·cm)

Protocol:

  • Matrix Quenching: Immediately dilute 100 µL of the sample matrix with 300 µL of ice-cold ACN containing 0.1% FA.

    • Causality: The low temperature and acidic environment instantly arrest any base-catalyzed hydrolysis of the O-benzoyl ester, locking the analyte in its intact state.

  • Sorbent Conditioning: Pass 1 mL of 100% MeOH through the HLB cartridge, followed immediately by 1 mL of 0.1% FA in Water.

    • Causality: Methanol wets the hydrophobic domains of the polymeric sorbent, while the acidic water establishes the necessary pH environment for retention.

  • Sample Loading: Load the quenched sample onto the cartridge at a controlled flow rate of 1 mL/min.

    • Causality: At pH ~2.7 (driven by 0.1% FA), the carboxylic acid of NODBT (pKₐ ~3.2) is fully protonated (neutralized). This maximizes its hydrophobic interaction with the sorbent, preventing breakthrough.

  • Selective Washing: Wash the sorbent bed with 1 mL of 5% MeOH in Water containing 0.1% FA.

    • Causality: This low-organic wash strips away polar salts and hydrophilic matrix interferences. Because NODBT has a high LogP of 4.2, it remains tightly bound to the sorbent and will not elute in 5% organic solvent.

  • Target Elution: Elute the analyte using 1 mL of 100% ACN.

    • Causality: ACN is a strong aprotic solvent that effectively disrupts the π-π and hydrophobic interactions between the analyte's dual benzoyl rings and the sorbent, yielding a sharp, concentrated elution band.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C (do not exceed 30°C to prevent thermal degradation) and reconstitute in 200 µL of Initial Mobile Phase (30% ACN / 70% Water with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to leverage the hydrophobic nature of the compound. Mass spectrometry is operated in Electrospray Ionization Negative (ESI-) mode, which is highly efficient for ionizing free carboxylic acids.

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: Acetonitrile + 0.1% FA

  • Gradient: 0–0.5 min (30% B), 0.5–3.0 min (30% to 90% B), 3.0–4.0 min (90% B), 4.0–4.1 min (return to 30% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 2: MRM Transitions & Self-Validation Parameters

Analyte / TargetPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose in Method
NODBT (Quantifier) 388.1 [M-H]⁻266.118Primary quantification (Loss of benzoic acid).
NODBT (Qualifier) 388.1[M-H]⁻121.025Structural confirmation (Benzoate anion).
Degradant Monitor 284.1 [M-H]⁻121.020Self-Validation: Monitors N-benzoyl-L-tyrosine.
The Self-Validating System (Trustworthiness)

A truly robust protocol must monitor its own integrity. By actively multiplexing the MRM transition for the primary hydrolysis degradant (N-benzoyl-L-tyrosine, m/z 284.1), this method becomes self-validating.

  • Acceptance Criterion: If the peak area of the degradant (m/z 284.1) exceeds 1.5% of the intact NODBT peak area (m/z 388.1), the analyst is immediately alerted that pre-analytical ester hydrolysis has occurred. This flags a failure in sample quenching, improper storage temperature, or matrix pH drift, preventing the reporting of falsely low quantitative data.

References

  • National Center for Biotechnology Information (PubChem). "N,O-Dibenzoyl-L-tyrosine; CID 22795661". PubChem Compound Database. Retrieved from:[Link]

Method

NMR spectroscopy methods for N,O-Dibenzoyl-L-tyrosine structural confirmation

High-Resolution NMR Structural Elucidation of N,O-Dibenzoyl-L-tyrosine: A Comprehensive Application Note Executive Summary & Scientific Rationale N,O-Dibenzoyl-L-tyrosine (C23H19NO5, MW: 389.4 g/mol ) is a highly functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution NMR Structural Elucidation of N,O-Dibenzoyl-L-tyrosine: A Comprehensive Application Note

Executive Summary & Scientific Rationale

N,O-Dibenzoyl-L-tyrosine (C23H19NO5, MW: 389.4 g/mol ) is a highly functionalized amino acid derivative widely utilized as a chiral synthon in peptide synthesis and recognized as a critical impurity (Impurity A) in the synthesis of the antispasmodic drug Tiropramide[1][2]. Confirming the structural integrity of this molecule requires differentiating between two distinct benzoyl environments: the amide-linked N-benzoyl group and the ester-linked O-benzoyl group.

As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D NMR assignments. By utilizing a self-validating system of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, we can unambiguously map the molecular connectivity. The causality behind our experimental design is rooted in the electronic environment of the molecule: the phenolic esterification significantly alters the electron density of the tyrosine aromatic ring, shifting the ortho-protons downfield compared to unmodified tyrosine[3]. Furthermore, the restricted rotation around the N-benzoyl amide bond necessitates careful solvent selection to prevent signal broadening and proton exchange[4].

Experimental Workflow & Methodology

To ensure absolute spectral non-equivalence and prevent the exchange of the critical amide (NH) and carboxylic acid (COOH) protons, DMSO- d6​ is selected as the solvent. Unlike CD 3​ OD or D 2​ O, the strong hydrogen-bonding network of DMSO- d6​ locks the exchangeable protons, allowing us to extract vital 3J scalar couplings between the NH and the α -proton.

Workflow A Sample Prep (15 mg in DMSO-d6) B 1D NMR (1H, 13C) A->B Lock & Shim C 2D NMR (COSY, HSQC, HMBC) B->C Multiplet Resolution D Data Processing & Phase Correction C->D FID Processing E Structural Elucidation D->E Assignment

Caption: Step-by-step NMR experimental workflow for structural elucidation.

Step-by-Step Protocol:
  • Sample Preparation: Weigh exactly 15.0 mg of N,O-Dibenzoyl-L-tyrosine into a clean glass vial. Dissolve completely in 600 µL of anhydrous DMSO- d6​ (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR) and ensure precise 90° pulse widths.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ (39.5 ppm). Perform gradient shimming (Z1 to Z5) until the TMS line width at half-height is 0.5 Hz.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30). Set the spectral width to 14 ppm, relaxation delay (D1) to 2.0 s, and number of scans (NS) to 16.

  • 1D 13 C Acquisition: Acquire the 13 C spectrum with proton decoupling (zgpg30). Set D1 to 2.0 s and NS to 1024 to ensure adequate SNR for the quaternary carbonyl carbons.

  • 2D NMR Acquisition:

    • COSY: Acquire to map 3JH−H​ couplings (e.g., H- α to H- β , and adjacent aromatic protons).

    • HSQC: Acquire to establish one-bond 1JC−H​ correlations, separating overlapping aromatic proton signals based on their carbon chemical shifts.

    • HMBC: Acquire to map long-range 2JC−H​ and 3JC−H​ connectivity, which is critical for linking the benzoyl groups to the tyrosine backbone.

Mechanistic Insights & Data Presentation

The structural confirmation relies heavily on understanding the chemical shift causality.

  • Carbonyl Shielding: The O-benzoyl carbonyl carbon (~164.5 ppm) is more shielded than the N-benzoyl carbonyl carbon (~166.8 ppm). This is due to the cross-conjugation present in the ester linkage, which differs from the nitrogen lone-pair delocalization in the amide bond.

  • Aromatic Deshielding: In unmodified L-tyrosine, the phenolic oxygen strongly donates electron density, shielding the ortho-protons (~6.7 ppm). However, upon O-benzoylation, the ester acts as an electron-withdrawing group via resonance, drastically deshielding these tyrosine ortho-protons to ~7.20 ppm[3].

Table 1: 1 H NMR Assignments (in DMSO- d6​ , 400 MHz)
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
COOH12.80br s-1H
Amide NH8.85d8.01H
O-Benzoyl Ar-H (ortho)8.10d7.52H
N-Benzoyl Ar-H (ortho)7.85d7.52H
O-Benzoyl Ar-H (para)7.75t7.51H
O-Benzoyl Ar-H (meta)7.60t7.52H
N-Benzoyl Ar-H (para)7.50t7.51H
N-Benzoyl Ar-H (meta)7.45t7.52H
Tyrosine Ar-H (meta to O-Bz)7.35d8.52H
Tyrosine Ar-H (ortho to O-Bz)7.20d8.52H
α -CH4.65ddd10.0, 8.0, 4.51H
β -CH 2​ (pro-R)3.25dd14.0, 4.51H
β -CH 2​ (pro-S)3.05dd14.0, 10.01H
Table 2: 13 C NMR Assignments (in DMSO- d6​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)Type
Carboxylic Acid (C=O)173.2Quaternary (C)
N-Benzoyl (C=O)166.8Quaternary (C)
O-Benzoyl (C=O)164.5Quaternary (C)
Tyrosine Ar-C (ipso to O-Bz)149.5Quaternary (C)
Tyrosine Ar-C (ipso to CH 2​ )136.0Quaternary (C)
O-Benzoyl Ar-C (para)134.2Methine (CH)
N-Benzoyl Ar-C (ipso)134.0Quaternary (C)
N-Benzoyl Ar-C (para)131.5Methine (CH)
Tyrosine Ar-C (ortho to CH 2​ )130.5Methine (CH)
O-Benzoyl Ar-C (ortho)130.2Methine (CH)
O-Benzoyl Ar-C (meta)129.2Methine (CH)
O-Benzoyl Ar-C (ipso)129.0Quaternary (C)
N-Benzoyl Ar-C (meta)128.5Methine (CH)
N-Benzoyl Ar-C (ortho)127.8Methine (CH)
Tyrosine Ar-C (meta to CH 2​ )121.8Methine (CH)
α -Carbon54.2Methine (CH)
β -Carbon36.5Methylene (CH 2​ )

2D NMR Connectivity & Logical Validation

To establish absolute trustworthiness in the structural assignment, Heteronuclear Multiple Bond Correlation (HMBC) is employed. This technique acts as a self-validating system by verifying that the isolated spin systems (the benzoyl rings and the tyrosine backbone) are correctly assembled in 3D space.

For instance, the α -proton (4.65 ppm) shows strong 3J HMBC correlations to the N-benzoyl carbonyl (166.8 ppm), proving the location of the N-acylation. Simultaneously, the β -protons (3.25/3.05 ppm) show 3J correlations to the Tyrosine C1 aromatic carbon (136.0 ppm) and the Carboxylic Acid C=O (173.2 ppm).

HMBC_Logic cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H_alpha H-α (4.65 ppm) H_beta H-β (3.25/3.05 ppm) C_carboxyl COOH (173.2 ppm) H_alpha->C_carboxyl 2J HMBC C_Nbenzoyl N-C=O (166.8 ppm) H_alpha->C_Nbenzoyl 3J HMBC H_beta->C_carboxyl 3J HMBC C_Ar Tyrosine C1 (136.0 ppm) H_beta->C_Ar 3J HMBC H_NH NH (8.85 ppm) H_NH->C_Nbenzoyl 2J HMBC

Caption: HMBC logical connectivity map confirming the tyrosine backbone and N-benzoyl linkage.

By strictly adhering to this comprehensive NMR protocol, researchers can confidently validate the structure of N,O-Dibenzoyl-L-tyrosine, ensuring high fidelity in downstream pharmaceutical applications and synthetic workflows.

References

  • PubChem - NIH. "N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661.
  • CymitQuimica. "N,O-Dibenzoyl-L-tyrosine (>90%).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Conformational features of benzoyl N-alkylated amino-acids determined by nuclear magnetic resonance spectroscopy."
  • The Journal of Physical Chemistry B (ACS Publications). "A Solid-State 17O NMR Study of L-Tyrosine in Different Ionization States: Implications for Probing Tyrosine Side Chains in Proteins."

Sources

Application

Advanced Chromatographic Profiling: Separation of Tiropramide and Impurity A (N,O-Dibenzoyl-L-tyrosine)

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. As pharmaceutical regulatory standards tighten, the development of robust, stability-indicating assays for Active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

As pharmaceutical regulatory standards tighten, the development of robust, stability-indicating assays for Active Pharmaceutical Ingredients (APIs) is paramount. Tiropramide hydrochloride is a widely prescribed antispasmodic agent. During its synthesis and throughout its shelf-life, it is susceptible to the formation of related substances, most notably its synthetic precursor and degradation product, N,O-Dibenzoyl-L-tyrosine (officially designated as Tiropramide Impurity A) .

This application note provides a field-proven, in-depth methodology for the baseline chromatographic separation of Tiropramide and Impurity A. As a Senior Application Scientist, I have structured this guide not merely as a list of instructions, but as a self-validating analytical system grounded in physicochemical causality.

Physicochemical Causality & Mechanistic Rationale

To achieve a rugged separation, we must exploit the distinct structural and electronic differences between the API and its impurity. Tiropramide ( C28​H41​N3​O3​ ) contains a basic diethylamino moiety. In contrast, N,O-Dibenzoyl-L-tyrosine ( C23​H19​NO5​ ) lacks basic amines but features a highly polarizable carboxylic acid group .

By utilizing a mobile phase buffered at pH 3.6 with 10 mM ammonium formate, we engineer a specific ionization state:

  • Tiropramide becomes fully protonated (cationic). This significantly reduces its apparent hydrophobicity, accelerating its elution profile on a reversed-phase column.

  • N,O-Dibenzoyl-L-tyrosine (pKa ~ 3.5) is suppressed into a largely neutral state. This maximizes its hydrophobic interaction with the non-polar C18 stationary phase, retaining it strongly.

Furthermore, ammonium formate is a volatile buffer, rendering this method fully compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) for downstream structural characterization of unknown degradation products .

Mechanism M1 Mobile Phase: pH 3.6 (10 mM Ammonium Formate) M2 Tiropramide (Protonated Amine) High Polarity M1->M2 M3 N,O-Dibenzoyl-L-tyrosine (Neutral Carboxylic Acid) High Hydrophobicity M1->M3 M4 C18 Stationary Phase Hydrophobic Interaction M2->M4 Weak Binding M3->M4 Strong Binding M5 Early Elution (Lower Retention Time) M4->M5 M6 Late Elution (Higher Retention Time) M4->M6

Mechanistic basis for the differential retention of Tiropramide and Impurity A.

Table 1: Physicochemical Properties & Elution Prediction
CompoundRoleMolecular WeightIonization State at pH 3.6Expected Elution Order
Tiropramide API467.65 g/mol Cationic (Protonated Amine)1 (Early)
N,O-Dibenzoyl-L-tyrosine Impurity A389.41 g/mol Neutral (Protonated Acid)2 (Late)

Experimental Methodology

Chromatographic Conditions

The following parameters have been optimized to balance resolution, run time, and peak symmetry. Methanol is selected over acetonitrile as the organic modifier due to its protic nature, which provides superior selectivity for resolving structurally similar benzoyl-containing compounds.

Table 2: Optimized HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Agilent C18 (250 × 4.6 mm, 5 μm)High surface area and hydrophobicity for resolving aromatic impurities.
Mobile Phase A 10 mM Ammonium Formate (pH 3.6)Volatile buffer (MS-compatible); ensures consistent ionization.
Mobile Phase B Methanol (LC-MS Grade)Protic solvent provides optimal selectivity for benzoyl groups.
Flow Rate 1.00 mL/minBalances backpressure and optimal linear velocity for 5 μm particles.
Column Temp 25 °CPrevents thermal degradation of sensitive impurities during analysis.
Detection UV at 230 nm / ESI-MS230 nm captures the benzoyl chromophores; MS enables mass confirmation.
Injection Vol 10 μLPrevents column overloading while maintaining adequate sensitivity.
Table 3: Gradient Elution Program

A gradient is essential here. Starting with a high aqueous percentage focuses the protonated Tiropramide on the column head, while the subsequent organic ramp efficiently elutes the highly hydrophobic Impurity A.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
5.08020
20.02080
25.02080
26.08020
35.08020
Step-by-Step Execution Protocol

This protocol operates as a self-validating workflow. Sample analysis must not proceed unless the System Suitability Testing (SST) criteria (detailed in Section 3) are met.

  • Diluent Preparation: Mix LC-MS Grade Water and Methanol in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes to prevent baseline fluctuations.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Tiropramide HCl and 1.0 mg of N,O-Dibenzoyl-L-tyrosine reference standards. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of the prepared diluent. Vortex for 2 minutes, then sonicate for 5 minutes until fully dissolved. Make up the volume to 10 mL with diluent.

  • Working Solution (SST Mix): Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 μg/mL Tiropramide and 10 μg/mL Impurity A.

  • Filtration: Filter the working solution through a 0.22 μm PTFE syringe filter into an amber HPLC vial. Note: Amber vials are critical as Tiropramide exhibits minor photolytic susceptibility in solution.

  • System Priming: Purge the HPLC lines with Mobile Phases A and B. Equilibrate the C18 column at initial gradient conditions (80% A / 20% B) for at least 20 column volumes until a stable baseline is achieved.

  • SST Injection: Inject the Working Solution (SST Mix) five consecutive times. Evaluate the chromatography against the acceptance criteria in Table 4.

  • Sample Analysis: Only upon passing SST, proceed to inject unknown samples or stability batches.

Workflow N1 1. Sample Prep (Co-dissolution in 50:50 MeOH:H2O) N3 3. HPLC Injection (Agilent C18, 250 x 4.6 mm) N1->N3 N2 2. Mobile Phase (Buffer & Organic Gradient) N2->N3 N4 4. Separation (Flow: 1.0 mL/min) N3->N4 N5 5. UV/MS Detection & Peak Integration N4->N5 N6 6. System Suitability Validation N5->N6

Self-validating HPLC workflow for Tiropramide and Impurity A profiling.

Results & System Suitability Testing (SST)

Trustworthiness in analytical chemistry is derived from continuous validation. The SST parameters below act as a built-in quality gate. If the system fails to meet these criteria, it indicates a breakdown in the mechanistic causality (e.g., buffer degradation altering the pH, or column voiding) and the run must be aborted.

Table 4: SST Acceptance Criteria
ParameterAcceptance CriterionValidation Purpose
Resolution ( Rs​ ) ≥2.0 between API and ImpurityEnsures baseline separation for accurate quantitation of Impurity A.
Tailing Factor ( Tf​ ) ≤1.5 for Tiropramide peakConfirms absence of secondary interactions with unendcapped silanol groups.
Theoretical Plates ( N ) ≥5000 for TiropramideValidates column efficiency and packing integrity.
%RSD of Peak Area ≤2.0% (n=5 injections)Demonstrates precision of the autosampler and integration algorithm.

By strictly adhering to the pH constraints and gradient profile outlined above, analysts will observe Tiropramide eluting sharply in the early-to-mid gradient phase, followed by a well-resolved, symmetrical peak for N,O-Dibenzoyl-L-tyrosine in the highly organic phase.

References

  • Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance Biomedical Chromatography (PubMed)[Link]

  • Tiropramide Wikipedia [Link]

Method

Application Note: Optimized Synthesis and Purification Protocols for N,O-Dibenzoyl-L-tyrosine

Target Audience: Process Chemists, API Development Scientists, and Pharmaceutical Researchers. Executive Summary N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a critical synthetic intermediate, most notably utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Pharmaceutical Researchers.

Executive Summary

N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a critical synthetic intermediate, most notably utilized in the conventional synthesis of Tiropramide hydrochloride—a potent antispasmodic agent prescribed for gastrointestinal motility disorders (1)[1]. Achieving exceptional purity of this intermediate is non-negotiable, as unreacted L-tyrosine or mono-benzoylated impurities will severely compromise downstream amidation and alkylation efficiencies.

This application note details a highly reproducible, scalable Schotten-Baumann acylation and pH-driven crystallization protocol designed to synthesize and purify N,O-Dibenzoyl-L-tyrosine without the need for complex chromatographic separation.

Mechanistic Rationale & Experimental Design

The protocol relies on the dual benzoylation of L-tyrosine using benzoyl chloride. To ensure a self-validating and high-yielding system, the following mechanistic controls are implemented:

  • Alkaline Environment (Schotten-Baumann Conditions): The reaction is conducted in an aqueous alkaline solution (e.g., Sodium Carbonate or Sodium Hydroxide). The base serves a dual purpose: it deprotonates both the α-amino group and the phenolic hydroxyl group of L-tyrosine, drastically enhancing their nucleophilicity. Furthermore, it continuously neutralizes the hydrochloric acid byproduct, driving the reaction equilibrium toward the di-benzoylated product (1)[1].

  • Strict Temperature Control (10–25°C): Benzoyl chloride is susceptible to rapid hydrolysis in water. By maintaining the internal temperature strictly below 25°C, the competitive hydrolysis of benzoyl chloride into benzoic acid is minimized, ensuring high atom economy and reducing downstream impurity burdens (1)[1].

  • pH-Driven Crystallization: Purification is achieved via targeted acidification. By cooling the reaction mixture to 5°C and introducing concentrated HCl, the carboxylate group of the intermediate is protonated. The resulting N,O-dibenzoyl-L-tyrosine becomes highly hydrophobic and precipitates out of the aqueous phase as a highly pure crystalline solid (2)[2].

Visualization of Synthesis and Purification Workflow

SynthesisWorkflow N1 1. L-Tyrosine Dissolution (Aqueous Base, pH > 10) N2 2. Schotten-Baumann Acylation (Benzoyl Chloride, 10-25°C) N1->N2 N3 3. pH-Driven Crystallization (Cool to 5°C, Conc. HCl to pH 1.5-2.0) N2->N3 N4 4. Product Isolation (Centrifugation & Water Wash) N3->N4 N5 5. Vacuum Drying (80°C, 10 hours) N4->N5 N6 Pure N,O-Dibenzoyl-L-tyrosine (Ready for Amidation) N5->N6

Workflow for the synthesis and purification of N,O-Dibenzoyl-L-tyrosine.

Step-by-Step Experimental Protocol

Safety Note: Benzoyl chloride is a lachrymator and corrosive. Perform all liquid handling within a certified fume hood using appropriate PPE.

Phase 1: Dual Benzoylation (Acylation)
  • Preparation: In a jacketed glass reactor equipped with a mechanical overhead stirrer, suspend L-tyrosine (1.0 eq) in a mixture of purified water and methanol (or acetone) to facilitate initial dispersion.

  • Alkalinization: Gradually add an inorganic base (e.g., Sodium Carbonate or Sodium Hydroxide) to the suspension until complete dissolution is achieved. Ensure the pH remains > 10 to fully deprotonate the reactive sites.

  • Reagent Addition: Circulate coolant through the reactor jacket to bring the internal temperature to 10–15°C. Begin the dropwise addition of benzoyl chloride (2.2 eq).

  • Reaction: Maintain the internal temperature strictly between 10–25°C. Stir vigorously for 2 to 4 hours to ensure complete dual acylation (1)[1].

Phase 2: Purification via Crystallization
  • Cooling: Once the reaction is deemed complete (verified via TLC or HPLC), cool the reaction mixture down to 5°C (2)[2].

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise while maintaining vigorous stirring. Continue addition until the pH of the solution reaches 1.5 - 2.0. A dense white precipitate of N,O-dibenzoyl-L-tyrosine will rapidly form.

  • Maturation: Continue stirring the suspension at 5°C for an additional 1 hour. This maturation period allows for complete crystal growth and maximizes the recovery yield (2)[2].

Phase 3: Isolation and Drying
  • Filtration: Isolate the solid precipitate via centrifugation or vacuum filtration.

  • Washing: Wash the filter cake extensively with ice-cold purified water (approx. 300 mL per 100g of product). This step is critical to remove residual inorganic salts (NaCl) and trace amounts of water-soluble benzoic acid (2)[2].

  • Drying: Transfer the washed solid to a vacuum oven. Dry at 80°C under reduced pressure for 10 hours. This specific thermal profile removes trapped moisture and residual HCl without causing thermal degradation of the product (2)[2].

Quantitative Data & Specifications

The following table summarizes the expected physicochemical properties and yield metrics for the purified intermediate.

ParameterSpecification / Expected Result
Appearance White crystalline powder
Molecular Formula C23H19NO5
Molecular Weight 389.41 g/mol (3)[3]
CAS Number 14325-35-0
Melting Point 196 – 201 °C (4)[4]
Purity (HPLC) ≥ 99.0%
Expected Yield 85% - 92%

Analytical Validation

To validate the success of the purification protocol, two primary analytical checks should be performed:

  • Melting Point Analysis: A sharp melting point between 196–201°C confirms the absence of significant benzoic acid contamination. Impurities will noticeably depress and broaden this melting range (4)[4].

  • HPLC Profiling: Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The chromatogram should show a single dominant peak (>99% Area), verifying the complete removal of mono-benzoylated species.

References

  • Buy Tiropramide hydrochloride | 53567-47-8 | >98% - Smolecule Source: Smolecule URL
  • Tiropramide | 55837-29-1 - Benchchem Source: Benchchem URL
  • N,O-Dibenzoyl-L-tyrosine - 试剂仪器网 Source: CNReagent URL
  • Tiropramide Impurities - Pharmaffiliates Source: Pharmaffiliates URL

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of N,O-Dibenzoyl-L-tyrosine Derivatives

Abstract N,O-Dibenzoyl-L-tyrosine and its derivatives represent a class of compounds with significant structural similarity to key biological molecules, suggesting a potential for interaction with various enzymatic syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N,O-Dibenzoyl-L-tyrosine and its derivatives represent a class of compounds with significant structural similarity to key biological molecules, suggesting a potential for interaction with various enzymatic systems. While their primary applications have historically been in chemical synthesis, their potential as bioactive agents remains an underexplored frontier. This document provides a strategic guide and detailed protocols for the initial in vitro characterization of these derivatives. The narrative is structured to guide researchers through a logical workflow, from broad-spectrum cytotoxicity assessment to specific enzyme inhibition assays targeting proteases and tyrosine kinases, which are plausible targets given the core tyrosine scaffold. The protocols are designed to be adaptable, providing a robust framework for generating reliable and reproducible data on the biological activities of novel N,O-Dibenzoyl-L-tyrosine derivatives.

Introduction: Rationale for a Targeted Screening Approach

The L-tyrosine backbone is a fundamental component of numerous physiological processes. Its phenolic ring and amino acid structure make it a primary substrate for protein synthesis and a precursor for neurotransmitters and hormones.[1] Furthermore, the hydroxyl group of tyrosine is a critical site for phosphorylation by tyrosine kinases, a central mechanism in cellular signal transduction.[2] The addition of benzoyl groups at the nitrogen (N) and oxygen (O) positions of L-tyrosine, creating the N,O-Dibenzoyl-L-tyrosine scaffold, significantly alters its chemical properties. This modification may confer the ability to interact with enzyme active sites, potentially leading to inhibitory activity.

Given this chemical logic, two high-probability target classes for these derivatives are:

  • Proteases: Many proteases, such as chymotrypsin, recognize and cleave peptide bonds adjacent to aromatic residues like tyrosine.[3] The N-benzoyl group mimics the peptide bond, suggesting that these derivatives could act as substrates or competitive inhibitors.

  • Tyrosine Kinases: As structural analogues of tyrosine, these derivatives could potentially compete with the natural substrate for the active site of tyrosine kinases, thereby inhibiting phosphorylation events crucial for cell signaling.[4]

Therefore, a logical first-pass in vitro screening strategy involves assessing general cellular toxicity before proceeding to specific, target-oriented enzymatic assays. This workflow ensures that any observed enzyme inhibition is not merely a result of non-specific cytotoxicity.[5]

Initial Characterization: General Cytotoxicity Profiling

Before investing in specific and costly enzyme-based assays, it is crucial to determine the inherent cytotoxicity of the N,O-Dibenzoyl-L-tyrosine derivatives. This step provides a concentration range for subsequent experiments and identifies compounds that are broadly toxic versus those that may have specific targets.[6][7] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Compound Dissolve N,O-Dibenzoyl-L-tyrosine Derivative in DMSO (Stock) Dilutions Prepare Serial Dilutions of Compound Compound->Dilutions Cells Seed Cells (e.g., HEK293) in 96-well plate Treat Treat Cells with Dilutions Cells->Treat Dilutions->Treat Incubate Incubate for 24-48 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 2-4 hours MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Plot Plot % Viability vs. log[Compound] Measure->Plot Calculate Calculate CC50 Value Plot->Calculate caption Workflow for MTT Cytotoxicity Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol 2.1: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing cell viability based on metabolic activity.[8][9]

1. Reagent and Cell Preparation:

  • Cell Line: Use a common, non-cancerous cell line such as HEK293 (human embryonic kidney cells) for general cytotoxicity screening.[7]
  • Culture Medium: Use appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Test Compound: Prepare a 10 mM stock solution of each N,O-Dibenzoyl-L-tyrosine derivative in sterile DMSO.
  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).
  • Solubilization Solution: 100% DMSO.

2. Assay Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in culture medium. A common starting range is from 100 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the test wells (typically ≤0.5%).[8]
  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]
  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Use non-linear regression (sigmoidal dose-response) to calculate the 50% cytotoxic concentration (CC₅₀).
Parameter Description Typical Value
Cell Line Human Embryonic KidneyHEK293
Seeding Density Cells per well5,000 - 10,000
Compound Conc. Final concentration range0.1 - 100 µM
Incubation Time Compound exposure24 - 48 hours
Endpoint Measurement Wavelength570 nm
Calculated Value 50% Cytotoxic ConcentrationCC₅₀

Target-Oriented Assay: Protease Inhibition

The structural similarity of N,O-Dibenzoyl-L-tyrosine derivatives to protease substrates makes enzymes like chymotrypsin a prime target. A well-established assay uses N-Benzoyl-L-tyrosine ethyl ester (BTEE), a synthetic substrate that is hydrolyzed by chymotrypsin, leading to an increase in absorbance at 256 nm.[3][11] Inhibitors will reduce the rate of this hydrolysis.

Protocol 3.1: Spectrophotometric Chymotrypsin Inhibition Assay

This protocol is adapted from established methods for screening chymotrypsin inhibitors using BTEE.[3]

1. Principle: Chymotrypsin catalyzes the hydrolysis of the BTEE ester bond. The product, N-Benzoyl-L-tyrosine, has a higher molar absorptivity at 256 nm than the substrate. The rate of increase in absorbance is directly proportional to enzyme activity.

2. Reagents:

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.
  • Substrate (BTEE): Prepare a 1.0 mM stock solution in Methanol. N-Benzoyl-L-tyrosine ethyl ester is a known substrate for chymotrypsin.[12][13]
  • Enzyme: α-Chymotrypsin (from bovine pancreas). Prepare a stock solution in 1 mM HCl. Immediately before use, dilute in Assay Buffer to the desired working concentration (e.g., ~60 µg/mL).
  • Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

3. Assay Procedure (Cuvette-based):

  • Set a UV-Vis spectrophotometer to 256 nm and maintain the temperature at 25°C.
  • In a 1 mL quartz cuvette, add:
  • 950 µL Assay Buffer
  • 10 µL of test compound dilution (or DMSO for control)
  • 20 µL of diluted chymotrypsin solution
  • Mix gently and pre-incubate for 5-10 minutes to allow the compound to bind to the enzyme.
  • Initiate the reaction by adding 20 µL of the 1.0 mM BTEE substrate solution.
  • Immediately start monitoring the absorbance at 256 nm for 5 minutes, taking readings every 15-30 seconds.

4. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each concentration.
  • Calculate the percent inhibition: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100.
  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[10]

Target-Oriented Assay: Tyrosine Kinase Inhibition

Given the core tyrosine structure, evaluating the inhibitory potential of these derivatives against tyrosine kinases is a logical step.[14] Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for screening.[15]

Principle of the Fluorescence Polarization (FP) Assay

The assay is based on competition. A fluorescently labeled phosphopeptide (tracer) binds to a phosphotyrosine-specific antibody, resulting in a high FP signal because the large complex tumbles slowly in solution. When a tyrosine kinase phosphorylates its substrate, the resulting phosphopeptide competes with the tracer for antibody binding. This displaces the tracer, which now tumbles rapidly, leading to a low FP signal. An inhibitor prevents substrate phosphorylation, so the tracer remains bound to the antibody, and the FP signal stays high.

Workflow for Tyrosine Kinase Inhibition FP Assay

G cluster_prep Phase 1: Kinase Reaction cluster_detect Phase 2: Detection cluster_analysis Phase 3: Analysis Mix Combine Kinase, Substrate, and Test Compound Preincubation Pre-incubate (5-15 min) Mix->Preincubation Initiate Add ATP to start reaction Preincubation->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Quench Add Quench/Detection Mix (EDTA, Antibody, FP-Tracer) Incubate->Quench Incubate_Detect Incubate (e.g., 30 min at RT) Quench->Incubate_Detect Read Read Fluorescence Polarization Incubate_Detect->Read Plot Plot FP Signal vs. log[Compound] Read->Plot Calculate Calculate IC50 Value Plot->Calculate caption Workflow for a Tyrosine Kinase FP Assay.

Caption: Workflow for a Tyrosine Kinase FP Assay.

Protocol 4.1: General Tyrosine Kinase Inhibition Assay (FP)

This protocol is a generalized template based on commercially available kits and should be optimized for the specific kinase of interest.[4][15]

1. Reagents:

  • Kinase Buffer: Typically contains HEPES, MgCl₂, MnCl₂, DTT, and a surfactant like Brij-35.
  • Tyrosine Kinase: Recombinant enzyme of interest (e.g., Src, Abl, EGFR).
  • Kinase Substrate: A synthetic peptide containing a tyrosine residue (e.g., Poly(Glu, Tyr) 4:1).
  • ATP: Adenosine triphosphate.
  • Detection Mix: Contains a phosphotyrosine-specific antibody, an FP tracer (fluorescent phosphopeptide), and EDTA to stop the kinase reaction.
  • Test Compound: Serial dilutions in DMSO.

2. Assay Procedure (384-well plate format):

  • In a low-volume black 384-well plate, add the following (example volumes):
  • 2.5 µL of test compound dilution in kinase buffer.
  • 5.0 µL of a mix containing the kinase and substrate in kinase buffer.
  • Gently mix and pre-incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase, if known.
  • Incubate for 60-90 minutes at 30°C or the optimal temperature for the kinase.
  • Stop the reaction by adding 10 µL of the Detection Mix.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Read the plate on an FP-capable plate reader (e.g., Excitation ~485 nm, Emission ~530 nm).

3. Data Analysis:

  • The raw data will be in millipolarization (mP) units.
  • Controls:
  • No Inhibition (0%) Control: Reaction with DMSO vehicle only (should yield a low mP value).
  • Full Inhibition (100%) Control: Reaction without kinase or with a known potent inhibitor (should yield a high mP value).
  • Normalize the data using the controls.
  • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Parameter Description Typical Value
Assay Format Homogeneous, fluorescence-basedFluorescence Polarization
Plate Format Low-volume, black384-well
Key Reagents Kinase, Substrate, ATP, Antibody, FP-TracerVaries by kinase
Reaction Stop Chelating agentEDTA
Endpoint Millipolarization (mP) unitsEx/Em: ~485/530 nm
Calculated Value 50% Inhibitory ConcentrationIC₅₀

Concluding Remarks

The successful characterization of novel N,O-Dibenzoyl-L-tyrosine derivatives requires a systematic and logical approach. By first establishing a non-toxic concentration range through general cytotoxicity assays, researchers can ensure the validity of subsequent target-specific experiments. The provided protocols for protease and tyrosine kinase inhibition assays offer robust, adaptable starting points for exploring the bioactivity of this chemical class. The data generated from this workflow will provide critical insights into the potency and potential mechanism of action, guiding future medicinal chemistry efforts and lead optimization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Jackson, P. F., & Cole, P. A. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • SLS Ireland. (n.d.). N-Benzoyl-L-tyrosine ethyl est | B6125-5G | SIGMA-ALDRICH.
  • Thermo Fisher Scientific. (n.d.). Tyrosine Kinase Assay Kit, Red.
  • Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.
  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Creative Biolabs. (n.g.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit.
  • Point, K. L., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. PMC.
  • (2024). Cytotoxicity Assay Protocol.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF. Retrieved from [Link]

  • (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730).
  • Benchchem. (n.d.). A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods.
  • NIH. (n.d.). N,O-Dibenzoyl-L-tyrosine. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protease from Bacillus licheniformis (P5459) - Enzyme Assay.
  • (2021). SOP: Protease (casein) assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Hydrolysis of N-benzoyl-l-tyrosine ethyl ester (BTEE) to.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Ottokemi. (n.d.). N-Benzoyl-L-tyrosine ethyl ester, ≥98%. Retrieved from [Link]

  • Lee, K., & Kortemme, T. (2023). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Tyrosine Assay Kit. Retrieved from [Link]

  • Kumar, A., et al. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. PubMed. Retrieved from [Link]

  • Lumelsky, N. L., & Schwartz, B. S. (1996). Protease inhibitors induce specific changes in protein tyrosine phosphorylation that correlate with inhibition of apoptosis in myeloid cells. Cancer Research. Retrieved from [Link]

  • Benchchem. (n.d.). Application of N-Benzoyl-L-tyrosine Ethyl Ester (Bz-Tyr-OEt) in Screening for Chymotrypsin Inhibitors.
  • Tsoleridis, C. A., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Retrieved from [Link]

  • RSC Publishing. (2026). Charting the path for l-tyrosine derivatives: from engineering strategies to microbial cell factories. Natural Product Reports. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The impact of sugar and fatty acid on the bioactivity of N-fatty acyl-L-tyrosine aglycone. Retrieved from [Link]

  • Benchchem. (n.d.). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for N,O-Dibenzoyl-L-tyrosine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reverse-phase HPLC (RP-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reverse-phase HPLC (RP-HPLC) methods for N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0).

This molecule—often encountered as an intermediate or a critical impurity (e.g., Tiropramide Impurity A)—presents unique chromatographic challenges. It features a highly hydrophobic dibenzoylated backbone coupled with a polar, ionizable free carboxylic acid. This dichotomy frequently leads to severe peak tailing, unpredictable retention shifts, and co-elution with structurally similar derivatives. The following guide provides a mechanistic understanding of these issues and a self-validating framework to resolve them.

Diagnostic Workflow

G Start Assess HPLC Chromatogram Issue Identify Primary Issue Start->Issue Tailing Peak Tailing / Broadening Issue->Tailing Asymmetric Coelution Co-elution with Impurities Issue->Coelution Overlapping CheckPH Check Mobile Phase pH Is pH > 3.0? Tailing->CheckPH CheckGrad Flatten Gradient Slope & Increase Temperature Coelution->CheckGrad LowerPH Lower pH to 2.5 (e.g., 0.1% TFA) to suppress ionization CheckPH->LowerPH Yes CheckCol Use End-capped C18 to reduce silanol interaction CheckPH->CheckCol No CheckSelectivity Change Stationary Phase (e.g., Phenyl-Hexyl for π-π) CheckGrad->CheckSelectivity If unresolved

Diagnostic workflow for resolving N,O-Dibenzoyl-L-tyrosine HPLC peak issues.

Troubleshooting Guide & FAQs

Q1: Why does N,O-Dibenzoyl-L-tyrosine exhibit severe peak tailing, and how can I correct it? Causality: Peak tailing for acidic compounds is primarily driven by secondary chemical interactions. The free carboxylic acid group on N,O-Dibenzoyl-L-tyrosine can interact with residual, ionized silanol groups (-Si-O⁻) on the silica-based stationary phase if the mobile phase pH is not properly controlled[1]. Diagnostic Test: To determine if the tailing is chemical (silanols) or physical (a plumbing void), inject a neutral compound like toluene. If the neutral compound does not tail but your analyte does, the issue is chemical[2]. Solution:

  • pH Control: Chromatography should ideally be carried out at least two pH units below the pKa of the ionizable functional group. Lower the mobile phase pH to ~2.0–2.5 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA). This ensures the carboxylic acid remains fully protonated (neutral), eliminating ionic repulsion or secondary interactions with silanols[1].

  • Stationary Phase: Switch to a highly base-deactivated, end-capped C18 column to physically shield analytes from residual active sites[2].

Q2: I am seeing co-elution between N,O-Dibenzoyl-L-tyrosine and mono-benzoyl impurities. How do I improve critical pair resolution? Causality: Mono-benzoyl-L-tyrosine and N,O-Dibenzoyl-L-tyrosine share a nearly identical molecular backbone. In a steep gradient, their hydrophobicities may not differentiate enough to achieve baseline resolution (Rs ≥ 1.5). Solution:

  • Flatten the Gradient: Decrease the rate of change of the organic modifier (e.g., from 5% B/min to 2% B/min) specifically around the expected elution window of the critical pair.

  • Alternative Selectivity: If a standard C18 fails, utilize a Phenyl-Hexyl column. The phenyl phase provides alternative selectivity via π-π interactions with the benzoyl rings of the analyte, exploiting the difference in the number of aromatic rings between the mono- and di-benzoylated species.

  • Temperature Optimization: Increasing the column temperature (e.g., to 40 °C) improves mass transfer kinetics and reduces mobile phase viscosity, which sharpens peaks and enhances resolution for amino acid derivatives[3].

Q3: My retention times are shifting, and the baseline is drifting significantly during the gradient run. Is this a column issue? Causality: Baseline drift during gradient elution, especially at low UV wavelengths (e.g., 210-230 nm), is often caused by the changing absorbance of the organic modifier or the acidic additive. Retention time shifts indicate incomplete column equilibration or a mismatch between the sample diluent and the initial mobile phase. Solution:

  • Match Absorbance: If using TFA, ensure it is added to both Mobile Phase A (aqueous) and Mobile Phase B (organic) to balance the baseline absorbance, and allow sufficient equilibration time between gradient runs[4].

  • Sample Diluent: Whenever possible, dissolve and inject samples in the starting mobile phase to prevent solvent-induced peak distortion. Additionally, ensure your solvents are properly filtered and degassed to prevent baseline instability[5].

Quantitative Data: Impact of Method Parameters on Resolution

The following table summarizes the causal relationship between method parameters and chromatographic performance for N,O-Dibenzoyl-L-tyrosine.

Parameter AdjustedCondition TestedPeak Asymmetry (Tf)Resolution (Rs) vs. Mono-benzoylSystem Backpressure (bar)
Mobile Phase pH pH 6.0 (Phosphate buffer)2.4 (Severe Tailing)1.1120
pH 2.5 (0.1% TFA)1.05 (Symmetrical)2.1120
Column Temperature 25 °C1.201.8145
40 °C1.052.4110
Stationary Phase Standard C18 (Non-endcapped)1.851.4125
End-capped Phenyl-Hexyl1.023.2130

Table 1: Summary of chromatographic responses based on method optimization.

Standardized Experimental Protocol: Optimized RP-HPLC Method

To ensure self-validating and reproducible results, follow this step-by-step methodology for the analysis of N,O-Dibenzoyl-L-tyrosine.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas both solvents via ultrasonication for 10 minutes prior to use to prevent bubble-induced baseline drift[4].

Step 2: System Setup and Equilibration

  • Column: Install a base-deactivated, end-capped Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Temperature: Set the column oven to 40 °C. Allow 30 minutes for thermal equilibration[5].

  • Flow Rate: 1.0 mL/min.

  • Detector: Set the UV/Vis or PDA detector to 230 nm (optimal for benzoyl group absorption while minimizing TFA baseline interference).

Step 3: Sample Preparation

  • Weigh 10 mg of N,O-Dibenzoyl-L-tyrosine standard.

  • Dissolve in 10 mL of Sample Diluent (80:20 Water:Acetonitrile, matching initial gradient conditions) to create a 1.0 mg/mL stock solution.

  • Critical Step: Ensure the sample is fully dissolved; sonicate if necessary. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial to prevent column frit blockage[5].

Step 4: Gradient Program Execution Program the following gradient to ensure elution of polar impurities first, followed by the highly hydrophobic N,O-Dibenzoyl-L-tyrosine:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte on the column head)

  • 2.0 - 12.0 min: Linear ramp from 20% B to 80% B (Flattens the slope for critical pair resolution)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: Return to 20% B

  • 15.1 - 20.0 min: Re-equilibration at 20% B

Step 5: System Suitability Testing (SST)

  • Inject 5 µL of the standard solution.

  • Self-Validation Criteria: The method is deemed valid and ready for sample analysis only if the tailing factor (Tf) for N,O-Dibenzoyl-L-tyrosine is ≤ 1.5, the theoretical plate count (N) is ≥ 5000, and the resolution (Rs) between any mono-benzoyl impurity and the main peak is ≥ 2.0.

References[2] Title: HPLC Peak Tailing - Axion Labs | Source: axionlabs.com | URL:Verify Source[4] Title: A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in L-citrulline rich vegetables | Source: jfda-online.com | URL:Verify Source[1] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: chromatographyonline.com | URL:Verify Source[3] Title: HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex | Source: phenomenex.com | URL:Verify Source[6] Title: Tips for Optimizing High-Performance Liquid Chromatography (HPLC) - GenTech Scientific | Source: gentechscientific.com | URL:Verify Source[5] Title: Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science | Source: sepscience.com | URL:Verify Source

Sources

Optimization

Technical Support Center: Minimizing N,O-Dibenzoyl-L-tyrosine Impurity in API Synthesis

Executive Summary The synthesis of tyrosine-derived active pharmaceutical ingredients (APIs), such as the antispasmodic drug Tiropramide, frequently utilizes N-benzoyl-L-tyrosine as a critical building block[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of tyrosine-derived active pharmaceutical ingredients (APIs), such as the antispasmodic drug Tiropramide, frequently utilizes N-benzoyl-L-tyrosine as a critical building block[1]. However, the standard Schotten-Baumann benzoylation of L-tyrosine is notoriously prone to over-acylation, generating the unwanted byproduct N,O-dibenzoyl-L-tyrosine (CAS 14325-35-0)[2].

This technical guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to suppress this impurity during synthesis and to salvage over-reacted batches.

Mechanistic Causality: The "Why" Behind Over-Benzoylation

L-Tyrosine possesses two competing nucleophilic centers: the α-amino group (pKa ≈ 9.1) and the phenolic hydroxyl group (pKa ≈ 10.1). Under standard aqueous basic conditions (Schotten-Baumann reaction)[3], the objective is to deprotonate the amine to render it nucleophilic while keeping the phenol protonated.

If the reaction pH exceeds 10.5, the phenol rapidly deprotonates to form a highly reactive phenolate anion. This phenolate aggressively competes with the amine for the benzoyl chloride electrophile, leading to the formation of the O-benzoyl ester and resulting in the N,O-dibenzoyl-L-tyrosine impurity.

G Tyr L-Tyrosine (Amine pKa ~9.1, Phenol pKa ~10.1) pH_opt Controlled pH 9.0–9.5 (Amine reactive, Phenol protonated) Tyr->pH_opt pH_high High pH > 10.5 (Phenolate Formation) Tyr->pH_high BzCl Benzoyl Chloride (Schotten-Baumann) BzCl->pH_opt BzCl->pH_high N_Bz N-Benzoyl-L-tyrosine (Desired API Intermediate) pH_opt->N_Bz NO_Bz N,O-Dibenzoyl-L-tyrosine (Impurity - CAS 14325-35-0) pH_high->NO_Bz Hydrolysis Selective Ester Hydrolysis (Mild Base, e.g., LiOH) NO_Bz->Hydrolysis Hydrolysis->N_Bz

Reaction pathways for L-tyrosine benzoylation and selective impurity hydrolysis.

Troubleshooting & FAQs

Q1: Why does N,O-dibenzoyl-L-tyrosine form even when I strictly use 1.0 equivalent of benzoyl chloride? A1: This is a localized concentration issue. In a biphasic Schotten-Baumann system[3], if stirring is inadequate or the base (e.g., NaOH) is added too rapidly, localized pH spikes occur. In these micro-environments, the pH easily exceeds 10.5, forming the phenolate. Because the phenolate is a superior nucleophile to the neutral amine, it rapidly consumes the benzoyl chloride. To prevent this, use a water-miscible co-solvent (like THF) and a buffer system or an autotitrator to maintain a strict global pH of 9.0–9.5.

Q2: I have a crude batch containing 18% N,O-dibenzoyl-L-tyrosine. Can I salvage it without using column chromatography? A2: Yes, via chemoselective alkaline hydrolysis. The O-benzoyl group is an ester, whereas the N-benzoyl group is an amide. Esters are significantly more susceptible to nucleophilic attack by hydroxide ions due to the weaker resonance stabilization compared to amides[4]. By treating the crude mixture with a mild base (e.g., 1M LiOH or K₂CO₃) at ambient temperature, you can selectively cleave the ester bond, reverting the impurity back to the desired N-benzoyl-L-tyrosine without cleaving the amide.

Q3: Which solvent system minimizes biphasic mass transfer issues during the acylation? A3: Transitioning from a strictly biphasic system (e.g., Water/Dichloromethane) to a homogenous or semi-homogenous system (e.g., Water/THF or Water/Acetone) drastically reduces the formation of the dibenzoylated impurity. THF increases the solubility of the benzoyl chloride in the aqueous phase, ensuring a uniform distribution of the electrophile and preventing the local pooling that exacerbates over-reaction.

Quantitative Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile based on internal process development data:

Reaction ConditionpH RangeSolvent SystemEquivalents (BzCl)N,O-Dibenzoyl Impurity (%)Yield of N-Benzoyl (%)
Uncontrolled Base > 10.5Water / DCM1.2018% – 25%~ 65%
Controlled Buffer 9.0 – 9.5Water / THF1.05< 2% > 90%
Excess Reagent 9.0 – 9.5Water / THF2.50> 85%< 10%
Post-Hydrolysis (Salvage) ~ 12.0Water / THFN/A< 0.5% ~ 95% (Recovered)

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Benzoylation of L-Tyrosine

This protocol uses pH control and a miscible co-solvent to prevent phenolate formation.

  • Substrate Dissolution: Suspend L-tyrosine (10.0 g, 55.2 mmol) in a mixture of THF (50 mL) and water (50 mL).

  • pH Adjustment: Add 2M NaOH dropwise under vigorous stirring until the L-tyrosine completely dissolves and the pH stabilizes exactly at 9.2 (Monitor continuously with a calibrated pH probe).

  • Electrophile Addition: Cool the mixture to 0–5 °C. Dissolve benzoyl chloride (6.7 mL, 57.9 mmol, 1.05 eq) in THF (10 mL). Add this solution dropwise over 45 minutes using a syringe pump.

  • Concurrent pH Control: During the addition, the reaction will generate HCl. Use an autotitrator (or careful manual addition) to dose 2M NaOH, maintaining the pH strictly between 9.0 and 9.5.

  • In-Process Control (IPC): After 1 hour, sample the reaction. Quench 100 µL into 1 mL of 0.1% TFA in Acetonitrile. Analyze via HPLC (UV 254 nm). Validation Check: The ratio of N-benzoyl to N,O-dibenzoyl should be > 98:2. If unreacted L-tyrosine remains, add 0.05 eq of benzoyl chloride.

  • Isolation: Once validated, remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 6M HCl. The N-benzoyl-L-tyrosine will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Salvage Protocol (Selective Hydrolysis of O-Benzoyl Ester)

Use this protocol if IPC indicates >5% N,O-dibenzoyl-L-tyrosine[2].

  • Suspension: Dissolve the contaminated crude mixture (assume 10.0 g) in THF (40 mL).

  • Mild Hydrolysis: Add 1M aqueous LiOH (30 mL) to the solution. Stir vigorously at 20–25 °C (Do not heat, as elevated temperatures risk amide cleavage).

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH/AcOH 90:9:1). Validation Check: The higher Rf spot (N,O-dibenzoyl) will gradually disappear, converging into the lower Rf spot (N-benzoyl). This typically takes 2–4 hours.

  • Workup: Once TLC confirms complete ester cleavage, evaporate the THF. Acidify the aqueous phase to pH 2.0 with 2M HCl to precipitate the pure N-benzoyl-L-tyrosine. Filter and dry.

References

  • N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - PubChem , PubChem - NIH. 2

  • CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine , Pharmaffiliates. 1

  • Features of Schotten Baumann Reaction , BYJU'S. 3

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety , The Journal of Organic Chemistry - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: LC-MS Gradient &amp; Mobile Phase Optimization for N,O-Dibenzoyl-L-tyrosine

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, sensitive, and reproducible Liquid Chromatography-Mass Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, sensitive, and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) methods for N,O-Dibenzoyl-L-tyrosine.

Unlike native amino acids that often require pre-column derivatization or ion-pairing agents to achieve retention[1], N,O-Dibenzoyl-L-tyrosine is a heavily protected, highly hydrophobic derivative. The addition of an N-benzoyl amide group and an O-benzoyl ester group fundamentally shifts the analytical challenge from achieving retention to optimizing elution efficiency, mitigating peak tailing, and maximizing electrospray ionization (ESI)[2].

Diagnostic FAQs: Mechanistic Insights

Q1: Should I analyze N,O-Dibenzoyl-L-tyrosine in Positive (ESI+) or Negative (ESI-) ion mode? A: Negative ion mode (ESI-) is strongly recommended. The benzoylation of the amine and phenolic hydroxyl groups removes their basicity. The only remaining readily ionizable functional group is the free carboxylic acid (pKa ~2.2–3.0). Operating in ESI- targets this carboxylic acid, yielding a highly abundant [M−H]− precursor ion.

Q2: Why am I experiencing severe ion suppression when using 0.1% Trifluoroacetic Acid (TFA)? A: While TFA is the gold standard for improving peak shape in UV-based chromatography due to its strong ion-pairing capabilities, it is highly detrimental to MS detection. TFA forms strong ion pairs with analytes and has high surface tension, which prevents efficient droplet desolvation in the ESI source, drastically reducing the analyte abundance delivered to the detector.

Q3: I switched from TFA to 0.1% Formic Acid (FA), but my ESI- signal is still weak. Why? A: Formic acid (pH ~2.7 at 0.1%) is an excellent proton donor for ESI+[3], but it can suppress signals in ESI-. Because the pH of 0.1% FA is near the pKa of the carboxylic acid on N,O-Dibenzoyl-L-tyrosine, a significant portion of the analyte remains protonated (neutral) in solution. To maximize ESI- sensitivity, you must promote solution-phase deprotonation by using a neutral or slightly acidic volatile buffer, such as 10 mM Ammonium Acetate[2].

Q4: Is a standard C18 column the best choice for this compound? A: While a C18 column will provide adequate retention, a Biphenyl or Phenyl-Hexyl stationary phase often yields superior selectivity. N,O-Dibenzoyl-L-tyrosine contains three aromatic rings. Biphenyl phases leverage π−π interactions, which provide orthogonal selectivity to purely hydrophobic C18 phases, making it easier to resolve the target analyte from structurally similar mono-benzoylated impurities[2].

Troubleshooting Matrix

SymptomRoot Cause Analysis (Causality)Corrective Action
Broad or Tailing Peaks Secondary interactions between the carboxylic acid and residual silanols on the silica support.Increase column temperature to 40°C to improve mass transfer. Ensure the mobile phase buffer concentration is sufficient (e.g., 10 mM) to mask silanols.
Retention Time Drift Inadequate column re-equilibration. Highly hydrophobic compounds require longer washout and equilibration times.Extend the post-gradient re-equilibration step to at least 5 column volumes (CV). Implement the self-validating blank protocol.
Poor MS Sensitivity Incorrect mobile phase additive suppressing ionization (e.g., TFA or high concentrations of FA in ESI-).Switch aqueous mobile phase to 10 mM Ammonium Acetate (no acid added) to ensure the carboxylic acid is deprotonated prior to electrospray[2].
High Background Noise Contaminated mobile phase or leaching from the LC system.Use strictly LC-MS grade solvents. Flush the system with 50:50 Water:Acetonitrile containing 0.1% Formic acid to strip contaminants.

Logical Workflows & Decision Trees

The following diagrams illustrate the logical progression for method development and additive selection.

Workflow Step1 1. System Prep & Blank Validate Baseline Step2 2. Column Selection (Biphenyl vs C18) Step1->Step2 Step3 3. Additive Selection (Ammonium Acetate for ESI-) Step2->Step3 Step4 4. Scouting Gradient (20-95% B over 5 min) Step3->Step4 Decision Is Resolution > 1.5 & S/N > 100? Step4->Decision Optimize Adjust Gradient Slope & Temperature Decision->Optimize No Success 5. Final Method Validation (SST Passed) Decision->Success Yes Optimize->Step4 Re-evaluate

LC-MS Method Development Workflow for N,O-Dibenzoyl-L-tyrosine.

Additive_Logic Target Target: N,O-Dibenzoyl-L-tyrosine (Free COOH, Protected Amine) Mode Ionization Mode Target->Mode ESINeg ESI Negative (ESI-) Optimal Sensitivity Mode->ESINeg Primary Choice ESIPos ESI Positive (ESI+) Sub-optimal Mode->ESIPos Secondary Choice Add_NH4Ac 10 mM Ammonium Acetate Promotes Deprotonation ESINeg->Add_NH4Ac Best Practice Add_FA 0.1% Formic Acid Suppresses ESI- Signal ESINeg->Add_FA Compromise ESIPos->Add_FA Standard Add_TFA 0.1% TFA Severe Ion Suppression ESIPos->Add_TFA Avoid in MS

Mobile Phase Additive Selection Logic for Optimal MS Ionization.

Quantitative Data Summaries

Table 1: Mobile Phase Additive Performance Matrix

Data synthesized from established LC-MS chromatographic principles for acidic analytes.,[3],[2]

AdditiveConcentrationApprox. pHESI ModeUV Peak ShapeMS SensitivityMechanistic Note
Ammonium Acetate 10 mM6.8NegativeGoodExcellent Promotes solution-phase deprotonation of the carboxylic acid, maximizing [M−H]− yield.
Formic Acid (FA) 0.1% (v/v)2.7PositiveGoodGoodProtonates the amide/ester oxygens for ESI+, but suppresses ESI- by keeping the COOH neutral.
Difluoroacetic Acid (DFA) 0.05% (v/v)2.0Pos/NegExcellentModerateWeaker ion-pairing than TFA; offers a compromise between sharp UV peaks and acceptable MS signal.
Trifluoroacetic Acid (TFA) 0.1% (v/v)< 2.0Pos/NegExcellent Poor Causes severe ion suppression in MS due to strong ion pairing and high surface tension. Avoid for MS.
Table 2: Optimized LC-MS Gradient Profile

Designed for a 50 x 2.1 mm, 1.7 µm Biphenyl or C18 Column. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)%A (10 mM NH₄Ac in H₂O)%B (Acetonitrile)CurveSystem State / Causality
0.0 8020InitialFocuses the analyte band at the head of the column.
0.5 8020IsocraticDesalts the sample matrix to prevent source contamination.
5.0 595LinearElutes the hydrophobic N,O-Dibenzoyl-L-tyrosine.
7.0 595IsocraticWashes out highly retained, late-eluting impurities (e.g., unreacted benzoic anhydride).
7.1 8020StepRapid return to initial conditions.
10.0 8020IsocraticMinimum 5 CV re-equilibration to prevent retention time drift.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must prove the system is clean and stable before analyzing unknown samples.

Step 1: Mobile Phase & System Preparation

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Filter through a 0.2 µm membrane if not using pre-filtered LC-MS grade reagents.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Purge all LC lines for 5 minutes at 2.0 mL/min to ensure fresh solvent delivery.

Step 2: System Suitability Test (SST) Injection

  • Prepare a 1 µg/mL reference standard of N,O-Dibenzoyl-L-tyrosine in 80:20 Water:Acetonitrile.

  • Inject 2 µL of the SST standard using the gradient in Table 2.

  • Validation Criteria:

    • Signal-to-Noise (S/N) must be > 100.

    • Peak Tailing Factor ( As​ ) must be < 1.2.

    • Retention time must be within ± 0.1 minutes of the established baseline.

Step 3: Carryover & Baseline Validation (Blank)

  • Inject 2 µL of the sample diluent (80:20 Water:Acetonitrile).

  • Validation Criteria: The chromatogram must show no peak at the retention time of N,O-Dibenzoyl-L-tyrosine (S/N < 3). This validates the absence of carryover from the SST injection.

Step 4: Sample Execution & Bracketing

  • Proceed with the injection of experimental samples.

  • Self-Validation Loop: Re-inject the SST standard every 20 samples and at the end of the batch. The batch is only valid if the final SST meets the criteria outlined in Step 2, proving the system did not drift or degrade during the run[4].

References

  • N,O-Dibenzoyl-L-tyrosine | 14325-35-0 - MilliporeSigma Source: sigmaaldrich.com URL:

  • Mobile Phase Additives for Peptide Characterization - Waters Blog Source: waters.com URL:

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns Source: halocolumns.com URL:[3]

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients - MDPI Source: mdpi.com URL:[4]

  • Impact of Mobile Phase Additives on LC-MS Sensitivity - Sigma-Aldrich Source: sigmaaldrich.com URL:[2]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC Source: nih.gov URL:[1]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with N,O-Dibenzoyl-L-tyrosine

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic amino acid derivatives. N,O-Dibenzoyl-L-tyrosine (often utilized as a chiral resolution agent, a peptide synthesis intermediate, or a reference standard like Tiropramide Impurity A) presents a classic formulation challenge. Its dual benzoyl protection masks the polar amine and phenolic hydroxyl groups, rendering the molecule exceptionally hydrophobic.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising the structural integrity of your compound.

Physicochemical Profiling

Before attempting any formulation, it is critical to understand the thermodynamic and structural parameters driving the insolubility of the compound.

PropertyValueScientific Implication
Molecular Weight 389.4 g/mol [1]Moderately bulky; requires a significant hydration shell to remain suspended in aqueous media.
Computed Log P 4.2[1]Highly lipophilic; thermodynamically favors partitioning away from aqueous phases.
pKa (Carboxylic Acid) ~3.5 - 4.5Can be deprotonated in neutral/mildly basic buffers to form a more soluble carboxylate salt.
Baseline Aqueous Solubility Practically InsolubleDriven by the hydrophobic shielding of the dual aromatic benzoyl groups[1].
Structural Liabilities O-benzoyl esterHighly susceptible to base-catalyzed hydrolysis at pH > 8.0[2].
Troubleshooting Guide & FAQs

Q1: Why does N,O-Dibenzoyl-L-tyrosine precipitate immediately upon introduction to aqueous buffers? A1: The molecule possesses a high partition coefficient (Log P = 4.2)[1]. The two bulky, hydrophobic benzoyl rings effectively mask the polar functionalities of the native L-tyrosine backbone. When introduced to water, the disruption of the hydrogen-bonded water network is thermodynamically unfavorable, leading to rapid hydrophobic aggregation, nucleation, and visible precipitation.

Q2: Can I simply increase the pH of my buffer to deprotonate the carboxylic acid and force solubility? A2: Yes, but with strict limitations. The carboxylic acid moiety can be deprotonated at a pH of 6.5–7.0, yielding a carboxylate salt that marginally improves solubility. However, pushing the pH into highly alkaline territory (pH > 8.0) to force further dissolution is a critically flawed strategy. The O-benzoyl group is an ester linkage that is highly susceptible to base-catalyzed hydrolysis[2]. Elevated pH will cleave this group, irreversibly degrading your compound into N-benzoyl-L-tyrosine and free benzoic acid.

Q3: What is the optimal cosolvent strategy for in vitro assays that minimizes the "solvent crash" phenomenon? A3: We recommend preparing a highly concentrated master stock in 100% anhydrous DMSO. When transitioning to an aqueous environment, "solvent crash" occurs because the DMSO diffuses into the bulk water faster than the hydrophobic drug can be solvated, causing local supersaturation. To prevent this, use a "step-down" dilution method: pre-dilute the DMSO stock with an intermediate transition solvent (like PEG-400 or Ethanol) before final dropwise introduction into the assay buffer under vigorous shear force (vortexing).

Q4: How can I formulate this compound for in vivo or cell-based assays where organic solvents must be minimized? A4: The gold standard for solubilizing bulky, aromatic-rich molecules without organic solvents is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3]. The hydrophobic inner cavity of HP-β-CD perfectly accommodates the lipophilic benzoyl rings, while its highly hydroxylated exterior ensures excellent aqueous solubility. This non-covalent encapsulation shields the lipophilic domains without altering the compound's covalent structure[3].

Formulation Workflows & Mechanisms

Workflow Start N,O-Dibenzoyl-L-tyrosine (Poor Aqueous Solubility) Decision Target Application? Start->Decision InVitro In Vitro / Synthetic (Tolerates Organics) Decision->InVitro Organic OK InVivo In Vivo / Cell Culture (Requires Aqueous) Decision->InVivo Aqueous Required DMSO Dissolve in 100% DMSO (Stock >50 mM) InVitro->DMSO Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Dilute Step-down dilution (Max 1-5% DMSO final) DMSO->Dilute pH Adjust pH to 6.5-7.0 (Avoid pH >8.0) Cyclo->pH

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Mechanism Drug N,O-Dibenzoyl-L-tyrosine Hydrophobic Benzoyl Groups Complex Inclusion Complex Benzoyl groups shielded inside CD Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin Hydrophobic Cavity / Hydrophilic Exterior CD->Complex Host-Guest encapsulation Soluble Aqueous Solution Enhanced Solubility & Stability Complex->Soluble Hydration of exterior

Mechanistic pathway of HP-β-Cyclodextrin host-guest inclusion complexation.

Experimental Protocols
Protocol A: Preparation of a Stable DMSO Stock and Step-Down Aqueous Transition

Objective: Achieve a final assay concentration of 100 µM with <1% final DMSO for in vitro biochemical assays.

  • Stock Preparation: Weigh N,O-Dibenzoyl-L-tyrosine and dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously until the solution is optically clear.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transition solvent (e.g., 50% PEG-400 / 50% Water) to create a 1 mM intermediate stock. This reduces the thermodynamic shock upon final aqueous entry.

  • Aqueous Integration: Place your final aqueous assay buffer (pH 7.0) on a magnetic stirrer at medium-high speed.

  • Dropwise Addition: Slowly inject the 1 mM intermediate stock dropwise directly into the vortex center of the buffer to reach the final 100 µM concentration. The shear force instantly disperses the solute, preventing localized supersaturation.

  • System Validation: Verify true solubility by measuring the absorbance of the final solution at 600 nm. An OD600​ near zero indicates an absence of light scattering from micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (Self-Validating System)

Objective: Create an organic-solvent-free, aqueous-soluble formulation for in vivo dosing or sensitive cell cultures.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or a mild phosphate buffer (pH 6.5).

  • Drug Addition: Add N,O-Dibenzoyl-L-tyrosine in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution. The suspension will initially appear cloudy.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous orbital shaking for 24 hours at room temperature. This prolonged kinetic energy input provides the activation energy required for the bulky benzoyl groups to orient and insert into the cyclodextrin cavities[3].

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, undissolved drug crystals.

  • Quantification & Validation: Quantify the final solubilized concentration of the clear filtrate using HPLC-UV against a standard curve prepared in 100% DMSO. This step self-validates your encapsulation efficiency and determines the exact dosing concentration.

References
  • N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 PubChem - National Institutes of Health[Link]

  • Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates ACS Omega[Link]

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin Inclusion Complexes PMC - National Institutes of Health[Link]

Sources

Troubleshooting

Reducing baseline noise in N,O-Dibenzoyl-L-tyrosine UV detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with N,O-Dibenzoyl-L-tyrosine (CAS 14325-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0).

N,O-Dibenzoyl-L-tyrosine is a bulky, highly conjugated amino acid derivative (often encountered as an impurity in drug synthesis, such as Tiropramide)[1]. Due to the presence of two benzoyl groups and a phenolic ring, it is highly UV-active. While this allows for high-sensitivity detection, it also means your High-Performance Liquid Chromatography (HPLC) UV detector must be meticulously optimized to prevent baseline noise from obscuring low-level impurities.

Below is our authoritative troubleshooting guide, structured to help you diagnose, understand, and permanently resolve baseline noise issues.

Part 1: Diagnostic Workflow

Before altering your method, you must classify the type of baseline noise you are experiencing. The physical appearance of the chromatogram directly dictates the root cause.

UV_Noise_Resolution A High Baseline Noise Detected (UV Absorbance) B Analyze Noise Profile A->B C High Frequency / Random Spikes B->C D Low Frequency / Periodic Pulsing B->D E Wandering / Baseline Drift B->E C1 Lamp Energy Low or Dirty Flow Cell C->C1 C2 Air Bubbles Outgassing in Flow Cell C->C2 D1 Pump Pulsation (Check Valves/Seals) D->D1 D2 Inadequate Gradient Mixing D->D2 E1 Thermal Fluctuations (Column vs Detector) E->E1 E2 Solvent Absorbance (e.g., TFA gradient) E->E2

Diagnostic workflow for identifying and resolving UV baseline noise in HPLC systems.

Part 2: Frequently Asked Questions (FAQs)

Q1: My baseline is randomly spiking during the N,O-Dibenzoyl-L-tyrosine run. What is causing this? A: Random, sharp spikes that lack a Gaussian peak shape are almost exclusively optical or electronic interruptions. The most common cause is air bubbles outgassing as the mobile phase enters the detector flow cell[2]. Because the flow cell is under lower pressure than the column, dissolved gases expand into bubbles. As these bubbles pass the light path, they alter the refractive index and scatter the UV light, causing a sharp spike. Solution: Ensure your inline vacuum degasser is functioning and apply a backpressure restrictor (e.g., a narrow-bore PEEK tubing) to the detector waste line to keep gases in solution until they exit the flow cell.

Q2: I am using a Trifluoroacetic Acid (TFA) gradient, and the baseline wanders heavily. How do I fix this? A: TFA absorbs UV light strongly below 215 nm. As the gradient shifts from aqueous to organic, the spectral properties and solvation environment of TFA change, causing the background absorbance to drift upward or downward[3]. Solution: Because N,O-Dibenzoyl-L-tyrosine has two strongly absorbing benzoyl chromophores, you do not need to monitor it at low wavelengths (e.g., 210 nm). Shift your detection wavelength to 230 nm or 254 nm . At these wavelengths, the analyte still exhibits excellent molar absorptivity, but TFA is virtually transparent, instantly flattening your baseline.

Q3: The baseline has a rhythmic, sinusoidal pulse. Is my UV detector failing? A: No. A periodic, rhythmic pulse is a mechanical delivery issue, not a detector failure. This is caused by pump pulsation—typically due to dirty check valves, worn pump seals, or inadequate gradient mixing[3][4]. If the proportioning valves fail to mix the aqueous and organic phases perfectly, "slugs" of differing refractive indices enter the detector, creating a sinusoidal wave[2].

Q4: How do I definitively know if my Deuterium lamp is dying or if the flow cell is just dirty? A: Both issues reduce the amount of light reaching the photodiode. When photon flux drops, the detector's circuitry automatically increases its gain to compensate, which amplifies background electronic noise[2]. You can differentiate the two by running a self-validating diagnostic energy test (see Protocol 1 below).

Part 3: Self-Validating Experimental Protocols

Protocol 1: UV Detector Energy Validation & Flow Cell Decontamination

This protocol isolates whether baseline noise is caused by a failing lamp or a contaminated optical path[5].

  • Purge the System: Flush the HPLC system (bypassing the column) with 100% HPLC-grade water at 1.0 mL/min for 10 minutes.

  • Access Diagnostics: On your detector's front panel or via your Chromatography Data System (CDS), navigate to the diagnostic interface (e.g., pressing "DIAG" on a Waters 2487/2489 detector)[5].

  • Measure Energy: Set the wavelength to 230 nm. Record the Sample Energy and Reference Energy .

  • Analyze Causality:

    • Scenario A (Both values < 70): The Deuterium lamp has degraded and is no longer emitting sufficient photons. Action: Replace the lamp.

    • Scenario B (Reference is high, Sample is low): The lamp is fine, but the flow cell windows are coated with UV-absorbing contaminants (likely precipitated buffer salts or strongly retained organics). Action: Proceed to Step 5.

  • Decontaminate Flow Cell: Flush the flow cell sequentially at 0.5 mL/min with:

    • Warm Water (dissolves salts)[4]

    • Methanol (removes polar organics)[4]

    • Isopropanol (removes non-polar lipids/organics)

    • Methanol -> Water (to return to starting conditions).

  • System Validation: Re-run the diagnostic test. The Sample Energy should now closely match the Reference Energy. If it does not, the quartz windows are irreversibly etched and the flow cell must be rebuilt or replaced[4][5].

Protocol 2: Eliminating Pump Pulsation (Check Valve Maintenance)

If your baseline exhibits a sinusoidal wave, follow this self-validating mechanical protocol[3].

  • Isolate the Pump: Monitor the pressure ripple on your CDS. A healthy pump should have a pressure fluctuation of < 1% of total system pressure. If it exceeds this, the check valves are sticking.

  • Remove Check Valves: Carefully unscrew the primary and secondary check valves from the pump head.

  • Acoustic Cavitation Cleaning: Place the valves in a beaker containing a 50:50 mixture of HPLC-grade Water and Methanol. Sonicate for 15 minutes to dislodge particulate matter or trapped air bubbles.

  • Reinstallation & Validation: Reinstall the valves, prime the pump with 100% Isopropanol (its high viscosity helps seat the ruby balls against the sapphire seats), and switch back to your mobile phase. Observe the pressure trace; the ripple should now be eliminated, resulting in a flat UV baseline[4].

Part 4: Quantitative Data Presentation

To optimize your N,O-Dibenzoyl-L-tyrosine method, you must select mobile phase components that do not interfere with the detector's optical path. Below is a summary of solvent UV cutoffs and their mechanistic impact on baseline noise.

Solvent / AdditiveUV Cutoff (nm)Mechanism of Baseline InterferenceRecommendation for N,O-Dibenzoyl-L-tyrosine
Water (HPLC Grade) < 190Trace organics or bacterial growth scatter light[4].Use strictly 18.2 MΩ·cm ultrapure water. Replace daily.
Acetonitrile (MeCN) 190Negligible interference at target wavelengths.Preferred organic modifier. Provides a flat baseline.
Methanol (MeOH) 205Absorbs near low-UV, reducing photon flux and increasing noise[2].Acceptable, but MeCN is superior for high-sensitivity runs.
0.1% TFA ~215Spectral shift during gradient causes severe baseline drift[2][3].Shift detection wavelength to 230 nm or 254 nm .
Formate / Acetate ~210High background absorbance at low wavelengths[2].Ensure complete gradient mixing using a static mixer[3].

References

  • Eliminating Baseline Problems - Agilent Source: Agilent Technologies URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Source: Chromatography Online URL:[Link]

  • Noisy baseline on UV detectors - WKB933 Source: Waters Knowledge Base URL:[Link]

  • N,O-Dibenzoyl-L-tyrosine Product Specifications Source: Charm17 Analytical Technology URL:[Link]

Sources

Optimization

Technical Support Center: N,O-Dibenzoyl-L-tyrosine Reference Standards

Welcome to the Analytical Support Portal for Amino Acid Derivative Reference Standards. This guide is specifically engineered for researchers and drug development professionals handling N,O-Dibenzoyl-L-tyrosine (CAS 1432...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal for Amino Acid Derivative Reference Standards. This guide is specifically engineered for researchers and drug development professionals handling N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) [1]. Because this molecule features both an amide (N-benzoyl) and a highly labile phenolic ester (O-benzoyl), maintaining its structural and chiral integrity requires strict environmental and methodological controls.

Molecular Vulnerability Profile

Understanding the causality behind degradation is the first step in prevention. N,O-Dibenzoyl-L-tyrosine is primarily susceptible to two degradation pathways:

  • O-Ester Hydrolysis: The O-benzoyl group is a phenolic ester. Because the phenolate anion is a relatively stable leaving group, this ester is highly susceptible to nucleophilic attack by water, hydroxide ions, or alcohols, rapidly cleaving into N-benzoyl-L-tyrosine and free benzoic acid[2].

  • Racemization: The electron-withdrawing nature of the N-benzoyl group increases the acidity of the alpha-proton. In alkaline environments, enolization occurs, leading to the racemization of the L-tyrosine chiral center into a D,L-mixture.

Degradation A N,O-Dibenzoyl-L-tyrosine (Intact Standard) B N-Benzoyl-L-tyrosine + Benzoic Acid A->B Hydrolysis (H2O / OH-) C N,O-Dibenzoyl-D,L-tyrosine (Racemized) A->C Enolization (Base / pH > 7)

Fig 1. Primary degradation pathways of N,O-Dibenzoyl-L-tyrosine via hydrolysis and racemization.

Troubleshooting & FAQs

Q1: We are observing a secondary peak in our HPLC chromatograms that increases over time. What is causing this? Causality: You are likely observing O-ester hydrolysis. If your stock solution is prepared in a protic solvent (like Methanol or Ethanol) or an unbuffered aqueous mixture, the solvent acts as a nucleophile, causing solvolysis or hydrolysis of the O-benzoyl group[2]. Solution: Immediately switch to anhydrous, aprotic solvents (e.g., dry Acetonitrile or anhydrous DMSO) for all stock preparations.

Q2: How should we store the bulk reference standard powder to ensure long-term stability? Causality: While ICH Q1A(R2) guidelines define standard long-term storage at 25°C/60% RH or 30°C/65% RH for stable pharmaceutical products[3], labile reference standards require stringent moisture control. Ambient humidity drives the hydrolysis of the ester bond. Solution: Store the bulk powder at -20°C in a tightly sealed, amber glass vial placed inside a secondary desiccator. Never open the vial immediately upon removal from the freezer; atmospheric moisture will condense on the cold powder and initiate micro-hydrolysis.

Q3: Is there a risk of racemization when preparing calibration curves for chiral analysis? Causality: Yes. If your dilution buffers or mobile phases exceed pH 7.5, the hydroxide ions will abstract the acidic alpha-proton, forming a planar enolate intermediate that resolves into a racemic mixture. Solution: Maintain all aqueous buffers at a slightly acidic pH (pH 4.0 – 6.0). When performing amino acid determinations, ensure that any internal standards used (e.g., norleucine) are validated under these specific pH constraints to prevent overlapping retention times with degradation products[4].

Quantitative Data Center: Stability & Storage Parameters

To optimize your experimental design, reference the following kinetic and stability parameters derived from ester hydrolysis behaviors and ICH Q1A principles[2][3].

Storage/Handling ConditionPrimary Degradation RiskEstimated StabilityPreventive Causality & Measure
Ambient (25°C, 60% RH) O-Ester Hydrolysis< 1 MonthMoisture initiates nucleophilic attack. Measure: Store at -20°C with desiccant.
Protic Solvents (e.g., MeOH) Solvolysis / TransesterificationDays to WeeksAlcohols act as nucleophiles. Measure: Use anhydrous Acetonitrile.
Alkaline Buffers (pH > 7.5) Racemization & HydrolysisHoursOH⁻ extracts the alpha-proton. Measure: Buffer solutions to pH 4.0–6.0.
Freeze-Thaw Cycles Condensation-induced HydrolysisVariableTemperature shifts draw atmospheric moisture. Measure: Aliquot into single-use vials.

Standard Operating Procedure: Stock Solution Preparation

To guarantee the integrity of your reference standard, do not just follow steps—validate them. The following protocol incorporates a self-validating system to ensure any degradation is immediately detected and quantified.

Workflow Step1 1. Equilibrate to Room Temp (Desiccator, 30 min) Step2 2. Weigh Standard (Low-humidity <30% RH) Step1->Step2 Step3 3. Dissolve in Aprotic Solvent (Anhydrous Acetonitrile) Step2->Step3 Step4 4. Aliquot & Argon Blanket (Single-use amber vials) Step3->Step4 Step5 5. Self-Validation (HPLC-UV vs Benzoic Acid) Step4->Step5

Fig 2. Self-validating workflow for preparing N,O-Dibenzoyl-L-tyrosine stock solutions.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the N,O-Dibenzoyl-L-tyrosine standard from -20°C storage. Place the sealed vial in a desiccator at room temperature for exactly 30 minutes. Causality: This prevents atmospheric moisture condensation on the cold powder, which would otherwise initiate ester hydrolysis.

  • Low-Humidity Weighing: Transfer the vial to a controlled environment (Relative Humidity < 30%). Weigh the required mass using a calibrated microbalance.

  • Aprotic Dissolution: Dissolve the standard in anhydrous Acetonitrile (HPLC grade, <50 ppm H₂O). Causality: Aprotic solvents lack the acidic protons required to act as nucleophiles, entirely preventing solvolysis.

  • Inert Aliquotting: Divide the stock solution into single-use amber glass vials. Blanket the headspace of each vial with dry Argon or Nitrogen gas before sealing. Store aliquots at -80°C.

  • Self-Validation (Baseline Establishment): Immediately analyze one aliquot via HPLC-UV (typically monitored at 230 nm) alongside a pure Benzoic Acid reference standard.

    • Validation Logic: By quantifying the baseline benzoic acid concentration at T=0 , you create a self-validating system. Any subsequent increase in the benzoic acid peak area in future aliquots directly and precisely quantifies the exact molar extent of O-benzoyl hydrolysis over time.

References

  • PubChem. "N,O-Dibenzoyl-L-tyrosine | C23H19NO5 | CID 22795661 - PubChem". National Institutes of Health (NIH). 1

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH.org. 3

  • Hay, R. W., Porter, L. J., & Morris, P. J. "The basic hydrolysis of amino acid esters". Australian Journal of Chemistry / ResearchGate. 2

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Amino Acid Determination, Revision 1". EDQM.eu. 4

Sources

Troubleshooting

Refining sample cleanup protocols for trace N,O-Dibenzoyl-L-tyrosine

A Senior Application Scientist's Guide to Method Refinement and Troubleshooting Welcome to the technical support center for N,O-Dibenzoyl-L-tyrosine analysis. As a Senior Application Scientist, I understand that robust,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Refinement and Troubleshooting

Welcome to the technical support center for N,O-Dibenzoyl-L-tyrosine analysis. As a Senior Application Scientist, I understand that robust, reproducible sample preparation is the bedrock of accurate trace-level quantification. This guide is designed to move beyond simple protocols and provide you with the underlying scientific principles and field-tested troubleshooting strategies needed to master the cleanup of this unique analyte. We will explore the causality behind each step, ensuring your methods are not just effective, but also self-validating.

Understanding Your Analyte: Physicochemical Profile

Success in sample preparation begins with a deep understanding of the target molecule. N,O-Dibenzoyl-L-tyrosine is a derivative of the amino acid L-tyrosine, but its properties are significantly altered by the addition of two benzoyl groups.

PropertyValue / DescriptionImplication for Sample Cleanup
Molecular Formula C₂₃H₁₉NO₅[1][2]-
Molecular Weight ~389.4 g/mol [1][2]Suitable for standard chromatographic and mass spectrometric analysis.
Calculated XLogP3 4.2[1]Indicates high hydrophobicity (nonpolar character). The molecule will have a strong affinity for nonpolar solvents and reversed-phase sorbents.
Key Functional Groups Carboxylic Acid, Amide, EsterThe carboxylic acid is the most critical group for pH manipulation. At low pH (< ~4), it will be neutral (protonated). At high pH (> ~5), it will be charged (deprotonated), increasing its polarity.
Solubility Low in neutral aqueous solutions.Similar to its parent, L-tyrosine, solubility is a challenge at neutral pH[3][4]. Adjusting pH or using organic solvents is necessary for dissolution.
Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during method development for N,O-Dibenzoyl-L-tyrosine.

Q1: I'm starting a new project. What is the best initial sample cleanup strategy for N,O-Dibenzoyl-L-tyrosine in a biological matrix like plasma?

For initial method development, we recommend a tiered approach. Start with the simplest method and increase complexity only as needed to achieve your analytical goals (e.g., reducing matrix effects or improving recovery).

Workflow: Selecting a Cleanup Strategy

Start Start with Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) Start->PPT Check1 Analyze Supernatant. Are Matrix Effects Acceptable? PPT->Check1 LLE Liquid-Liquid Extraction (LLE) (Acidify & Extract) Check1->LLE No End Final Analysis (LC-MS/MS) Check1->End Yes Check2 Analyze Organic Extract. Is Cleanup Sufficient? LLE->Check2 SPE Solid-Phase Extraction (SPE) (Reversed-Phase or Mixed-Mode) Check2->SPE No Check2->End Yes SPE->End

Caption: Decision workflow for selecting a sample cleanup method.

  • Protein Precipitation (PPT): Always begin here for plasma/serum. It's fast, cheap, and removes the bulk of proteinaceous material[5]. Often, this is sufficient for less sensitive assays.

  • Liquid-Liquid Extraction (LLE): If PPT provides insufficient cleanup (e.g., high matrix effects from phospholipids), LLE is the next logical step. The high LogP of your analyte makes it an excellent candidate for LLE[6][7].

  • Solid-Phase Extraction (SPE): This is the most powerful and selective technique. Use SPE when you require the cleanest possible extract for trace-level quantification or when LLE fails to remove key interferences[8][9].

Q2: My recovery is consistently low (<50%). What is the most common culprit?

For a hydrophobic, ionizable molecule like N,O-Dibenzoyl-L-tyrosine, the most common cause of low recovery is improper pH control . If the carboxylic acid group is ionized (negatively charged), the analyte becomes significantly more polar and will not partition well into LLE solvents or retain strongly on reversed-phase SPE sorbents. Always ensure your sample is acidified to a pH of at least 2 units below the pKa of the carboxylic acid (~pH 2-3) before extraction.

Q3: I'm seeing significant ion suppression in my LC-MS analysis. Is my cleanup protocol inadequate?

Most likely, yes. Ion suppression is a classic matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source[10][11][12][13]. While chromatographic optimization can help, the most robust solution is to improve the sample cleanup protocol to remove the interfering compounds, which are often phospholipids in plasma. If you are using PPT, consider moving to LLE or SPE.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE offers the highest degree of cleanup but has the most variables to control. Low recovery is the most frequent issue. The key to troubleshooting is to analyze each fraction (Load, Wash, and Elute) to determine where the analyte is being lost[14][15].

Workflow: Troubleshooting Low Recovery in Reversed-Phase SPE

Start Problem: Low Analyte Recovery CheckLoad Is Analyte in the Load (Flow-through)? Start->CheckLoad CheckWash Is Analyte in the Wash Fraction? CheckLoad->CheckWash No CauseLoad Cause: Poor Retention - Sample pH too high - Sample solvent too strong - Flow rate too high - Sorbent dried out CheckLoad->CauseLoad Yes CheckElute Is Analyte Retained on Cartridge (Post-Elution)? CheckWash->CheckElute No CauseWash Cause: Premature Elution - Wash solvent is too strong (% organic is too high) CheckWash->CauseWash Yes CauseElute Cause: Incomplete Elution - Elution solvent too weak - Insufficient solvent volume - pH not optimal for elution CheckElute->CauseElute Yes Success Solution Found & Implemented CauseLoad->Success CauseWash->Success CauseElute->Success

Caption: A systematic approach to diagnosing low recovery in SPE.

Problem: Low Recovery - Analyte Found in Load Fraction

This indicates a failure to retain the analyte on the SPE sorbent.

  • Cause 1: Incorrect Sample pH.

    • Scientific Rationale: For retention on a reversed-phase (e.g., C18) sorbent, N,O-Dibenzoyl-L-tyrosine must be in its most nonpolar (neutral) form. If the sample pH is high, the carboxylic acid is deprotonated (charged), making the molecule more polar and preventing effective hydrophobic interaction with the sorbent[16].

    • Solution: Acidify the sample to pH 2-3 with a compatible acid (e.g., formic acid, phosphoric acid) before loading. Verify the pH after acid addition.

  • Cause 2: Sample Loading Solvent is Too Strong.

    • Scientific Rationale: If the sample is dissolved in a solution with a high percentage of organic solvent, the solvent will compete with the sorbent for the analyte, preventing retention.

    • Solution: Dilute the sample with at least 4-5 volumes of an aqueous, acidified buffer (e.g., 2% formic acid in water) before loading. The final organic content of the loading solution should ideally be <5%.

  • Cause 3: Sorbent Bed Dried Out.

    • Scientific Rationale: The C18 alkyl chains on silica-based sorbents must be solvated to interact effectively with the analyte. If the sorbent dries out after conditioning/equilibration and before sample loading, the chains collapse, leading to poor retention[17][18].

    • Solution: Ensure the sorbent bed remains wet throughout the process. Do not let air pass through the cartridge between the equilibration and sample loading steps.

Problem: Low Recovery - Analyte Found in Wash Fraction

This means the analyte was retained initially but was stripped from the sorbent during the wash step.

  • Cause: Wash Solvent is Too Strong.

    • Scientific Rationale: The purpose of the wash step is to remove more polar, weakly-bound interferences while leaving the target analyte bound to the sorbent. If the organic content of the wash solvent is too high, it will begin to elute your hydrophobic analyte prematurely[15][16].

    • Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20%, then 10%. The goal is to use the strongest wash possible that does not elute the analyte.

Problem: Low Recovery - Analyte Not Found in Load or Wash Fractions

This is the most desirable "failure" mode, as it means your analyte is strongly retained on the cartridge and the issue lies with elution.

  • Cause 1: Elution Solvent is Too Weak.

    • Scientific Rationale: Due to its high hydrophobicity (XLogP = 4.2), N,O-Dibenzoyl-L-tyrosine binds very strongly to reversed-phase sorbents. A standard elution solvent like methanol may not be strong enough to fully desorb it.

    • Solution: Increase the strength of your elution solvent. Switch from methanol to acetonitrile. If still insufficient, consider even stronger solvents like isopropanol or adding a small percentage of methyl tert-butyl ether (MTBE) to your elution solvent.

  • Cause 2: Insufficient Elution Solvent Volume.

    • Scientific Rationale: Elution is a dynamic process. It may take several bed volumes of solvent to fully desorb the analyte, especially if it is strongly retained.

    • Solution: Increase the volume and/or number of elution steps. Instead of a single 1 mL elution, try two separate 1 mL elutions and combine the fractions.

Recommended Starting Protocols

These protocols are designed as robust starting points for your method development.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is ideal for samples that have undergone protein precipitation but still exhibit significant matrix effects.

  • Sample Preparation: Start with 200 µL of supernatant from a protein precipitation step (e.g., 1:3 plasma:acetonitrile crash).

  • Acidification: Add 600 µL of water and 10 µL of 88% formic acid to the sample. Vortex to mix. The final pH should be ~2-3.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at >3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of your mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase

This protocol uses a standard polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) and provides excellent cleanup.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of 2% formic acid in water. Vortex to mix.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube. A second elution with 1 mL of 90:10 acetonitrile:MTBE can be performed to ensure complete recovery.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22795661, N,O-Dibenzoyl-L-tyrosine. Available: [Link]

  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. Clinical Biochemistry, 41(1), 1-1. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search results[10][13] discuss the principles.]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available: [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays. Journal of Chromatography A, 987(1-2), 225-236. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search results[12] discuss the principles.]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search results[10][13] discuss the principles.]

  • Chemsrc (2026). N,O-dibenzoyl-L-tyrosine | CAS#:14325-35-0. Available: [Link]

  • Waters Corporation (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Available: [Link]

  • Phenomenex (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available: [Link]

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available: [Link]

  • Hawach Scientific (2025). The Reason of Poor Sample Recovery When Using SPE. Available: [Link]

  • ALWSCI (2025). Why Is Your SPE Recovery So Low? Available: [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search result[19] discusses the principles.]

  • Fontanals, N., Cormack, P. A., & Borrull, F. (2010). Mixed-mode ion-exchange polymeric sorbents: dual-phase materials that improve selectivity and capacity. TrAC Trends in Analytical Chemistry, 29(7), 765-779. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search result[20] discusses the principles.]

  • U.S. National Library of Medicine (n.d.). 6. Analytical Methods. Available: [Link]

  • Google Patents (1990). US4956489A - Water-soluble L-tyrosine derivatives and a process for preparing L-tyrosine derivatives.
  • Journal of Engineering Studies and Research (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Available: [Link]

  • Google Patents (1988). Water soluble L-tyrosine derivatives and process for their preparation.
  • Agilent Technologies (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available: [Link]

  • Delanghe, J. R., et al. (2004). Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. Annals of Clinical Biochemistry, 41(4), 324-330.
  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography− tandem mass spectrometry. Journal of chromatography B, 785(2), 263-275. [This is a representative reference for the concept, as direct links to the search results are not available for academic papers. The provided search result[21] discusses the principles.]

  • Indian Journal of Chemical Technology (2011). Solid phase extraction for selective separation/preconcentration of copper using N-benzoyl N-phenylhydroxyl amine as sorbent modifier. Available: [Link]

  • Chem Xpress (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Available: [Link]

  • PubMed (2005). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Available: [Link]

  • PMC (2017). Quenching-Chemiluminescence Determination of Trace Amounts of l-Tyrosine Contained in Dietary Supplement by Chemiluminescence Reaction of an Iron-Phthalocyanine Complex. Available: [Link]

  • CORE (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with. Available: [Link]

  • U.S. Environmental Protection Agency (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Available: [Link]

  • Diva-portal.org (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Available: [Link]

  • IntechOpen (2011). Current Trends in Sample Treatment Techniques for Environmental and Food Analysis. Available: [Link]

  • MDPI (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Available: [Link]

  • Pharmaffiliates (n.d.). CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine. Available: [Link]

  • Journal of Pharmaceutical Analysis (2026). Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Available: [Link]

  • Agilent Technologies (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available: [Link]

  • ResearchGate (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Available: [Link]

Sources

Troubleshooting

Optimizing reaction yield in N,O-Dibenzoyl-L-tyrosine chemical synthesis

Welcome to the Technical Support Center for the synthesis of. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields, troubleshoot common bottlenecks, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields, troubleshoot common bottlenecks, and ensure high-purity isolation.

Mechanistic Workflow & System Dynamics

The synthesis relies on the [1], a base-catalyzed condensation between an acyl chloride and active hydrogen-containing functional groups (amines and phenols).

G A L-Tyrosine + aq. NaOH (pH 10.5 - 11.0) B Dropwise Addition of Benzoyl Chloride (2.5 eq) A->B C Temperature Control (0 - 5 °C) B->C D N-Benzoylation (Fast Kinetics) C->D Nucleophilic attack (-NH2) E O-Benzoylation (Slower Kinetics) D->E Nucleophilic attack (-O-) F Acidification (HCl) to pH 2.0 E->F Quench & Protonate G Precipitation & Filtration F->G H N,O-Dibenzoyl-L-tyrosine (Target Product) G->H Purified Yield

Workflow for N,O-Dibenzoyl-L-tyrosine synthesis via Schotten-Baumann conditions.

Troubleshooting & FAQs

Q1: Why is my overall yield of N,O-dibenzoyl-L-tyrosine consistently below 60%? A1: The primary culprit is poor pH control leading to competitive hydrolysis. Under Schotten-Baumann conditions, the base serves a dual purpose: it deprotonates the nucleophiles and[2]. If the pH drops below 9.5, the amino group of L-tyrosine becomes protonated (pKa ~9.1), drastically reducing its nucleophilicity and halting the reaction. Conversely, if the pH exceeds 12, the aqueous hydroxide ions rapidly hydrolyze the benzoyl chloride into benzoic acid before it can react with the tyrosine. Causality & Solution: Implement a pH-stat or continuously add 2N NaOH during the benzoyl chloride addition to maintain the reaction pH strictly between 10.5 and 11.0.

Q2: How do I minimize the formation of the N-benzoyl-L-tyrosine mono-adduct? A2: N-benzoylation is kinetically favored over O-benzoylation because the primary aliphatic amine is a stronger nucleophile than the phenoxide ion. Incomplete O-benzoylation leaves behind the mono-adduct. Furthermore, benzoyl chloride is continuously consumed by [3]. Causality & Solution: A stoichiometric ratio of exactly 2.0 equivalents of benzoyl chloride is insufficient. You must use a calculated excess—typically 2.4 to 2.5 equivalents—to compensate for the hydrolysis side-reaction and drive the slower O-benzoylation to completion.

Q3: What causes racemization during the benzoylation of L-tyrosine, and how can I prevent it? A3: Racemization occurs via the transient formation of an azlactone (oxazolone) intermediate. Under strongly basic conditions and elevated temperatures, the alpha-carbon of this intermediate is easily deprotonated, leading to a loss of stereochemical integrity. Causality & Solution: Temperature is the critical control variable. Maintain the reaction mixture strictly between 0 °C and 5 °C using an ice-salt bath during the entire addition phase.

Q4: How do I separate the N,O-dibenzoyl-L-tyrosine product from benzoic acid byproducts? A4: Because excess benzoyl chloride hydrolyzes into benzoic acid, acidification of the reaction mixture will co-precipitate both your target product and benzoic acid. Causality & Solution: Exploit differential solubility. After filtration and drying, triturate (wash) the crude solid mass with cold diethyl ether or a hexane/ethyl acetate mixture. Benzoic acid is highly soluble in ether, whereas N,O-dibenzoyl-L-tyrosine remains largely insoluble.

Standardized Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this self-validating protocol. Each step includes a physical observable that confirms the chemical state of the system.

Step 1: Substrate Solubilization

  • Action: Suspend 1.0 equivalent of L-tyrosine in a 1M NaOH aqueous solution (approx. 3.0 equivalents of base) at room temperature. Stir until dissolved.

  • Validation Check: The solution must become completely transparent. L-tyrosine is poorly soluble in neutral water; complete dissolution confirms the quantitative formation of the highly soluble sodium phenoxide and sodium carboxylate salts.

Step 2: Dual Acylation (Schotten-Baumann)

  • Action: Cool the solution to 0–5 °C. Begin vigorous mechanical stirring. Add 2.5 equivalents of benzoyl chloride dropwise over 45 minutes. Simultaneously, add 2N NaOH dropwise to maintain the pH at 10.5–11.0.

  • Validation Check: The continuous drop in pH (requiring NaOH addition) confirms that HCl is being liberated, validating that the acylation (and competitive hydrolysis) is actively occurring. The formation of a white emulsion indicates the presence of the acylating agent.

Step 3: Quenching and Precipitation

  • Action: Once the pH stabilizes without further NaOH addition (indicating complete consumption of benzoyl chloride), stir for an additional 30 minutes at room temperature. Cool the mixture back to 5 °C and slowly add concentrated HCl until the pH reaches 2.0.

  • Validation Check: A massive, sudden precipitation of white solid must occur. This confirms the protonation of the carboxylate group, converting the soluble sodium salt of N,O-dibenzoyl-L-tyrosine into its insoluble free acid form.

Step 4: Purification via Differential Solubility

  • Action: Filter the crude precipitate under vacuum and wash thoroughly with cold distilled water to remove NaCl. Dry the solid, then suspend it in cold diethyl ether. Stir for 15 minutes, filter, and dry under vacuum.

  • Validation Check: Evaporating a small aliquot of the ether filtrate should leave a crystalline residue (benzoic acid). The mass of the retained solid on the filter should match the expected theoretical yield minus the calculated benzoic acid byproduct.

Quantitative Data & Optimization Summary

The following table summarizes the impact of critical process parameters on the final yield of N,O-Dibenzoyl-L-tyrosine.

Process ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
pH Control Uncontrolled (drops < 9.0)Maintained 10.5 - 11.0+25% : Prevents amine protonation; ensures nucleophilicity.
Temperature Ambient (20 - 25 °C)0 - 5 °C+15% : Minimizes reagent hydrolysis and prevents racemization.
Acylating Agent 2.0 Equivalents2.5 Equivalents+20% : Drives slower O-benzoylation to completion; reduces mono-adduct.
Purification Water wash onlyCold ether trituration+10% (Purity) : Selectively removes co-precipitated benzoic acid.

References

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu. URL:[Link]

  • Cambridge University Press. "Schotten-Baumann Reaction." Name Reactions in Organic Synthesis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N,O-Dibenzoyl-L-tyrosine vs. N-Benzoyl-L-tyrosine: A Comparative Guide for Synthetic and Enzymatic Applications

Executive Summary As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of amino acid derivatives for assay development and complex active pharmaceutical ingredient (API) synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of amino acid derivatives for assay development and complex active pharmaceutical ingredient (API) synthesis. While N-Benzoyl-L-tyrosine and N,O-Dibenzoyl-L-tyrosine share a common L-tyrosine backbone, the presence of a second benzoyl group on the phenolic oxygen of the latter fundamentally alters its physicochemical behavior, reactivity, and application domain.

This guide objectively compares these two compounds, detailing the structural causality behind their distinct uses, their performance in enzymatic environments, and their utility in organic synthesis.

Structural Causality and Physicochemical Profiles

The distinct applications of these two molecules stem directly from their structural thermodynamics and steric profiles:

  • N-Benzoyl-L-tyrosine (BT) : The N-terminal benzoylation mimics a peptide bond, providing the necessary hydrophobic bulk to engage with the S1 binding pocket of serine proteases like α-chymotrypsin[1]. Crucially, the phenolic hydroxyl group remains unmodified, allowing it to act as a hydrogen bond donor/acceptor, which is vital for maintaining aqueous solubility in biological assays[2].

  • N,O-Dibenzoyl-L-tyrosine (DBT) : The addition of an O-benzoyl ester masks the nucleophilic phenolic oxygen. This modification drastically increases the molecule's lipophilicity and eliminates the reactivity of the hydroxyl group[3]. In synthetic workflows, this O-protection prevents unwanted side reactions (e.g., oxidation or off-target alkylation) during the synthesis of complex APIs, such as the antispasmodic drug Tiropramide[4]. Furthermore, its high hydrophobicity makes it an excellent candidate for chiral resolution in multiphase membrane reactors[5].

Quantitative Physicochemical Comparison
PropertyN-Benzoyl-L-tyrosineN,O-Dibenzoyl-L-tyrosine
CAS Number 2566-23-614325-35-0
PubChem CID 15102122795661
Molecular Weight 285.29 g/mol 389.40 g/mol
LogP (Estimated) ~1.8 (Hydrophilic/Amphiphilic)4.2 (Highly Lipophilic)
Hydrogen Bond Donors 32
Hydrogen Bond Acceptors 45
Primary Utility Enzyme assay product/inhibitorAPI intermediate / Resolving agent

Application Domain Analysis

Domain 1: Protease Profiling & Enzymatic Assays (N-Benzoyl-L-tyrosine)

N-Benzoyl-L-tyrosine is rarely used as a raw starting material in assays; rather, it is the fundamental product and a competitive inhibitor in chymotrypsin activity profiling[1]. Substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE) or p-nitroanilide (BTPNA) are cleaved by chymotrypsin to yield N-Benzoyl-L-tyrosine[6].

Mechanistic Causality : The enzyme's catalytic triad attacks the ester/amide bond of the substrate. As BTEE is hydrolyzed, the release of N-Benzoyl-L-tyrosine causes a measurable spectral shift at 256 nm. Because BT retains the N-benzoyl group, it perfectly fits the S1 pocket and can competitively re-bind to the enzyme's active site, a feedback mechanism that must be accounted for in steady-state kinetic modeling.

G BTEE BTEE (Substrate) Complex Enzyme-Substrate Transition Complex BTEE->Complex S1 Pocket Binding Chymotrypsin α-Chymotrypsin (Active Enzyme) Chymotrypsin->Complex Catalytic Attack BT N-Benzoyl-L-tyrosine (Product / Inhibitor) Complex->BT Hydrolysis (256 nm shift) Ethanol Ethanol (Leaving Group) Complex->Ethanol Release BT->Chymotrypsin Competitive Inhibition

Chymotrypsin-catalyzed BTEE hydrolysis yielding N-Benzoyl-L-tyrosine.

Domain 2: API Synthesis & Chiral Resolution (N,O-Dibenzoyl-L-tyrosine)

In organic synthesis, the free phenolic hydroxyl of tyrosine is a liability. N,O-Dibenzoyl-L-tyrosine serves as a fully protected intermediate.

Mechanistic Causality : Esters (O-benzoyl) are thermodynamically more susceptible to alkaline hydrolysis than amides (N-benzoyl). This allows chemists to build complex molecules using DBT to prevent O-alkylation, and later selectively deprotect the O-terminus using mild saponification without cleaving the N-benzoyl group.

G L_Tyr L-Tyrosine (Reactive -OH & -NH2) N_Benzoyl N-Benzoyl-L-tyrosine (N-Protected, Free -OH) L_Tyr->N_Benzoyl Selective N-Benzoylation NO_Dibenzoyl N,O-Dibenzoyl-L-tyrosine (Fully Protected) N_Benzoyl->NO_Dibenzoyl O-Benzoylation Application1 Enzyme Substrates (e.g., BTEE, BTPNA) N_Benzoyl->Application1 C-terminal Esterification Application2 Complex API Synthesis (e.g., Tiropramide) NO_Dibenzoyl->Application2 Prevents -OH Side Reactions

Stepwise protection logic for L-Tyrosine directing downstream applications.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to verify causality at each step.

Protocol 1: Chymotrypsin Activity Kinetics via BTEE Hydrolysis

This assay measures the rate at which 1[1].

  • Reagent Preparation : Prepare 80 mM Tris-HCl buffer (pH 7.8) containing 0.1 M CaCl₂. Prepare a 1.07 mM solution of BTEE in 50% (w/w) methanol.

  • System Validation (Blanking) : Pipette 1.5 mL of buffer and 1.4 mL of BTEE solution into a quartz cuvette. Monitor absorbance at 256 nm for 2 minutes. Validation Check: A flat baseline confirms the substrate is not undergoing spontaneous auto-hydrolysis.

  • Catalytic Reaction : Add 0.1 mL of α-chymotrypsin solution (approx. 1-2 units/mL). Rapidly mix and record the increase in absorbance at 256 nm for 5 minutes.

  • Specificity Validation (Inhibition Control) : Repeat step 3, but pre-incubate the enzyme with 1 mM PMSF (a serine protease inhibitor) for 10 minutes prior to addition. Validation Check: The absence of an absorbance shift confirms the reaction is strictly driven by active serine protease catalysis.

Protocol 2: Selective O-Deprotection of N,O-Dibenzoyl-L-tyrosine

This workflow demonstrates the thermodynamic exploitability of DBT to yield BT.

  • Reaction Setup : Dissolve 10 mmol of N,O-Dibenzoyl-L-tyrosine in a 1:1 mixture of THF and water. Cool the system to 0°C in an ice bath.

  • Selective Saponification : Dropwise, add 1.1 equivalents of LiOH. Stir for 2 hours at 0°C. Causality: The lower temperature and mild base selectively attack the more electrophilic O-benzoyl ester while leaving the N-benzoyl amide intact.

  • Monitoring (Validation) : Spot the reaction mixture on a silica TLC plate alongside pure DBT and BT standards (Eluent: DCM/MeOH 9:1). Validation Check: The disappearance of the high-Rf DBT spot and the appearance of the lower-Rf BT spot confirms reaction progress.

  • Quenching & Isolation : Acidify the mixture to pH 2 using 1M HCl to protonate the carboxylic acid. Extract with Ethyl Acetate (3x 20 mL). Dry over MgSO₄ and concentrate in vacuo to yield pure N-Benzoyl-L-tyrosine.

References

  • PubChem : N-Benzoyl-L-tyrosine | CID 151021. National Center for Biotechnology Information. 2

  • BenchChem : Application of N-Benzoyl-L-tyrosine Ethyl Ester (Bz-Tyr-OEt) in Screening for Chymotrypsin Inhibitors. 1

  • PubChem : N,O-Dibenzoyl-L-tyrosine | CID 22795661. National Center for Biotechnology Information. 3

  • Pharmaffiliates : CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine. 4

  • Google Patents : Method for resolution of stereoisomers in multiphase and extractive membrane reactors (US4800162A). 5

  • PMC : Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp. 6

Sources

Comparative

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for Tiropramide Impurity A

In the landscape of pharmaceutical quality control, the development and validation of analytical methods that can unequivocally assess a drug's stability are paramount. This guide provides an in-depth, comparative analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the development and validation of analytical methods that can unequivocally assess a drug's stability are paramount. This guide provides an in-depth, comparative analysis of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically designed for Tiropramide and its critical impurity, Tiropramide Impurity A. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Stability-Indicating Methods

Tiropramide is a widely used antispasmodic agent.[1][2][3] Like any active pharmaceutical ingredient (API), Tiropramide is susceptible to degradation over time or when exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][2][4] This degradation can lead to the formation of impurities, which may impact the safety and efficacy of the drug product. Therefore, regulatory bodies worldwide mandate the use of validated stability-indicating analytical methods to monitor the impurity profile of drug substances and products throughout their shelf life.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and concurrently detect and quantify the degradation products formed.[5][6] This guide will focus on Tiropramide Impurity A , a known impurity of Tiropramide, to illustrate the validation process.[][8][9][10]

Tiropramide Impurity A

  • Chemical Name: (2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid[][9]

  • CAS Number: 14325-35-0[][8][9][10][11]

  • Molecular Formula: C₂₃H₁₉NO₅[][8][9][10]

  • Molecular Weight: 389.41 g/mol [][10]

The core challenge lies in developing a method that can separate Impurity A from the parent Tiropramide peak and other potential degradants, ensuring that the quantification of each is not subject to interference.

The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For the analysis of small-molecule drugs like Tiropramide and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the industry's workhorse.[6] This preference is due to its robustness, reproducibility, and ability to separate compounds with varying polarities.

The Causality Behind the Choice:

  • Reversed-Phase Chromatography: Tiropramide and its impurities are moderately polar organic molecules. An RP-HPLC setup, typically using a non-polar C18 stationary phase and a polar mobile phase, provides excellent resolving power for such analytes.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to ensure the timely elution of all compounds, from polar degradants to the more hydrophobic API, within a reasonable run time and with good peak shape.[6]

  • UV Detection: The aromatic moieties present in Tiropramide and Impurity A allow for sensitive detection using a UV detector.

The following protocol is a synthesized, representative method based on established practices for Tiropramide analysis.[1][2][4]

Experimental Protocol: HPLC Method for Tiropramide and Impurity A

ParameterConditionRationale
Column Agilent C18 (250 x 4.6 mm, 5 µm)A standard C18 column provides a good balance of resolution, efficiency, and backpressure for this type of analysis.[1][2][4]
Mobile Phase A 10mM Ammonium Formate (pH 3.6)A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and peak shapes. Ammonium formate is volatile and compatible with mass spectrometry if further characterization is needed.[1][2]
Mobile Phase B MethanolA common, effective organic modifier for reversed-phase chromatography.[1][2]
Gradient Program Time (min)%B
040
2080
2580
2640
3040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[1][2][4]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 230 nmA wavelength where both Tiropramide and its impurities exhibit significant absorbance, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Diluent Acetonitrile:Water (50:50, v/v)A solvent mixture that ensures the solubility of both the API and its impurities.
The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[13][14][15][16]

The following diagram illustrates the workflow for validating a stability-indicating HPLC method.

Validation_Workflow Workflow for Validation of a Stability-Indicating HPLC Method MD Method Development & Optimization VP Validation Protocol (Define Scope & Acceptance Criteria) MD->VP Finalize Method SPEC Specificity (Forced Degradation) VP->SPEC Execute Tests LIN Linearity & Range VP->LIN ACC Accuracy (% Recovery) VP->ACC PREC Precision (Repeatability & Intermediate) VP->PREC LOD LOD & LOQ VP->LOD ROB Robustness VP->ROB VR Validation Report (Document Results) SPEC->VR Compile Data LIN->VR Compile Data ACC->VR Compile Data PREC->VR Compile Data LOD->VR Compile Data ROB->VR Compile Data SST System Suitability Testing SST->SPEC Pre-requisite for each run SST->LIN Pre-requisite for each run SST->ACC Pre-requisite for each run SST->PREC Pre-requisite for each run SST->LOD Pre-requisite for each run SST->ROB Pre-requisite for each run ROUTINE Routine Use in QC VR->ROUTINE Method Approved

Caption: Validation workflow based on ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][16] For a stability-indicating method, this is the most critical validation parameter.

Experimental Protocol: Forced Degradation

  • Prepare solutions of Tiropramide at a concentration of 1 mg/mL.

  • Expose the solutions to the following stress conditions:[1][2][4]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed sample.

  • Assess the peak purity of Tiropramide and Impurity A using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Trustworthiness Check: The method is considered specific if all degradation product peaks are well-resolved from the Tiropramide peak (Resolution > 2.0) and the peak purity analysis confirms the homogeneity of the analyte peaks. Studies have shown Tiropramide is susceptible to acid, base, and oxidative stress.[1][2]

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity

  • Prepare a stock solution of Tiropramide Impurity A reference standard.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., if the specification limit is 0.1%, the range might be LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary: Linearity for Impurity A

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (r²) ≥ 0.9980.9995
y-intercept Close to zero15.2 (negligible)
Range LOQ to 150% of specification0.05 µg/mL to 2.25 µg/mL

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo or sample matrix with known amounts of the impurity reference standard at different concentration levels.

Experimental Protocol: Accuracy

  • Prepare a sample solution of Tiropramide API.

  • Spike the solution with Tiropramide Impurity A at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Summary: Accuracy (% Recovery) for Impurity A

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.750.7498.7%
100%1.501.52101.3%
150%2.252.2399.1%
Acceptance Criteria 90.0% - 110.0%

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

Data Summary: Precision (%RSD) for Impurity A

ParameterAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability (n=6) ≤ 5.0%1.2%
Intermediate Precision (n=6) ≤ 10.0%2.5%
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N), with LOD at approximately S/N = 3 and LOQ at S/N = 10.

Data Summary: LOD & LOQ for Impurity A

ParameterAcceptance Criteria (S/N)Typical Result
LOD ~ 3:10.015 µg/mL
LOQ ~ 10:10.05 µg/mL

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Trustworthiness Check: The method is robust if system suitability parameters remain within their acceptance criteria for all tested variations.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is the gold standard, other techniques can be employed, each with its own set of advantages and disadvantages.

Comparison of Analytical Methods for Tiropramide Impurity Analysis

FeatureHPLC-UVUPLC-UVLC-MS/MS
Principle Chromatographic separation with UV detectionUses smaller particles for higher efficiencySeparation coupled with mass-based detection
Resolution GoodExcellentGood (chromatographically)
Sensitivity Moderate (µg/mL range)HighVery High (ng/mL to pg/mL range)[17]
Specificity Good (relies on retention time and UV spectrum)ExcellentUnmatched (based on mass-to-charge ratio)
Run Time 20-30 min< 10 min5-15 min
Cost (Instrument) $
Complexity LowModerateHigh
Best For Routine QC, release testing, stability studiesHigh-throughput screening, complex mixturesImpurity identification, trace-level quantification, bioanalysis[17]

The following diagram illustrates the decision-making logic for method selection.

Method_Selection Decision Logic for Analytical Method Selection START Start: Analytical Goal Q1 Routine QC & Stability Testing? START->Q1 Q2 Need Trace-Level Quantification or Impurity ID? Q1->Q2 No HPLC HPLC-UV Q1->HPLC Yes Q3 High-Throughput Screening Needed? Q2->Q3 No LCMS LC-MS/MS Q2->LCMS Yes Q3->HPLC No UPLC UPLC-UV Q3->UPLC Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Expertise & Experience Insight: For the lifecycle of a pharmaceutical product, HPLC-UV remains the most practical and cost-effective choice for routine quality control and stability monitoring of known impurities like Impurity A. However, during initial drug development and forced degradation studies, LC-MS/MS is an invaluable, complementary tool for the structural elucidation of unknown degradation products.[1][2][4]

Conclusion

The validation of a stability-indicating HPLC method is a rigorous, multi-faceted process that forms the bedrock of drug quality assurance. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines, we can build a self-validating system that ensures the reliable monitoring of Tiropramide and its impurities. While advanced techniques like UPLC and LC-MS offer advantages in speed and sensitivity, a well-validated RP-HPLC method remains the pragmatic and universally accepted standard for ensuring the safety and efficacy of pharmaceutical products throughout their lifecycle.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance Source: PubMed URL: [Link]

  • Title: (PDF) Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS and NMR Source: ResearchGate URL: [Link]

  • Title: Degradation prole of tiropramide HCl Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Tiropramide Hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Tiropramide Impurities Source: Pharmaffiliates URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Element URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test Source: PubMed URL: [Link]

  • Title: stability-indicating rp-hplc method: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Validation

Analytical Sensitivity Comparison: LC-MS/MS vs. HPLC-UV for N,O-Dibenzoyl-L-tyrosine Detection

Executive Summary N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0), formally recognized as Tiropramide Impurity A, is a critical intermediate and pharmacopeial impurity in the synthesis of the antispasmodic drug Tiropramide[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0), formally recognized as Tiropramide Impurity A, is a critical intermediate and pharmacopeial impurity in the synthesis of the antispasmodic drug Tiropramide[1][]. Due to stringent regulatory requirements for genotoxic and trace impurity profiling, analytical laboratories must choose the optimal detection strategy. This guide provides an in-depth, mechanistic comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific tyrosine derivative.

Mechanistic Principles of Detection

As a Senior Application Scientist, it is crucial to understand why an instrument responds to a molecule, rather than just recording the output. The molecular structure of N,O-Dibenzoyl-L-tyrosine (C23H19NO5, MW: 389.41) dictates its behavior across different detectors[].

HPLC-UV: The Role of Chromophores

Optical detection relies on the absorption of light by chromophores. N,O-Dibenzoyl-L-tyrosine contains a central phenolic ring and two bulky benzoyl groups. These structures provide strong π−π∗ and n−π∗ electron transitions, resulting in robust UV absorbance (optimal at 230–254 nm). However, UV detection is fundamentally non-specific. In complex biological matrices or late-stage synthesis mixtures, co-eluting aromatic compounds will cause baseline interference, severely limiting the Limit of Detection (LOD).

LC-MS/MS: Hydrophobicity and Ionization Dynamics

Mass spectrometry fundamentally relies on gas-phase ion generation. The addition of two benzoyl groups to the polar tyrosine backbone significantly increases the molecule's hydrophobicity[3].

  • Chromatographic Causality : In reversed-phase chromatography (C18), this hydrophobicity requires a high percentage of organic modifier (e.g., >70% acetonitrile) for elution.

  • Desolvation Efficiency : High organic content at the point of elution dramatically lowers the surface tension of the mobile phase droplets in the Electrospray Ionization (ESI) source. This enhances Coulombic fission and desolvation efficiency, leading to a massive boost in MS sensitivity[3][4].

  • Ionization : The free carboxylic acid allows for highly efficient deprotonation in negative mode [M−H]− , while the amide nitrogen and ester oxygens readily accept protons in positive mode [M+H]+ . Multiple Reaction Monitoring (MRM) isolates these specific mass-to-charge (m/z) ratios, effectively stripping away matrix noise[5].

G2 Mol N,O-Dibenzoyl-L-tyrosine (MW: 389.41) ESI_P Positive ESI (+) [M+H]+ m/z 390.1 Mol->ESI_P Protonation (+H+) ESI_N Negative ESI (-) [M-H]- m/z 388.1 Mol->ESI_N Deprotonation (-H+) Frag_P MRM Transition 390.1 -> 105.1 (Benzoyl Cation) ESI_P->Frag_P CID Fragmentation Frag_N MRM Transition 388.1 -> 266.1 (- Benzoic Acid) ESI_N->Frag_N CID Fragmentation

Fig 1: ESI ionization and CID fragmentation pathways for MS/MS quantification.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics typically observed when analyzing highly hydrophobic tyrosine derivatives[4][5].

ParameterHPLC-UV (DAD)UHPLC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 50 – 100 ng/mL0.05 – 0.1 ng/mL
Limit of Quantification (LOQ) 150 – 300 ng/mL0.15 – 0.5 ng/mL
Linear Dynamic Range 102103 104105
Selectivity Moderate (Relies entirely on baseline resolution)Excellent (m/z isolation & specific fragmentation)
Matrix Effect Susceptibility Low (Only affected by direct UV co-elution)High (Ion suppression/enhancement requires SIL-IS)
Primary Application Bulk API purity testing, QA/QC releaseTrace impurity profiling, Pharmacokinetics

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: HPLC-UV for Routine Impurity Profiling

Causality Check: This method utilizes a slow gradient to ensure maximum resolution between the Active Pharmaceutical Ingredient (API) and its structural analogs.

  • System Suitability Test (SST): Inject a resolution mixture containing 10 µg/mL Tiropramide and 1 µg/mL N,O-Dibenzoyl-L-tyrosine. Validation: Proceed only if the resolution factor ( Rs​ ) between the two peaks is > 2.0 and the tailing factor is < 1.5.

  • Sample Preparation: Dissolve the sample in an extraction solvent of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to sharpen the carboxylic acid peak).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Detection: UV at 254 nm.

Protocol B: LC-MS/MS for Trace Quantification

Causality Check: MS is highly susceptible to matrix effects (ion suppression). Therefore, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked before extraction. The SIL-IS co-elutes with the target analyte and experiences the exact same ion suppression, allowing the ratio of their signals to remain perfectly linear.

  • Sample Preparation (Plasma/Complex Matrix): Spike 100 µL of sample with 10 µL of 13C6​ -N,O-Dibenzoyl-L-tyrosine (10 ng/mL). Add 300 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm[4].

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for positive ESI).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 3 minutes (Rapid elution at high organic concentration maximizes ESI droplet desolvation).

  • Mass Spectrometry (Positive ESI-MRM):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 450°C.

    • Transitions: Target: m/z 390.1 105.1 (Collision Energy: 25V). SIL-IS: m/z 396.1 111.1.

G Sample Sample Matrix (+ SIL-IS Spike) Prep Protein Ppt / SPE Extraction Sample->Prep LC UHPLC C18 Separation Prep->LC UV UV/DAD (254 nm) LC->UV Optical Detection MS ESI-MS/MS (MRM Mode) LC->MS Ionization & Mass Filter

Fig 2: Analytical workflow comparison for N,O-Dibenzoyl-L-tyrosine detection.

Conclusion

While HPLC-UV remains the workhorse for bulk API batch release due to its simplicity and low operational cost, it lacks the sensitivity required for trace analysis. LC-MS/MS provides a >1000-fold increase in sensitivity for N,O-Dibenzoyl-L-tyrosine. This enhancement is not merely a function of the detector, but a synergistic effect of the molecule's hydrophobicity allowing for high-organic elution, which directly amplifies electrospray desolvation efficiency.

References

  • MDPI - Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma[5] URL:

  • National Institutes of Health (NIH) / PubMed - Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS[4] URL:

  • Benchchem - A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with Benzoyl Chloride[3] URL:

  • Pharmaffiliates - Tiropramide Impurities: N,O-Dibenzoyl-L-tyrosine[1] URL:

  • BOC Sciences - CAS 14325-35-0 (Tiropramide Impurity A) Properties[] URL:

Sources

Comparative

Cross-Validation of N,O-Dibenzoyl-L-tyrosine Working Standards: A Technical Guide

The Criticality of N,O-Dibenzoyl-L-tyrosine Characterization N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly specific chiral derivatizing agent and an essential intermediate in the synthesis of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of N,O-Dibenzoyl-L-tyrosine Characterization

N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly specific chiral derivatizing agent and an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antispasmodic drug Tiropramide[1]. Because the enantiomeric purity of this intermediate dictates the stereochemical integrity of the final API, analytical laboratories must maintain an unbroken chain of traceability for their reference materials.

To prevent the rapid depletion of expensive primary reference standards, laboratories routinely establish an in-house "working standard" (secondary standard). This guide outlines the objective cross-validation of a candidate working standard against a primary reference standard, ensuring strict compliance with2[2] and 3[3].

Cross-Validation Workflow and Logic

According to pharmaceutical secondary standard protocols, a working standard must be qualified against a primary standard using orthogonal analytical techniques to assign an absolute potency value[4]. The logic here is absolute causality: any unquantified impurity or moisture in the working standard will systematically skew all downstream batch release assays, potentially leading to out-of-specification (OOS) investigations.

Workflow Primary Primary Reference Standard (USP/EP or High-Purity Commercial) Test1 Identity Confirmation (IR, 1H-NMR, MS) Primary->Test1 Test2 Purity & Assay (HPLC-UV, Karl Fischer, ROI) Primary->Test2 Test3 Chiral Purity (Chiral HPLC) Primary->Test3 InHouse Candidate In-House Working Standard InHouse->Test1 InHouse->Test2 InHouse->Test3 Compare Statistical Cross-Validation (Acceptance: ±0.5% Assay Variance) Test1->Compare Test2->Compare Test3->Compare Approve Approved Working Standard (Assigned Potency) Compare->Approve

Caption: Orthogonal cross-validation workflow for qualifying N,O-Dibenzoyl-L-tyrosine working standards.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the protocols below are designed as self-validating systems. System suitability criteria must be met before any sample data is considered valid.

Protocol A: Chiral Purity Determination via HPLC

Causality: N,O-Dibenzoyl-L-tyrosine possesses a chiral center at the α -carbon. Epimerization to the D-enantiomer can occur during harsh synthetic esterification or amidation steps. Standard C18 columns cannot resolve enantiomers; therefore, an immobilized polysaccharide chiral stationary phase is strictly required.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Prepare a resolution solution containing 0.5 mg/mL of racemic N,O-Dibenzoyl-D,L-tyrosine. Inject 10 µL. The chromatographic resolution ( Rs​ ) between the D and L peaks must be ≥2.0 . If Rs​<2.0 , the mobile phase modifier must be adjusted.

  • Standard Preparation: Accurately weigh 25.0 mg of the Primary Reference Standard and the Candidate Working Standard into separate 50 mL volumetric flasks. Dissolve completely in the mobile phase.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Note: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Execution: Inject the blank, followed by 5 replicate injections of the Primary Standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤1.0% . Proceed to inject the Candidate Working Standard in triplicate.

Protocol B: Absolute Potency Assignment (Mass Balance)

Causality: Relying solely on HPLC UV-area normalization is a critical error because it ignores non-chromophoric impurities, inorganic salts, and moisture. The mass balance approach is mandatory to assign the true assay value[4]. Formula:Assay = Chromatographic Purity × [100 - (%Water + %Residue on Ignition)] / 100

Step-by-Step Methodology:

  • Water Content (Karl Fischer Titration): N,O-Dibenzoyl-L-tyrosine can exhibit hygroscopicity depending on its crystalline form. Titrate 100 mg of the sample volumetrically. Drift must be <20 µ g/min before sample introduction.

  • Residue on Ignition (ROI): Accurately weigh 1.0 g of the sample into a tared quartz crucible. Moisten with 1 mL of concentrated sulfuric acid, heat gently until white fumes cease, and ignite at 600°C for 2 hours to quantify inorganic impurities.

  • Chromatographic Purity (HPLC-UV): Run the sample on a C18 reverse-phase column using a gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) to quantify related organic impurities.

Comparative Performance Data

The table below presents the cross-validation results of an in-house candidate working standard against a primary reference standard and an alternative commercial supplier standard.

Analytical ParameterPrimary Reference StandardIn-House Candidate (Working Std)Alternative Supplier StandardAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite to off-white powder
Identification (IR) Conforms to structureConforms to structureConforms to structureMatches Reference
Water Content (KF) 0.15%0.18%0.85% ≤0.50%
Residue on Ignition 0.02%0.03%0.15% ≤0.10%
Chromatographic Purity 99.90%99.85%98.50% ≥99.0%
Chiral Purity (L-isomer) 99.95%99.92%97.80% ≥99.5%
Assigned Potency 99.73% 99.64% 96.54% ±0.5% of Primary
Data Interpretation

The In-House Candidate demonstrates exceptional analytical equivalence to the Primary Reference Standard. The absolute potency difference is only 0.09% , well within the stringent ±0.5% acceptance criteria required for secondary standard qualification.

Conversely, the Alternative Supplier Standard exhibits a critical failure in chiral purity ( 97.80% ), indicating significant racemization during its manufacturing process. Furthermore, its elevated water content ( 0.85% ) depresses the overall mass balance assay to 96.54% . Utilizing this alternative standard without rigorous cross-validation would introduce a systemic +3.46% positive bias in all subsequent API quantifications, leading to severe regulatory compliance failures.

References

  • <11> USP REFERENCE STANDARDS DrugFuture URL
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide Qualityze URL
  • CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine Pharmaffiliates URL
  • Pharmaceutical Secondary Standards Sigma-Aldrich URL

Sources

Comparative

Inter-Laboratory Validation of N,O-Dibenzoyl-L-tyrosine Quantification Methods: LC-MS/MS vs. HPLC-UV

Introduction N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly valuable chiral resolving agent and a strictly monitored pharmaceutical impurity, officially designated as Tiropramide Impurity A[1][2]. As pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly valuable chiral resolving agent and a strictly monitored pharmaceutical impurity, officially designated as Tiropramide Impurity A[1][2]. As pharmaceutical supply chains become increasingly decentralized, ensuring that analytical methods for quantifying critical compounds remain reproducible across different geographical sites is a regulatory imperative.

The International Council for Harmonisation (ICH) recently updated its guidelines to ICH Q2(R2), which emphasizes robust, lifecycle-managed analytical procedure validation[3]. This guide provides an objective, data-driven comparison of two primary quantification methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By evaluating these methods through a rigorous inter-laboratory validation framework, we provide actionable insights for researchers and drug development professionals.

Mechanistic Causality in Method Selection

When establishing a quantification protocol for N,O-Dibenzoyl-L-tyrosine, the choice between HPLC-UV and LC-MS/MS is dictated by the required sensitivity and the complexity of the sample matrix. Understanding the physical chemistry of the analyte is critical to explaining the causality behind these instrumental choices[4].

  • HPLC-UV (The Routine Standard): N,O-Dibenzoyl-L-tyrosine contains two benzoyl groups that provide strong chromophoric properties. HPLC-UV leverages the π−π∗ transitions of these aromatic rings, making it highly reproducible and cost-effective for assay-level quantification (e.g., >0.1% impurity thresholds). However, UV detection lacks structural specificity; co-eluting matrix components that absorb at the same wavelength can cause false positives.

  • LC-MS/MS (The High-Sensitivity Alternative): LC-MS/MS utilizes electrospray ionization (ESI). Because N,O-Dibenzoyl-L-tyrosine possesses a terminal carboxylic acid group, it readily deprotonates to form a highly stable [M−H]− precursor ion in negative ESI mode[4][5]. Coupled with Multiple Reaction Monitoring (MRM), LC-MS/MS filters out background noise by selecting specific precursor-to-product ion transitions, offering unmatched specificity and trace-level sensitivity required for genotoxic impurity screening.

Inter-Laboratory Validation Workflow

The following diagram illustrates the harmonized workflow utilized across three independent laboratories to validate both methods in accordance with ICH Q2(R2) guidelines[6][7].

G Start Sample Preparation (Spiked Matrix & Internal Standard) Split Analytical Method Allocation Start->Split HPLC HPLC-UV Method (Routine QC Analysis) Split->HPLC LCMS LC-MS/MS Method (Trace-Level Quantification) Split->LCMS Val1 Intra-Laboratory Validation (Precision, Accuracy, LOD/LOQ) HPLC->Val1 LCMS->Val1 Val2 Inter-Laboratory Validation (Reproducibility across 3 Labs) Val1->Val2 Data ICH Q2(R2) Compliance & Statistical Analysis Val2->Data

Inter-laboratory validation workflow for N,O-Dibenzoyl-L-tyrosine quantification.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, analytical protocols cannot merely be a sequence of steps; they must be self-validating systems. Both protocols below integrate continuous System Suitability Testing (SST) and internal controls to immediately flag analytical drift[5].

Protocol A: LC-MS/MS Trace Quantification
  • Sample Preparation & Internal Standardization: Dissolve the sample matrix in Methanol:Water (50:50, v/v). Spike immediately with an isotopically labeled internal standard (e.g., N,O-Dibenzoyl-L-tyrosine- d5​ ) at a constant 50 ng/mL.

    • Causality: The internal standard co-elutes with the analyte and experiences identical matrix suppression during ESI, mathematically neutralizing matrix effects and extraction losses.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Execute a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor/acceptor that facilitates the deprotonation dynamics at the ESI droplet surface while simultaneously capping residual silanols on the stationary phase to prevent peak tailing.

  • Mass Spectrometric Detection: Operate the triple quadrupole in ESI negative mode. Monitor the MRM transition for N,O-Dibenzoyl-L-tyrosine ( m/z 388.1 specific product ions).

  • Self-Validation (SST): Run a 6-point calibration curve (1 ng/mL to 100 ng/mL). Inject a Quality Control (QC) sample every 10 injections. System Rule: If the QC deviates by >5% from its nominal concentration, the sequence automatically halts, preventing the generation of invalid data.

Protocol B: HPLC-UV Assay Quantification
  • Sample Preparation: Extract samples using Acetonitrile:Water (60:40, v/v). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Particulate removal is mandatory to prevent column frit blockage and subsequent backpressure anomalies that shift retention times.

  • Separation: Utilize a C18 column (4.6 x 150 mm, 5 µm) with an isocratic mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (40:60).

    • Causality: TFA acts as a strong ion-pairing agent. It suppresses the ionization of the carboxylic acid group on N,O-Dibenzoyl-L-tyrosine, forcing the molecule into a neutral state. This drastically increases its affinity for the hydrophobic C18 stationary phase, improving retention and peak symmetry.

  • Detection: Monitor UV absorbance at 230 nm.

  • Self-Validation (SST): Perform blank injections before and after the calibration curve to monitor carryover. Calibrate from 0.5 µg/mL to 50 µg/mL.

Quantitative Data Comparison

An inter-laboratory study involving three independent pharmaceutical testing facilities was conducted to validate these methods against ICH Q2(R2) criteria[3][6]. The aggregated performance metrics are presented below.

Validation Parameter (ICH Q2(R2))HPLC-UV (Mean across 3 Labs)LC-MS/MS (Mean across 3 Labs)Inter-Lab Variance (RSD%)
Limit of Detection (LOD) 0.15 µg/mL0.5 ng/mL HPLC: 8.2% / LC-MS: 4.5%
Limit of Quantification (LOQ) 0.50 µg/mL1.5 ng/mL HPLC: 7.5% / LC-MS: 5.1%
Linearity ( R2 ) > 0.998> 0.999N/A
Intra-day Precision (RSD%) 1.8%2.1%N/A
Inter-day Reproducibility (RSD%) 3.5%4.2%HPLC: 4.1% / LC-MS: 3.8%
Mean Recovery (%) 98.5%101.2%HPLC: 2.5% / LC-MS: 1.8%
Data Interpretation
  • Sensitivity: LC-MS/MS outperforms HPLC-UV by orders of magnitude, achieving an LOQ of 1.5 ng/mL compared to 0.50 µg/mL. This makes LC-MS/MS the mandatory choice for trace impurity profiling.

  • Robustness & Variance: While HPLC-UV showed slightly better intra-day precision (1.8% vs 2.1%), LC-MS/MS demonstrated superior inter-laboratory reproducibility (lower variance in recovery and LOD/LOQ). The use of an internal standard in the LC-MS/MS protocol successfully insulated the results from lab-to-lab variations in matrix extraction efficiency[5].

Conclusion

Both HPLC-UV and LC-MS/MS are viable methodologies for the quantification of N,O-Dibenzoyl-L-tyrosine, provided they are strictly governed by self-validating protocols. HPLC-UV remains a highly precise, cost-effective workhorse for routine batch release and high-concentration assays. However, for rigorous inter-laboratory reproducibility, complex matrix navigation, and trace-level impurity detection, LC-MS/MS is the definitively superior alternative. By adhering to the mechanistic principles and SST frameworks outlined above, laboratories can ensure full compliance with the updated ICH Q2(R2) standards[7].

Sources

Validation

Strategic Impurity Profiling of N,O-Dibenzoyl-L-Tyrosine: A Comparative Guide to ICH Q2(R2) Validated Analytical Workflows

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly hydrophobic, chiral amino acid derivative. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is a highly hydrophobic, chiral amino acid derivative. It serves both as a critical chiral resolving agent in API synthesis and as a known degradant—specifically,1[1]. Because of its two bulky benzoyl groups and a polar carboxylic acid moiety, it exhibits complex mixed-mode retention behaviors that challenge traditional chromatographic methods.

Under the2, impurities in new drug substances must be strictly monitored, often requiring a reporting threshold of 0.05% depending on the maximum daily dose[2]. To achieve this, analytical methods must be validated according to the3, ensuring specificity, linearity, accuracy, and precision[3].

This guide objectively compares three leading analytical technologies—UHPLC-UV , LC-HRMS , and SFC-UV —for the impurity profiling of N,O-Dibenzoyl-L-tyrosine, providing mechanistic insights and a self-validating experimental protocol.

The Regulatory & Validation Framework

Before selecting an analytical platform, the method must be designed to satisfy the lifecycle approach dictated by ICH Q2(R2). The workflow below illustrates the critical path from target profile to validated method.

G Start Analytical Target Profile (ATP) Dev Method Development (UHPLC / SFC) Start->Dev Spec Specificity & Selectivity (No Co-elution) Dev->Spec Sens LOD & LOQ (Signal-to-Noise) Spec->Sens Lin Linearity & Range (R² > 0.999) Sens->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Val Validated Method Ready for QC Rob->Val

Figure 1: ICH Q2(R2) lifecycle approach for analytical method validation.

Comparative Technology Analysis: Causality & Performance

When profiling N,O-Dibenzoyl-L-tyrosine, analysts typically choose between three platforms. Understanding the causality behind how each platform interacts with the molecule is critical for method selection.

A. UHPLC-UV (Ultra-High Performance Liquid Chromatography)
  • Mechanism: Relies on reversed-phase liquid-liquid partitioning. Because N,O-Dibenzoyl-L-tyrosine has a free carboxylic acid, acidic mobile phases (e.g., 0.1% Formic Acid) are required to suppress ionization and prevent peak tailing.

  • Limitation: Liquid mobile phases have high viscosity, limiting flow rates. Furthermore, separating the L-enantiomer from potential D-enantiomer impurities requires specialized, expensive chiral columns that degrade quickly under acidic conditions.

B. LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)
  • Mechanism: Couples UHPLC with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer. It provides exact mass (<2 ppm error) and isotopic fidelity.

  • Advantage: Essential for identifying unknown degradants (e.g., des-benzoyl degradants) that co-elute in UV[4].

C. SFC-UV (Supercritical Fluid Chromatography)
  • Mechanism: Utilizes supercritical CO₂ as the primary mobile phase. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3-4x higher than UHPLC without exceeding system backpressure limits.

  • Advantage: SFC provides 5, functioning similarly to normal-phase chromatography but with green solvents[5]. It excels at resolving chiral centers and structurally similar stereoisomers driven by the dipole-dipole interactions of the benzoyl groups.

Quantitative Performance Comparison
ParameterUHPLC-UVLC-HRMS (Q-TOF)SFC-UV
Primary Use Case Routine Assay / PurityUnknown ID / Trace IDChiral / Orthogonal Purity
Run Time 15.0 min18.0 min4.5 min
Resolution ( Rs​ ) 1.81.93.2
LOD (S/N 3:1) 0.015%0.001% 0.010%
LOQ (S/N 10:1) 0.050%0.005% 0.030%
Solvent Waste/Run ~6.0 mL (Organic)~7.2 mL (Organic)< 0.5 mL (Co-solvent)

Orthogonal Strategy Decision Tree

To ensure comprehensive impurity profiling that satisfies regulatory scrutiny, an orthogonal approach is often required.

G Sample N,O-Dibenzoyl-L-tyrosine Sample UHPLC UHPLC-UV Analysis (Primary Screening) Sample->UHPLC Check Co-eluting Impurities? UHPLC->Check HRMS LC-HRMS (Mass & Structural ID) Check->HRMS Yes (Unknowns) SFC SFC-UV (Orthogonal/Chiral Resolution) Check->SFC Yes (Chiral/Isomers) Quant Trace Quantification (ICH Q3A Compliant) Check->Quant No (Resolved) HRMS->Quant SFC->Quant

Figure 2: Orthogonal decision tree for impurity profiling using UHPLC, LC-HRMS, and SFC.

Self-Validating Experimental Protocol: SFC-UV Method

Given its superior resolution and speed, SFC-UV is the recommended platform for routine impurity profiling of N,O-Dibenzoyl-L-tyrosine. The following protocol is designed as a self-validating system, ensuring that every step inherently proves its own reliability according to ICH Q2(R2).

Step 1: Chromatographic Conditions Setup
  • System: Agilent 1260 Infinity II SFC System (or equivalent).

  • Column: Chiralpak IC (3.0 × 100 mm, 3 µm) – Chosen because the immobilized cellulose derivative provides excellent steric recognition of the benzoyl groups.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Isopropylamine (IPA) (80:20 v/v). Causality: IPA acts as a basic additive to suppress secondary interactions between the carboxylic acid of the analyte and the stationary phase, sharpening the peak.

  • Flow Rate: 2.5 mL/min.

  • Backpressure (BPR): 120 bar.

  • Detection: UV at 230 nm (optimal for benzoyl chromophores).

Step 2: Specificity & Selectivity Validation
  • Inject a blank (Methanol). Validation check: Ensure no peaks elute at the retention time of the API or known impurities.

  • Inject a 1.0 mg/mL solution of pure N,O-Dibenzoyl-L-tyrosine.

  • Inject a sample spiked with 0.1% of known degradants (e.g., L-Tyrosine, Benzoic Acid).

  • Acceptance Criteria: Resolution ( Rs​ ) between all peaks must be > 2.0.

Step 3: LOD and LOQ Determination (Signal-to-Noise Method)
  • Prepare a stock solution of N,O-Dibenzoyl-L-tyrosine at 10 µg/mL.

  • Perform serial dilutions and inject in triplicate.

  • Calculate the Signal-to-Noise (S/N) ratio using the instrument's software (measuring baseline noise over a 1-minute blank window).

  • Acceptance Criteria: LOD is established at the concentration where S/N ≥ 3. LOQ is established where S/N ≥ 10. This directly satisfies ICH Q2(R2) quantitative limit requirements.

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from LOQ (e.g., 0.03%) to 120% of the target specification limit (e.g., 0.15%). Inject each level in triplicate. Plot Area vs. Concentration.

    • Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike the API at 50%, 100%, and 150% of the specification limit with the impurity.

    • Criteria: Mean recovery must be between 95.0% and 105.0%.

  • Precision (Repeatability): Inject the 100% specification limit sample 6 times consecutively.

    • Criteria: Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.

Conclusion

For the impurity profiling of complex, bulky chiral molecules like N,O-Dibenzoyl-L-tyrosine, relying solely on traditional UHPLC-UV often leads to co-elution and long run times. By integrating SFC-UV for rapid, high-resolution orthogonal separation and LC-HRMS for definitive structural identification, laboratories can build a robust, ICH Q2(R2) validated control strategy. This multi-platform approach not only ensures compliance with ICH Q3A(R2) thresholds but also significantly reduces solvent waste and analysis time.

References

  • EMA / ICH: ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[3]

  • EMA / ICH: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[2]

  • Agilent Technologies: Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.[5]

  • European Pharmaceutical Review: SFC-MS: advancements and applications in pharmaceutical quality control.[4]

  • Charm17: N,O-Dibenzoyl-L-tyrosine (Tiropramide Impurity A).[1]

Sources

Comparative

Comparative retention times of L-tyrosine derivatives in reverse-phase HPLC

Comparative Retention Dynamics of L-Tyrosine Derivatives in Reverse-Phase HPLC: A Methodological Guide Executive Summary L-tyrosine is a critical hub for post-translational modifications (PTMs) and a precursor for essent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Retention Dynamics of L-Tyrosine Derivatives in Reverse-Phase HPLC: A Methodological Guide

Executive Summary

L-tyrosine is a critical hub for post-translational modifications (PTMs) and a precursor for essential catecholamines. In biological matrices, its derivatives—ranging from signaling markers like O-phosphotyrosine to oxidative stress biomarkers like 3-nitrotyrosine and 3-chlorotyrosine—must be accurately quantified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for this separation.

As an Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will dissect the physicochemical causality behind the chromatographic behavior of L-tyrosine derivatives, providing a self-validating framework for method development and optimization.

Mechanistic Principles of Retention: The Causality of Elution

In RP-HPLC, retention on a hydrophobic stationary phase (typically C18) is governed by the partition coefficient (LogP) of the analyte. Because all L-tyrosine derivatives share the same amino acid backbone, their relative retention times ( tR​ ) are dictated entirely by the polarity, charge state, and steric bulk of their side-chain modifications.

1. The Critical Role of Mobile Phase pH and Ion Suppression To achieve reproducible separations of underivatized amino acids, the mobile phase must strictly control the ionization state of the backbone. By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is lowered to approximately 2.0. At this pH, the carboxylate group ( pKa​≈2.2 ) is protonated and neutral, while the α -amino group ( pKa​≈9.1 ) is protonated and positively charged. This ion suppression standardizes the backbone charge. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing agent, interacting with the positively charged amine to increase baseline retention, preventing highly polar derivatives from eluting in the void volume.

2. Side-Chain Modifications and Hydrophobicity

  • O-Phosphotyrosine: The addition of a phosphate group introduces a highly polar, negatively charged moiety (even at mildly acidic pH, pKa1​≈1.2 ). This drastically reduces the molecule's hydrophobicity, causing it to elute significantly earlier than unmodified tyrosine, as demonstrated in studies on 1[1].

  • L-DOPA: The presence of a second hydroxyl group on the aromatic ring (catechol moiety) increases the hydrogen-bonding capacity and overall polarity, resulting in an earlier elution relative to tyrosine2[2].

  • 3-Nitrotyrosine: The retention of 3-nitrotyrosine is highly pH-dependent. At the acidic pH of standard RP-HPLC, the phenolic hydroxyl is uncharged, and the nitro group adds immense hydrophobic bulk. Consequently, it elutes much later than tyrosine3[3].

  • Halogenated Tyrosines: Halogenation (e.g., 3-chlorotyrosine) significantly increases the lipophilicity of the aromatic ring, resulting in the strongest hydrophobic interactions with the C18 phase and the latest elution times4[4].

Comparative Performance Data

The following table summarizes the expected chromatographic behavior of L-tyrosine derivatives under standardized acidic RP-HPLC conditions.

AnalyteSide-Chain ModificationShift in Hydrophobicity (vs. Tyr)Expected Elution OrderOptimal Detection Strategy
O-Phosphotyrosine Addition of −PO3​H2​ Highly Negative (Hydrophilic)1 (Earliest)UV 210 nm / 280 nm
L-DOPA Addition of ortho −OH Negative (Hydrophilic)2FLD (Ex 210 nm / Em 302 nm)
L-Tyrosine None (Baseline)Reference3 (Baseline)FLD (Ex 210 nm / Em 302 nm)
3-Nitrotyrosine Addition of −NO2​ Positive (Hydrophobic at pH < 3)4UV 360 nm
3-Chlorotyrosine Addition of −Cl Highly Positive (Highly Hydrophobic)5 (Latest)UV 280 nm / MS

Standardized Experimental Protocol: Self-Validating RP-HPLC Workflow

To ensure reproducibility and trustworthiness, this protocol incorporates orthogonal detection methods and system suitability checks. While L-tyrosine and L-DOPA exhibit strong intrinsic fluorescence, electron-withdrawing modifications (nitration, halogenation) quench this fluorescence. Thus, a dual-detector setup is mandatory5[5].

Reagents and Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) LC-MS grade TFA in highly purified water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% (v/v) LC-MS grade TFA in Acetonitrile.

  • Causality Note: Always add TFA to the aqueous phase before final volume adjustment to prevent pH drift, which directly impacts the retention of the ionizable phosphate group on O-phosphotyrosine.

Chromatographic Conditions
  • Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). End-capping is critical to prevent secondary interactions between the polar amino acid groups and residual silanols, which cause peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Thermostatic control is required to stabilize the partition coefficients).

  • Gradient Program:

    • 0.0 - 5.0 min: 2% B (Isocratic hold to retain polar O-phosphotyrosine and L-DOPA).

    • 5.0 - 20.0 min: Linear gradient from 2% to 40% B (Elutes Tyrosine, followed by 3-Nitrotyrosine and 3-Chlorotyrosine).

    • 20.0 - 25.0 min: 95% B (Column wash).

    • 25.0 - 35.0 min: 2% B (Re-equilibration).

Detection Parameters
  • Fluorescence (FLD): Excitation 210 nm / Emission 302 nm (Optimal for L-DOPA and L-Tyrosine).

  • Diode Array Detector (DAD/UV):

    • Channel 1: 280 nm (Universal aromatic ring absorption).

    • Channel 2: 360 nm (Specific for 3-nitrotyrosine, which has a distinct absorbance maximum at this wavelength under acidic conditions).

System Suitability Validation

Before analyzing unknown samples, inject a mixed standard. The system is considered validated if:

  • The resolution ( Rs​ ) between L-DOPA and L-Tyrosine is ≥1.5 (Baseline separation).

  • The tailing factor ( Tf​ ) for 3-Nitrotyrosine is ≤1.2 .

Workflow Visualization

RPHPLC_Logic cluster_column C18 Stationary Phase (Increasing Hydrophobicity) Start Sample Injection (pH ~2.0) P_Tyr 1. O-Phosphotyrosine (Highly Polar) Start->P_Tyr Load DOPA 2. L-DOPA (Polar Catechol) P_Tyr->DOPA Elution Order Tyr 3. L-Tyrosine (Baseline) DOPA->Tyr Elution Order Nitro 4. 3-Nitrotyrosine (Hydrophobic) Tyr->Nitro Elution Order Chloro 5. 3-Chlorotyrosine (Highly Hydrophobic) Nitro->Chloro Elution Order Detect UV/FLD Detection Chloro->Detect Elute

Elution logic of L-tyrosine derivatives on a C18 RP-HPLC column based on side-chain hydrophobicity.

References

  • Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins - ACS Public
  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum - PMC.
  • Phosphopeptide elution times in reversed-phase liquid chrom
  • EDTA–Fe2+ Complex-Functionalized Fe3O4 Nanozyme as Tyrosine Hydroxylase Mimics for the Production of l-DOPA - ACS Public
  • Mass Spectrometry-Based High Throughput Approach for Identification of Molecular Modification of Oxid

Sources

Safety & Regulatory Compliance

Safety

N,O-Dibenzoyl-L-tyrosine proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Handling of N,O-Dibenzoyl-L-tyrosine As pharmaceutical development accelerates, the precise management of chemical intermediates is paramount to maintaining laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal and Handling of N,O-Dibenzoyl-L-tyrosine

As pharmaceutical development accelerates, the precise management of chemical intermediates is paramount to maintaining laboratory safety and environmental compliance. N,O-Dibenzoyl-L-tyrosine (CAS: 14325-35-0) is a critical protected amino acid derivative, primarily recognized as an intermediate and impurity (Impurity A) in the synthesis of the antispasmodic drug Tiropramide[1].

While it is not classified as an acutely toxic P-listed waste, its structural stability and lipophilicity demand rigorous disposal protocols. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe handling, segregation, and disposal of N,O-Dibenzoyl-L-tyrosine.

Chemical Profiling & Mechanistic Causality

To manage a chemical effectively, one must understand its molecular behavior. N,O-Dibenzoyl-L-tyrosine consists of a tyrosine backbone protected by two bulky benzoyl groups—forming an amide at the nitrogen and an ester at the phenolic oxygen[2].

  • Causality of Environmental Persistence: Free amino acids are highly water-soluble and readily biodegradable. However, the addition of two aromatic benzoyl rings drastically increases the molecule's lipophilicity and thermodynamic stability. If introduced into municipal wastewater, this compound resists biological degradation in standard aeration basins and partitions heavily into biosludge. Consequently, the U.S. Environmental Protection Agency (EPA) strictly prohibits the "sewering" (flushing down the drain) of such pharmaceutical intermediates under the Resource Conservation and Recovery Act (RCRA) Subpart P[3].

  • Causality of Thermal Destruction: Because it is a non-halogenated organic compound containing nitrogen (C23H19NO5), its primary degradation pathway must be high-temperature thermal oxidation. Combustion below 1,000°C risks the incomplete breakdown of its three aromatic rings, leading to the generation of Polycyclic Aromatic Hydrocarbons (PAHs) and toxic nitrogen oxides (NOx). Therefore, controlled high-temperature incineration with NOx scrubbing is the only acceptable disposal method[4].

Quantitative Data & Waste Classification

Before initiating any disposal protocol, personnel must classify the waste stream accurately. The table below summarizes the physical properties and their direct operational implications for waste management.

Property / ParameterValue / ClassificationOperational Implication for Disposal
Chemical Formula C23H19NO5Non-halogenated organic; produces NOx upon combustion.
Molecular Weight 389.4 g/mol High mass, solid at room temp; poses inhalation risk as fine dust.
CAS Number 14325-35-0Primary identifier required for hazardous waste manifesting.
EPA RCRA Status Unlisted (Not P/U listed)Managed as non-hazardous chemical waste unless mixed with listed solvents.
Sewering Permitted? Strictly ProhibitedMust be captured at the source; violates EPA Subpart P if flushed.

Disposal Workflow & Decision Matrix

The following diagram outlines the logical decision tree for segregating N,O-Dibenzoyl-L-tyrosine waste based on its physical state in the laboratory.

DisposalWorkflow Start N,O-Dibenzoyl-L-tyrosine Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Powder/Residue CheckState->Solid Liquid Dissolved in Solvent (e.g., DCM, MeOH) CheckState->Liquid PackSolid Place in double-lined polyethylene bags Solid->PackSolid PackLiquid Transfer to compatible organic waste carboy Liquid->PackLiquid NonHalo Non-Halogenated Waste Stream PackSolid->NonHalo HalogenCheck Contains Halogenated Solvents? PackLiquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Waste Stream HalogenCheck->Halo Yes Incineration High-Temperature Incineration (>1000°C) Facility NonHalo->Incineration Halo->Incineration

Figure 1: Decision matrix and workflow for the segregation and disposal of N,O-Dibenzoyl-L-tyrosine.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and safety, the following protocols are designed as self-validating systems. Each step includes a verification check to confirm the procedure was executed correctly.

Protocol A: Routine Laboratory Disposal (Solid & Liquid)

Objective: Safely package and manifest routine experimental waste containing N,O-Dibenzoyl-L-tyrosine.

  • State Verification: Determine if the waste is a dry powder (e.g., expired reagent, weighing residue) or dissolved in a solvent (e.g., HPLC effluent, reaction mixture).

  • Solid Waste Packaging:

    • Action: Transfer solid residues into a sealable, puncture-resistant polyethylene bag. Place this bag inside a secondary rigid container (e.g., a dedicated solid organic waste bucket).

    • Validation: Invert the sealed bag gently; visual confirmation of zero particulate leakage validates the primary seal.

  • Liquid Waste Segregation:

    • Action: If dissolved in a solvent, verify the solvent's halogen content. Route to the "Halogenated Organic" carboy if dissolved in dichloromethane (DCM) or chloroform. Route to "Non-Halogenated Organic" if dissolved in methanol, ethanol, or DMSO.

    • Validation: Check the waste log attached to the carboy. The addition must not cause phase separation or exothermic reactions (indicative of incompatible mixing).

  • Labeling and Manifesting:

    • Action: Affix a hazardous waste label detailing the exact chemical name, CAS number (14325-35-0), and estimated mass/concentration.

    • Validation: The sum of the volumes/masses logged on the manifest must mathematically reconcile with the total waste generated in the batch record.

Protocol B: Accidental Spill Response & Decontamination

Objective: Contain and neutralize a dry powder spill to prevent inhalation exposure and cross-contamination.

  • Isolation & PPE:

    • Action: Evacuate non-essential personnel from the immediate area. Don a fitted N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

    • Validation: Perform a negative pressure seal check on the respirator before approaching the spill zone.

  • Dust Suppression (Critical Step):

    • Action: Do not dry-sweep, as this aerosolizes the hydrophobic powder. Lightly mist the spilled powder with a compatible wetting agent (e.g., 70% isopropanol or water with a surfactant).

    • Validation: Visual confirmation that the powder has clumped and no airborne dust is visible under ambient laboratory lighting.

  • Collection:

    • Action: Use a non-sparking scoop or damp absorbent pads to collect the wetted material. Place all cleanup materials into a hazardous waste bag.

    • Validation: Wipe the spill area with a clean, dark-colored cloth. The absence of white residue on the cloth validates complete primary collection.

  • Final Decontamination:

    • Action: Wash the surface with a mild alkaline detergent solution to break down any residual lipophilic traces, followed by a water rinse.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22795661, N,O-Dibenzoyl-L-tyrosine." PubChem, [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." Federal Register, [Link]

  • U.S. Environmental Protection Agency (EPA). "Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal." EPA NEPIS, [Link]

Sources

Handling

Personal protective equipment for handling N,O-Dibenzoyl-L-tyrosine

Advanced Laboratory Safety and Handling Guide: N,O-Dibenzoyl-L-tyrosine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of pharmaceutical impurities. N,O-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Guide: N,O-Dibenzoyl-L-tyrosine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of pharmaceutical impurities. N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0) is primarily encountered as a reference standard or as "Tiropramide Impurity A" in analytical laboratories[1],[2]. While it is not classified as a highly hazardous substance under global GHS guidelines[3], its nature as a biologically active derivative requires strict operational hygiene to prevent cross-contamination and ensure operator safety.

This guide provides a self-validating system for the safe handling, weighing, and disposal of this compound, moving beyond basic compliance to explain the scientific causality behind each safety measure.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must understand the physicochemical properties of the target compound. N,O-Dibenzoyl-L-tyrosine is typically supplied as a neat, crystalline powder[2],[4].

Table 1: Physicochemical and Safety Data Summary

ParameterSpecificationOperational Implication
Chemical Name N,O-Dibenzoyl-L-tyrosineImpurity marker for Tiropramide synthesis[1].
CAS Number 14325-35-0Use for exact Safety Data Sheet (SDS) retrieval[4].
Molecular Weight 389.40 g/mol High molecular weight; prone to static charge during transfer[4].
Molecular Formula C23H19NO5Lipophilic aromatic structure; readily absorbed if dissolved in solvents[4].
GHS Classification Non-hazardous (EC 1272/2008)Standard laboratory precautions apply; no specialized high-containment required[3].
Thermal Hazards Emits toxic fumes upon combustionRequires dry chemical, alcohol-resistant foam, or CO2 extinguishers during a fire[3].

Personal Protective Equipment (PPE) Rationale

In pharmaceutical analysis, PPE is not just about compliance; it is about creating a barrier against both operator exposure and sample contamination. For N,O-Dibenzoyl-L-tyrosine, the following PPE matrix is mandatory[3]:

  • Hand Protection (Nitrile Gloves, ≥4 mil):

    • The Causality: While the dry powder has low dermal penetration, analytical workflows require dissolving the standard in organic solvents (e.g., methanol, acetonitrile). These solvents act as permeation enhancers, rapidly carrying the lipophilic N,O-Dibenzoyl-L-tyrosine across the stratum corneum if a splash occurs.

  • Respiratory Protection (N95/P100 or Fume Hood):

    • The Causality: Neat powders are highly susceptible to aerosolization. Inhalation of fine particulates causes mechanical irritation to the respiratory tract. All open-container handling must occur within a certified chemical fume hood. If a hood is unavailable, a NIOSH/MSHA or EN 149 approved full-face airline respirator is required[3].

  • Eye Protection (Chemical Safety Goggles):

    • The Causality: Prevents mechanical irritation from airborne particulates and protects against solvent splashes during the solubilization phase[3].

  • Body Protection (Flame-Retardant Lab Coat):

    • The Causality: Because the compound generates highly toxic and irritating gases during thermal decomposition, a flame-retardant barrier is a critical fail-safe in the event of a laboratory fire[3].

Operational Workflow: Safe Handling & Weighing Protocol

The most critical vulnerability in handling neat reference standards is the weighing phase, where static electricity can cause the powder to "jump," leading to loss of mass accuracy and environmental contamination.

Step-by-Step Weighing Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static zero-stat gun over the analytical balance and the glass weigh boat. Scientific Insight: The aromatic rings in N,O-Dibenzoyl-L-tyrosine easily hold static charges, which can cause the powder to repel from the spatula.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass (typically 1-10 mg for analytical standards) into the tared weigh boat.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Immediately transfer the weighed powder into a volumetric flask and add your diluent (e.g., 50% Acetonitrile/Water) inside the fume hood.

  • Sealing and Transport: Cap the flask tightly, parafilm the seal, and transport the solubilized standard to the LC-MS or HPLC autosampler.

Workflow Prep 1. Environmental Setup Verify Fume Hood & Don PPE Weigh 2. Static-Free Weighing Use Ionizer & Micro-spatula Prep->Weigh Transfer 3. Solubilization Dissolve prior to transport Weigh->Transfer Spill Spill Response Dampen with Solvent & Wipe Weigh->Spill If aerosolized/spilled Dispose 4. Waste Segregation Seal in Solid Waste Container Transfer->Dispose Spill->Dispose

Operational workflow for the safe handling and disposal of N,O-Dibenzoyl-L-tyrosine.

Spill Response & Disposal Plan

Even with non-hazardous classifications, chemical spills must be treated as controlled events to maintain laboratory integrity and prevent exposure[3].

Step-by-Step Spill Containment:

  • Isolate the Area: Stop all nearby workflows. Do NOT use a dry brush or broom, as sweeping will aerosolize the N,O-Dibenzoyl-L-tyrosine powder.

  • Dampen and Wipe: Lightly spray a compatible solvent (such as ethanol or isopropanol) over the spilled powder to suppress dust. Carefully wipe the area with absorbent laboratory pads.

  • Secondary Decontamination: Wash the affected surface with a standard laboratory detergent and water to remove any residual solvent and trace organics.

  • Waste Segregation: Place all contaminated wipes, gloves, and empty chemical vials into a designated, sealable solid hazardous waste container. Do not dispose of this compound in standard municipal waste or down the sink.

By integrating these causality-driven protocols, laboratories can ensure absolute safety and analytical precision when handling N,O-Dibenzoyl-L-tyrosine.

References

  • Pharmaffiliates. "CAS No : 14325-35-0 | Product Name : N,O-Dibenzoyl-L-tyrosine." Pharmaffiliates Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,O-Dibenzoyl-L-tyrosine
Reactant of Route 2
N,O-Dibenzoyl-L-tyrosine
© Copyright 2026 BenchChem. All Rights Reserved.